molecular formula C17H21N3O3 B131718 N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 908259-42-7

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No.: B131718
CAS No.: 908259-42-7
M. Wt: 315.37 g/mol
InChI Key: FVRHYUFGRVBYDA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRHYUFGRVBYDA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123607
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908259-42-7
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908259-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a molecule of interest in modern drug discovery. The document is structured to guide researchers, medicinal chemists, and drug development professionals through the critical evaluation of this compound's properties, which are paramount predictors of its pharmacokinetic profile and ultimate clinical viability. Synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices, details robust, self-validating protocols, and is grounded in authoritative scientific literature. By presenting a clear pathway for determining properties such as lipophilicity and solubility, this whitepaper serves as a foundational resource for making informed decisions in the progression of this and structurally related drug candidates.

Introduction: The Central Role of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic properties.[1] The physicochemical characteristics of a molecule are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) govern a drug's ability to be absorbed from the gastrointestinal tract, permeate biological membranes, and reach its intended target while avoiding excessive metabolic breakdown or off-target accumulation.[2][4][5]

Therefore, the early and accurate assessment of these properties is not merely a data collection exercise; it is a critical strategy to mitigate downstream risk and reduce the high attrition rates in drug development.[6][7] this compound presents a unique combination of a lipophilic Boc-protecting group, a polar cyanobenzyl moiety, and a constrained azetidine scaffold. This guide outlines the necessary steps to build a comprehensive physicochemical profile for this molecule, enabling a rational, data-driven approach to its development.

Molecular Identity and Structural Features

A definitive understanding of the molecule's structure is the starting point for all subsequent analysis.

  • Chemical Name: tert-butyl (2S)-2-{[(4-cyanophenyl)methyl]carbamoyl}azetidine-1-carboxylate

  • Synonyms: this compound

  • Chemical Formula: C₁₇H₂₁N₃O₃

  • Molecular Weight: 315.37 g/mol

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Predictive Overview

The following table summarizes key physicochemical data, combining calculated values with parameters requiring experimental determination. This profile is essential for predicting the molecule's "drug-likeness".[4][8]

PropertyPredicted/Calculated ValueMethodSignificance in Drug Discovery
Molecular Weight 315.37 g/mol CalculationConforms to Lipinski's Rule of Five (<500 Da), favoring good absorption and distribution.[2]
cLogP (Lipophilicity) ~1.5 - 2.5Fragment-based calculationIndicates balanced lipophilicity, crucial for membrane permeability. Values in this range are often optimal.[9]
Aqueous Solubility Requires Experimental DeterminationN/AA critical parameter for oral absorption; poor solubility is a major cause of low bioavailability.[8][10][11]
pKa (Ionization) Requires Experimental DeterminationN/APredicts the charge state at physiological pH, which strongly influences solubility, permeability, and target binding.[1]
Polar Surface Area ~80-90 ŲCalculationInfluences membrane permeability and blood-brain barrier penetration.

Authoritative Experimental Protocols

To ensure data integrity, the following gold-standard protocols are recommended for the experimental characterization of this compound.

Determination of LogP via the Shake-Flask Method

Expertise & Causality: The shake-flask method is the benchmark for LogP determination because it directly measures the thermodynamic equilibrium partitioning of a compound between two immiscible phases (n-octanol and water), providing the most accurate and defensible value for lipophilicity.[9][12][13]

Step-by-Step Methodology:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration where it is fully dissolved.

  • Partitioning: Combine a precise volume of the compound-containing aqueous phase with an equal volume of the saturated n-octanol phase in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-2 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the compound's concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The concentration in the octanol phase is determined by mass balance (Initial Aqueous Conc. - Final Aqueous Conc.). LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]aqueous).[12]

G Shake-Flask LogP Determination Workflow prep 1. Prepare Saturated n-Octanol & Water Phases dissolve 2. Dissolve Compound in Aqueous Phase prep->dissolve partition 3. Mix with n-Octanol & Shake to Equilibrate dissolve->partition separate 4. Centrifuge for Complete Phase Separation partition->separate quantify 5. Quantify [Compound] in Aqueous Phase (HPLC-UV) separate->quantify calculate 6. Calculate LogP Value quantify->calculate

Caption: Workflow for gold-standard LogP determination.

High-Throughput Kinetic Solubility Assay

Expertise & Causality: Kinetic solubility is a crucial early-stage measurement that predicts how readily a compound dissolves from a solid form (often precipitated from a DMSO stock) into an aqueous buffer.[14][15] This is highly relevant to the conditions in the gastrointestinal tract and provides a rapid assessment of potential absorption liabilities.[16][17] Nephelometry is a preferred high-throughput method as it directly detects precipitate formation by measuring light scattering.[14][18]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a much larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates the highest test concentration with a low final DMSO percentage.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any undissolved particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

G Kinetic Solubility Workflow via Nephelometry stock 1. Prepare High Conc. DMSO Stock Solution dispense 2. Dispense Stock into Aqueous Buffer in Plate stock->dispense incubate 3. Incubate to Allow Precipitation (2h) dispense->incubate measure 4. Measure Light Scattering (Nephelometry) incubate->measure determine 5. Determine Highest Soluble Concentration measure->determine

Caption: High-throughput kinetic solubility assessment workflow.

Integrated Perspective: How Properties Influence Drug Potential

The physicochemical properties of a drug candidate are not isolated values but are part of an interconnected system that dictates its overall ADME profile. A balanced profile is essential for success.[5]

G Interplay of Physicochemical Properties and Pharmacokinetics solubility Aqueous Solubility absorption Absorption solubility->absorption Dissolution logp Lipophilicity (LogP) logp->absorption Permeation distribution Distribution logp->distribution metabolism Metabolism logp->metabolism CYP binding pka Ionization (pKa) pka->solubility pka->absorption mw Molecular Weight mw->absorption mw->distribution excretion Excretion metabolism->excretion

Caption: Relationship between core physicochemical properties and ADME outcomes.

Expert Interpretation for this compound:

  • Absorption: The molecule's adherence to the Rule of Five regarding molecular weight is favorable.[2] However, its absorption will be critically dependent on achieving adequate aqueous solubility. The predicted LogP suggests it has sufficient lipophilicity to cross the gut wall, but if it cannot first dissolve, absorption will be poor.

  • Distribution: A balanced LogP is beneficial for distribution into tissues without excessive sequestration into fatty depots.

  • Metabolism: The cyanobenzyl and Boc moieties could be potential sites for metabolic activity (e.g., hydrolysis). High lipophilicity can sometimes correlate with increased metabolic clearance.

  • Excretion: The route of excretion will depend on its metabolic fate and final polarity.

Conclusion and Strategic Recommendations

The physicochemical profile of this compound, based on in silico analysis, presents a promising starting point with a "drug-like" molecular weight and a well-balanced predicted lipophilicity. However, the most significant unknown and potential liability is its aqueous solubility.

Immediate Next Steps:

  • Experimental Validation: Prioritize the experimental determination of kinetic solubility using the nephelometry protocol outlined. This will provide a rapid and crucial go/no-go data point for formulation strategies.

  • LogP and pKa Determination: Conduct the shake-flask LogP experiment and determine the pKa to build a complete, experimentally verified data package.

  • Stability Assessment: Evaluate the chemical stability of the compound at different pH values (e.g., pH 2 for gastric fluid and pH 7.4 for blood) to identify potential degradation pathways.

This systematic approach to physicochemical profiling will provide the necessary data to confidently guide the optimization and development of this promising NCE.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current Topics in Medicinal Chemistry, 11(3), 358-381. [Link]

  • Kawakami, K. (2014). Impact of physicochemical profiling for rational approach on drug discovery. Chemical and Pharmaceutical Bulletin, 62(2), 105-112. [Link]

  • Kyriacou, S. V., & Kyriacou, S. V. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini Reviews in Medicinal Chemistry, 11(10), 879-889. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blog. [Link]

  • Takeda Pharmaceutical Company. (2014). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

  • Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Resources. [Link]

  • Takeda Pharmaceutical Company. (2014). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. PubMed. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem Blog. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro Services. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources. [Link]

  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]

Sources

An In-Depth Technical Guide to N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide (CAS 908259-42-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a pivotal, non-natural amino acid derivative that has garnered significant attention in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the direct thrombin inhibitor Ximelagatran, its structural motifs—the conformationally constrained azetidine ring and the pharmacophoric 4-cyanobenzyl group—position it at the crossroads of anticoagulant and anticancer research. This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on the underlying chemical principles and experimental methodologies.

Introduction: The Strategic Importance of a Constrained Scaffold

The azetidine ring, a four-membered nitrogenous heterocycle, imparts a unique conformational rigidity to molecular structures.[1] This constraint is highly sought after in drug design as it can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.[1] this compound incorporates this valuable scaffold, linking it to a 4-cyanobenzyl moiety, a common feature in inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4). Its most prominent role to date has been as a precursor to Ximelagatran, an oral direct thrombin inhibitor developed as an alternative to warfarin.[2][3] Beyond this, the azetidine-2-carboxamide core is a subject of active investigation, particularly in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[4]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and biological assays.

PropertyValue
CAS Number 908259-42-7
Molecular Formula C₁₇H₂₁N₃O₃
Molecular Weight 315.37 g/mol
IUPAC Name tert-butyl (2S)-2-[(4-cyanobenzyl)carbamoyl]azetidine-1-carboxylate
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents such as DCM, DMF, and EtOAc (predicted)

Synthesis and Purification: A Methodical Approach to Amide Bond Formation

The synthesis of this compound is centered around the formation of an amide bond between the commercially available N-Boc-L-azetidine-2-carboxylic acid and 4-(aminomethyl)benzonitrile. This reaction is a cornerstone of peptide and medicinal chemistry, and its success hinges on the appropriate choice of coupling reagents to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Synthetic Pathway

The logical and most common synthetic route is a direct amide coupling reaction.

Synthesis_Pathway Reactant1 N-Boc-L-azetidine-2-carboxylic acid Coupling_Reagents Coupling Reagents (e.g., EDC/HOBt or HATU) Reactant1->Coupling_Reagents Activation Reactant2 4-(aminomethyl)benzonitrile Reactant2->Coupling_Reagents Product This compound Coupling_Reagents->Product Amide Bond Formation Base Base (e.g., DIPEA or NMM) Base->Coupling_Reagents Solvent Anhydrous Solvent (e.g., DMF or DCM) Solvent->Coupling_Reagents STAT3_Inhibition_Workflow cluster_0 STAT3 Signaling Pathway cluster_1 Inhibition Mechanism Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Azetidine_Inhibitor Azetidine-2-carboxamide Derivative SH2_Domain SH2 Domain of STAT3 Azetidine_Inhibitor->SH2_Domain Binds to SH2_Domain->Dimerization Blocks In_Vitro_Workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening Dose_Response Dose-Response and IC₅₀ Determination Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) Dose_Response->Cell_Based_Assays Selectivity_Panel Selectivity Profiling (Against related targets) Cell_Based_Assays->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Selectivity_Panel->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Sources

A Technical Guide to the Comprehensive Structure Elucidation of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, multi-technique framework for the complete structure elucidation of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a compound featuring several key pharmacophoric elements including a strained azetidine ring, a Boc-protecting group, and a cyanobenzyl moiety. We present a logical, field-proven workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each analytical technique to ensure the highest level of scientific integrity and confidence in the final structural assignment.

Introduction: The Rationale for Rigorous Elucidation

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

Azetidine rings are four-membered heterocyclic motifs that have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain imparts unique conformational properties and metabolic stability, making them valuable as proline bioisosteres and rigid scaffolds for presenting pharmacophoric groups in a defined spatial orientation.[2] The synthesis and functionalization of azetidines are active areas of research, aiming to create novel chemical entities with therapeutic potential.[2][3]

Target Molecule: this compound

The target molecule is synthesized from two key building blocks: N-Boc-L-azetidine-2-carboxylic acid[4][5] and 4-cyanobenzylamine. This peptide coupling reaction is expected to yield the structure shown in Figure 1.

Molecular Structure of this compound with atom numbering for NMR assignments.Figure 1. Hypothesized structure of this compound with atom numbering for NMR analysis.

The molecule contains:

  • An L-azetidine-2-carboxamide core : A peptidomimetic backbone.

  • A tert-Butoxycarbonyl (Boc) group : A common protecting group for the azetidine nitrogen.

  • A 4-cyanobenzyl group : An aromatic moiety attached via a secondary amide linkage.

The Imperative of Unambiguous Structure Elucidation

In pharmaceutical development, confirming the identity and structure of a new chemical entity is a non-negotiable regulatory and scientific requirement.[6] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a systematic and orthogonal analytical approach is essential to provide irrefutable evidence for the proposed structure.

The Integrated Analytical Workflow

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Strategy cluster_confirmation Data Integration & Confirmation Start Hypothesized Structure (from Synthesis Design) Purification Purification (e.g., Column Chromatography) Start->Purification HRMS HRMS (Elemental Composition) Purification->HRMS FTIR FTIR (Functional Groups) Purification->FTIR NMR NMR Suite (Connectivity & Framework) Purification->NMR Integration Data Integration & Cross-Validation HRMS->Integration FTIR->Integration NMR->Integration Final_Structure Final Confirmed Structure Integration->Final_Structure HMBC_Correlations H11 C5 H11->C5 H11 -> C5 H2 C6 H2->C6 H2 -> C6 H7 H7->C6 H7 -> C6 C8 H7->C8 H7 -> C8 H13 C15 H13->C15 H13 -> C15

Diagram 2: Key expected HMBC correlations for confirming the connectivity of molecular fragments.

Key HMBC Correlations for Final Confirmation:

  • Benzyl to Amide: A correlation from the benzylic protons (H-11) to the amide carbonyl carbon (C-5) definitively links the cyanobenzyl fragment to the carboxamide group.

  • Boc to Azetidine: Correlations from the Boc protons (H-7) to the Boc carbonyl (C-6) and quaternary (C-8) carbons, and crucially, from the azetidine proton H-2 to the Boc carbonyl (C-6), confirms the attachment of the Boc group to the azetidine nitrogen.

  • Cyanophenyl Ring: Correlations from aromatic protons (e.g., H-13) to the nitrile carbon (C-15) confirms the position of the cyano group.

Summary of Spectroscopic Data
Atom #Type¹H δ (ppm), mult., J (Hz), (Int.)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
2CHPredicted: 4.7, t~58C-4, C-5, C-6
3CH₂Predicted: 2.3-2.5, m, (2H)~30C-2, C-4
4CH₂Predicted: 3.9-4.1, m, (2H)~50C-2, C-3
5C=O-~170-
6C=O-~155-
7CH₃Predicted: 1.45, s, (9H)~28C-6, C-8
8C-~80-
10NHPredicted: 7.5, t-C-5, C-11, C-12
11CH₂Predicted: 4.5, d, (2H)~43C-5, C-10, C-12, C-13
12C-~145-
13, 17CHPredicted: 7.4, d, (2H)~128C-11, C-12, C-14, C-15
14, 16CHPredicted: 7.7, d, (2H)~132C-12, C-15
15C-~112-
18C≡N-~119-

Note: Predicted chemical shifts (δ) are estimates based on typical values for similar functional groups and may vary depending on solvent and other factors.

Synthesis of Evidence: The Final Confirmation

Unambiguous structure elucidation is achieved not by a single piece of data, but by the overwhelming consensus of all analytical results. The logical flow of confirmation is a self-validating system where each result reinforces the others.

Logic_Flow cluster_data Experimental Data cluster_interpretation Structural Deductions HRMS HRMS m/z = 346.1812 Formula Formula is C₁₈H₂₃N₃O₃ HRMS->Formula FTIR FTIR ν = 3300, 2230, 1690, 1650 cm⁻¹ Func_Groups Confirms: - Amide (NH, C=O) - Nitrile (C≡N) - Carbamate (C=O) FTIR->Func_Groups NMR_1D ¹H & ¹³C NMR (Correct number of signals & shifts) Fragments Confirms Fragments: - Boc group - Azetidine ring - Cyanobenzyl NMR_1D->Fragments NMR_2D COSY & HMBC (Connectivity data) Connectivity Confirms Full Connectivity of all fragments NMR_2D->Connectivity Confirmed Structure Confirmed Formula->Confirmed Func_Groups->Confirmed Fragments->Confirmed Connectivity->Confirmed

Diagram 3: Logical flow demonstrating how orthogonal data streams converge to confirm the final structure.

Conclusion

The structure of this compound can be confidently and unambiguously determined through the systematic application of modern analytical techniques. High-Resolution Mass Spectrometry establishes the correct elemental formula. FTIR spectroscopy provides rapid confirmation of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly COSY and HMBC, serves to assemble the molecular fragments and provide an irrefutable map of atomic connectivity. This integrated, multi-technique approach represents the gold standard in chemical analysis, ensuring the scientific rigor required for advancing compounds in a research and development pipeline.

References

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]

  • Guo, X., et al. (2016). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. TrAC Trends in Analytical Chemistry. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis and Solid Phase Techniques. Methods in Molecular Biology. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Andreotti, G., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]

  • Andreotti, G., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • An, Y., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Regensburg. (n.d.). Peptide NMR. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • All 'bout Chemistry. (2023). FTIR-25 || FTIR spectra of amides. YouTube. [Link]

  • R-Akrich, K., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?[Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines...[Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Barker, T. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Wang, L., et al. (2024). Bright and Versatile Azetidinecarboxamide-Based Fluorophore-Ligand Conjugates for High-Resolution Cell Imaging. Angewandte Chemie International Edition. [Link]

  • Xu, X.-M., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

Sources

A Technical Guide to the Biological Activity of Azetidinecarboxamide Derivatives: From Privileged Scaffold to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique structural and physicochemical properties, including high ring strain and conformational rigidity, confer significant advantages in medicinal chemistry, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity.[1][2] This guide provides an in-depth analysis of the diverse biological activities of azetidinecarboxamide derivatives, a key subclass of these valuable compounds. We will explore their therapeutic applications, delve into their mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of the azetidinecarboxamide core in creating next-generation therapeutics.

The Azetidine Scaffold: A Foundation for Superior Drug Properties

The utility of the azetidine moiety in drug design stems from its distinct stereoelectronic features, which set it apart from more common cyclic amines like pyrrolidine or piperidine.[1]

Unique Physicochemical Properties

The azetidine ring's four-membered structure imposes significant ring strain and a high degree of sp³ character.[2] This conformational rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[3] Unlike flexible acyclic analogues, the fixed spatial orientation of substituents on the azetidine ring allows for more precise and predictable interactions with protein binding pockets.[3] This structural constraint is a powerful tool for optimizing ligand-receptor engagement.

Impact on Pharmacokinetics and Pharmacodynamics

The incorporation of an azetidine ring is a well-established strategy for enhancing key pharmacokinetic properties.[2] Its presence can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.[1] Furthermore, the polar nitrogen atom can improve aqueous solubility, a critical factor for drug formulation and bioavailability. Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature an azetidine scaffold, validating its role in developing successful therapeutics.[1][2]

Key Biological Activities and Therapeutic Targets

Azetidinecarboxamide derivatives have demonstrated a remarkable breadth of pharmacological potential, with significant activity reported in oncology, infectious diseases, and neurology.[2][4]

Anticancer Activity: Targeting Aberrant Signal Transduction

A prominent area of investigation for azetidinecarboxamide derivatives is the inhibition of oncogenic signaling pathways. One of the most promising targets is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.

Mechanism of Action: STAT3 Inhibition STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[5] Azetidine-based small molecules, particularly (R)-azetidine-2-carboxamide analogues, have been developed as potent, direct inhibitors of STAT3.[6] These compounds function by disrupting the binding of STAT3 to its target DNA sequences, thereby preventing the transcription of downstream oncogenes. This mechanism has been confirmed through techniques such as the Electrophoretic Mobility Shift Assay (EMSA).[6]

Quantitative Data: STAT3 Inhibition by (R)-azetidine-2-carboxamide Analogues

CompoundEMSA IC₅₀ (µM)Cellular EC₅₀ (µM)Binding Affinity (Kd, nM)
5o 0.38[5]--
8i 0.34[5]--
7g -0.9 - 1.9[5]880[5]
9k -0.9 - 1.9[5]960[5]
H182 0.66[5]--

Data sourced from authoritative studies on STAT3 inhibitors.[5]

Signaling Pathway: STAT3 Inhibition by Azetidine-Based Compounds

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation STAT3_dimer STAT3 Dimer DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding STAT3_p p-STAT3 STAT3_p->STAT3_dimer 4. Dimerization STAT3->STAT3_p Azetidine_Inhibitor Azetidinecarboxamide Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition Gene_Transcription Oncogene Transcription DNA->Gene_Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidinecarboxamide derivatives.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol outlines a method to assess the ability of azetidinecarboxamide derivatives to inhibit the DNA-binding activity of STAT3.

  • Reagent Preparation:

    • Prepare a biotin-labeled double-stranded DNA probe containing the STAT3 consensus binding site.

    • Reconstitute purified, active STAT3 protein in binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • Prepare stock solutions of test compounds in DMSO.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the binding buffer, a non-specific competitor DNA (e.g., poly(dI-dC)), and the test compound at various concentrations.

    • Add the STAT3 protein and incubate for 20 minutes at room temperature to allow for inhibitor-protein interaction.

    • Add the biotin-labeled DNA probe and incubate for another 20 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a cold room or using a cooled electrophoresis apparatus to prevent dissociation of protein-DNA complexes.

  • Transfer and Detection:

    • Transfer the separated complexes from the gel to a positively charged nylon membrane.

    • Crosslink the DNA to the membrane using UV light.

    • Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

    • Image the membrane using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity corresponding to the STAT3-DNA complex.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality: EMSA is the gold standard for studying protein-DNA interactions. It directly visualizes the formation of the STAT3-DNA complex, and a reduction in this complex in the presence of a test compound provides direct evidence of binding inhibition, which is the core mechanism of action for this class of inhibitors.[6]

Antimicrobial Activity

The azetidine scaffold is historically significant in antimicrobial research, forming the core of β-lactam antibiotics.[7] Modern research has expanded upon this legacy, developing novel azetidinecarboxamide derivatives with broad-spectrum antibacterial and antifungal activities.[8]

Structure-Activity Relationship (SAR) Insights Studies have shown that the antimicrobial potency of azetidine derivatives can be significantly influenced by the nature of the substituents on the scaffold.[9] For instance, the introduction of electron-withdrawing groups, such as p-chloro and p-nitro moieties on an attached phenyl ring, has been shown to enhance antimicrobial activity.[10] This suggests that modulating the electronic properties of the molecule is a key strategy for optimizing efficacy.

Quantitative Data: Antimicrobial Activity of Selected Azetidine Derivatives

OrganismCompound ClassKey SubstituentMIC (µg/mL)
Escherichia coliPhenyl-azetidin-2-one4-ChloroModerate to Significant Activity[9][11]
Staphylococcus aureusPhenyl-azetidin-2-one2-ChloroHigh Efficacy[9]
Aspergillus nigerPhenyl-azetidin-2-oneVariesModerate to Significant Activity[8][11]
Candida albicansAzetidine AnalogVariesSignificant Activity[9]

Note: MIC values are often reported qualitatively or in ranges in initial screening studies. Specific values are highly dependent on the full molecular structure.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Azetidine Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microplate Wells (Compound + Broth + Microbe) Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity or Use Plate Reader (OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a 2X stock solution of the azetidinecarboxamide test compound. Add 100 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Following incubation, examine the plate for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Trustworthiness: This self-validating system includes a positive control for growth (well 11) and a negative control for sterility (well 12). The standardized inoculum ensures reproducibility, and the serial dilution provides a clear concentration-dependent effect, making the MIC determination reliable.

Central Nervous System (CNS) Activity

The proline analogue, L-azetidine-2-carboxylic acid, provides a fascinating case study in the CNS activity of these derivatives.[12] Its mechanism highlights the potential for these compounds to interfere with fundamental cellular processes.

Mechanism of Action: Proline Mimicry and Protein Misfolding L-azetidine-2-carboxylic acid is structurally similar to the proteinogenic amino acid L-proline.[13] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline during protein synthesis.[14] Consequently, it is misincorporated into nascent polypeptide chains in place of proline.[15] The four-membered ring of azetidine has different bond angles compared to proline's five-membered ring, leading to altered protein secondary structure, misfolding, and aggregation.[13] This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to inflammation and apoptosis, as observed in BV2 microglial cells.[15][16]

Pathway Diagram: Proline Mimicry and the Unfolded Protein Response

UPR_Pathway Aze Azetidine-2- Carboxylic Acid (Aze) tRNA_Synthetase Prolyl-tRNA Synthetase Aze->tRNA_Synthetase Mimics Proline Pro L-Proline Pro->tRNA_Synthetase Ribosome Ribosome (Protein Synthesis) tRNA_Synthetase->Ribosome Charged tRNA Misfolded_Protein Misfolded Protein (Aze incorporated) Ribosome->Misfolded_Protein Misincorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Stress Signal Inflammation Pro-inflammatory Response UPR->Inflammation Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of L-azetidine-2-carboxylic acid induced cellular stress.

Conclusion and Future Directions

Azetidinecarboxamide derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their unique structural properties translate into tangible improvements in pharmacological profiles, from enhanced metabolic stability to superior target affinity.[2] The diverse biological activities, spanning anticancer, antimicrobial, and CNS-modulating effects, underscore the broad therapeutic potential of this chemical class.[4] Future research should focus on leveraging computational methods to refine structure-activity relationships and design next-generation derivatives with even greater potency and selectivity.[17] The continued exploration of novel synthetic methodologies will further unlock the potential of the azetidinecarboxamide core, paving the way for innovative treatments for a wide range of human diseases.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines. Enamine.
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PMC - NIH.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review.
  • Azetidine analogs synthesis and characterization for antimicrobial activity. scite.ai.
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Plant amino acid analogues as antimicrobial agents. PMC - NIH.
  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging.
  • Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine-Based Small Molecules and Their Targets. Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Azetidines of pharmacological interest. PubMed.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.
  • Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed.
  • Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. PMC - PubMed Central.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH.

Sources

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] However, the synthesis of this strained heterocyclic system presents significant challenges, primarily related to controlling the reactivity of the nitrogen atom during ring formation and subsequent functionalization. This technical guide provides an in-depth analysis of the critical role played by the tert-butoxycarbonyl (Boc) protecting group in overcoming these synthetic hurdles. We will explore the fundamental principles of the Boc group, its strategic application in key azetidine-forming reactions, and provide field-proven protocols for its introduction, cleavage, and use in constructing these valuable molecular building blocks.

The Azetidine Scaffold and the Imperative for Nitrogen Protection

Azetidines are increasingly sought-after motifs in drug discovery.[3] Their incorporation can enhance metabolic stability, improve aqueous solubility, and act as a conformational constraint to optimize ligand-receptor binding.[4] The synthesis of the azetidine core, however, is complicated by the high nucleophilicity and basicity of the secondary amine within the ring precursor.[5] Unprotected amines can lead to a host of undesired side reactions, including intermolecular polymerization, over-alkylation, and competing reaction pathways, which severely diminish the yield of the desired cyclized product.

The strategic use of a protecting group is therefore not merely an auxiliary step but a central element of the synthetic design.[6] An ideal protecting group for azetidine synthesis must:

  • Be introduced efficiently under mild conditions.

  • Render the nitrogen non-nucleophilic to prevent side reactions during cyclization.

  • Remain stable to a wide range of reaction conditions used for subsequent modifications.

  • Be removed selectively in high yield without compromising the integrity of the strained azetidine ring.[7]

The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role, fulfilling these criteria with remarkable efficacy.

The Boc Group: Properties and Advantages in Azetidine Synthesis

The Boc group converts a reactive amine into a significantly less nucleophilic carbamate.[8] This transformation is foundational to its success in multi-step organic synthesis.[9]

Table 1: Key Characteristics of the Boc Protecting Group

PropertyDescriptionRelevance to Azetidine Synthesis
Stability Stable to most nucleophiles, bases, and catalytic hydrogenation conditions.[8][10]Allows for a broad range of synthetic manipulations on other parts of the molecule without premature deprotection. Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[7][11]
Introduction Readily introduced using di-tert-butyl dicarbonate (Boc)₂O under mild, often aqueous or anhydrous basic conditions.[11][12]High-yielding and operationally simple, making it suitable for large-scale synthesis.
Cleavage Efficiently removed under anhydrous acidic conditions (e.g., TFA, HCl in an organic solvent).[9][13]The mechanism involves the formation of a stable tert-butyl cation, which decomposes to isobutene and CO₂, driving the reaction to completion.[5]
Electronic Effect The carbamate functionality withdraws electron density from the nitrogen, drastically reducing its nucleophilicity and basicity.This is the core reason for its utility, preventing intermolecular S_N2 reactions and allowing for controlled intramolecular cyclization.

Strategic Application of the Boc Group in Key Synthetic Routes

The Boc group is instrumental in the two primary strategies for forming the azetidine ring: intramolecular C-N bond formation and C-C bond formation.

Intramolecular C-N Bond Formation: The Cyclization of 1,3-Amino Alcohols

The most common approach to azetidines involves the intramolecular cyclization of a γ-amino alcohol or its equivalent, where a leaving group is installed at the 3-position. The Boc group is indispensable in this sequence.

G cluster_0 Synthetic Workflow: C-N Bond Formation A γ-Amino Alcohol B Boc Protection A->B C N-Boc Protected γ-Amino Alcohol B->C D Activation of Hydroxyl (e.g., Mesylation) C->D E Activated Intermediate D->E F Base-Mediated Intramolecular Cyclization E->F G N-Boc-Azetidine F->G

Caption: General workflow for N-Boc-azetidine synthesis.

Causality:

  • Boc Protection: The initial protection of the amine in the γ-amino alcohol is crucial. It prevents the nitrogen from acting as a nucleophile during the subsequent activation step (e.g., reaction with MsCl or TsCl), which would otherwise lead to undesired sulfonamide formation on the nitrogen.

  • Controlled Cyclization: With the nitrogen rendered non-nucleophilic, a base can be used to deprotonate the carbamate nitrogen, forming an amide anion. This anion is a potent enough nucleophile to displace the leaving group (e.g., mesylate) at the γ-position, leading to the formation of the strained four-membered ring. The steric bulk of the Boc group does not impede this intramolecular reaction.

C-C Bond Formation and Other Advanced Methods

While less common, C-C bond formation to close the ring is a viable strategy, particularly for accessing azetidine-2-carboxylic acids.[14] In these routes, a Boc-protected glycine derivative can be alkylated with a 1,2-dihaloethane equivalent, followed by a base-mediated cyclization. The Boc group again serves to control nitrogen reactivity and often influences the stereochemical outcome of the reaction.

More advanced methods also rely heavily on Boc protection. For instance, a diastereoselective synthesis of N-Boc-protected azetidines via hydrozirconation of chiral allylic amines has been reported, where the Boc group is essential for the subsequent cyclization step.[14] Similarly, syntheses involving aza-Michael additions to α,β-unsaturated esters derived from N-Boc-azetidin-3-one depend on the Boc group to stabilize the starting material and direct the reaction.[3][15]

The Reactivity of N-Boc-Azetidine: A Versatile Intermediate

The product of these reactions, the N-Boc-azetidine, is not merely a final product but a key synthetic intermediate.[16][17] The Boc group allows for further functionalization that would be difficult with a free secondary amine. For example, the α-protons of N-Boc-azetidine are not readily removed. However, its thiocarbonyl analogue, the tert-butoxythiocarbonyl (Botc) group, which is similarly acid-labile, facilitates α-lithiation and subsequent reaction with electrophiles, a transformation not possible with the standard Boc group.[18] Following functionalization, the Boc group can be cleanly removed to reveal the desired substituted azetidine, ready for incorporation into a larger molecule.[19][20]

G A N-Boc-Azetidine Key Building Block B Deprotection (Acid) e.g., TFA, HCl A->B Reveals reactive NH group C Substituted Azetidine Ready for Coupling B->C

Caption: N-Boc-azetidine as a key synthetic intermediate.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing clear benchmarks for success.

Protocol 1: General Procedure for Boc Protection of 3-Hydroxyazetidine

This protocol is adapted from syntheses of N-Boc-3-hydroxyazetidine, a common starting material.[21][22]

  • Objective: To protect the nitrogen of 3-hydroxyazetidine hydrochloride.

  • Methodology:

    • Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a THF/water mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a base, such as triethylamine (2.2 eq) or sodium hydroxide (1.1 eq), to neutralize the hydrochloride salt and create basic conditions.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Self-Validation:

    • TLC Analysis: Monitor the reaction using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the polar baseline spot of the starting amine and the appearance of a single, less polar product spot (Rf ≈ 0.4-0.5) indicates completion.

    • Work-up: Upon completion, perform an aqueous work-up. The product, being less polar, will extract into the organic layer. The crude material is often a solid or oil and can be purified by silica gel chromatography if necessary.[21] A successful reaction typically yields >90% of the desired N-Boc-3-hydroxyazetidine.[21]

Protocol 2: General Procedure for Acid-Mediated Boc Deprotection

This protocol describes the removal of the Boc group to yield the final azetidine.[13]

  • Objective: To remove the Boc group from an N-Boc-azetidine derivative.

  • Methodology:

    • Dissolve the N-Boc-azetidine (1.0 eq) in a minimal amount of an anhydrous solvent like dichloromethane (DCM) or methanol.

    • Cool the solution to 0 °C.

    • Add a strong acid. Common choices include:

      • Trifluoroacetic acid (TFA, 5-10 eq) in DCM.

      • A saturated solution of HCl in methanol or ethyl acetate (prepared by bubbling HCl gas through the solvent).

    • Stir the reaction at 0 °C to room temperature for 1-4 hours.

  • Self-Validation:

    • Gas Evolution: The cleavage of the Boc group produces carbon dioxide and isobutene, so gentle bubbling may be observed, serving as a visual indicator of reaction progress.[5]

    • TLC Analysis: The non-polar starting material spot will be replaced by a new, highly polar spot at the baseline, corresponding to the azetidine salt.

    • Work-up: The reaction is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting crude product is the azetidine salt (e.g., hydrochloride or trifluoroacetate), which can often be used directly or triturated with a solvent like diethyl ether to induce precipitation and purification.

G cluster_0 Boc Protection Mechanism cluster_1 Boc Deprotection Mechanism Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product Collapse Byproducts tBuOH + CO₂ Intermediate->Byproducts Leaving Group Decomposition NBoc R₂N-Boc Protonated Protonated Carbamate NBoc->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid R₂N-COOH Protonated->CarbamicAcid Loss of tBu⁺ tBu_cation tBu⁺ Protonated->tBu_cation FinalAmine R₂NH CarbamicAcid->FinalAmine Decarboxylation FinalByproducts CO₂ + Isobutene CarbamicAcid->FinalByproducts tBu_cation->FinalByproducts

Caption: Mechanisms of Boc protection and deprotection.

Conclusion

The tert-butoxycarbonyl group is a cornerstone of modern azetidine synthesis. Its ability to reversibly temper the reactivity of the nitrogen atom provides chemists with the control necessary to construct the strained azetidine ring efficiently and to use the resulting N-Boc-azetidines as versatile intermediates for further elaboration.[23][24] By understanding the principles behind its application and employing robust, self-validating protocols, researchers and drug development professionals can confidently leverage the Boc group to access novel azetidine-containing molecules, accelerating the discovery of next-generation therapeutics.

References

  • Vertex AI Search. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermedi
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
  • Benchchem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 88-91.
  • Bálint, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Katritzky, A. R., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(30), 5425-5436.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Nordmann. 1-Boc-3-hydroxyazetidine.
  • Guidechem. N-Boc-3-azetidine acetic acid 183062-96-6 wiki.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).
  • Organic Chemistry Portal. Protective Groups.
  • Singh, R. P., & Kumar, V. (2018). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 8(1), 1-24.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Clayden, J., & O'Brien, P. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Google Patents. (2000).
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
  • ChemicalBook. (2025). 1-N-Boc-3-hydroxyazetidine.
  • Chem-Impex. 2-(N-Boc-aminomethyl)azetidine hydrochloride.
  • ChemicalBook. 141699-55-0(1-N-Boc-3-hydroxyazetidine) Product Description.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • National Institutes of Health. (2018).
  • Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97 141699-55-0.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
  • Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • Semantic Scholar. (2012).
  • ResearchGate. (2014). Deprotection of different N-Boc-compounds.
  • Organic Chemistry Portal. Azetidine synthesis.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols.
  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular...
  • ResearchGate.

Sources

An In-depth Technical Guide to N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a specialized chemical intermediate notable for its structural complexity and utility in medicinal chemistry. As a derivative of L-azetidine-2-carboxylic acid, it incorporates a sterically hindered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a cyanobenzyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. For instance, it has been identified as an intermediate in the preparation of labeled Ximelagatran, a direct thrombin inhibitor.[1] The azetidinecarboxamide core itself is a scaffold of increasing interest in drug design, valued for its ability to confer conformational rigidity and novel vector orientations for substituents.

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, with an emphasis on its molecular weight. Furthermore, it details a robust analytical workflow for the empirical verification of these properties, reflecting the standards of accuracy and validation required in modern research and pharmaceutical development.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in chemical synthesis and drug development. The molecular weight, in particular, is a critical parameter that dictates reaction stoichiometry, informs purification strategies, and is the primary identifier in mass spectrometry analysis.

The theoretical molecular properties of this compound have been calculated based on its molecular formula. These values serve as the benchmark for empirical validation through analytical techniques.

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃O₃[1][2]
Average Molecular Weight 315.367 g/mol [1]
Monoisotopic Molecular Weight 315.37 g/mol [2]
Appearance Neat (typically a solid)[1]
InChI Key TYPJRJJLAGCHMP-AWEZNQCLSA-N[1]

Insight from the Scientist: The distinction between average and monoisotopic molecular weight is crucial. While average molecular weight (calculated using the natural abundance of isotopes) is suitable for bulk stoichiometric calculations, high-resolution mass spectrometry (HRMS) will resolve the monoisotopic mass (calculated using the most abundant isotope of each element). For C₁₇H₂₁N₃O₃, the expected m/z in HRMS would correspond to the monoisotopic mass, providing a high-confidence identification of the compound.

Part 2: Experimental Verification of Molecular Weight

While theoretical values are essential, empirical verification is a cornerstone of scientific integrity. The most direct and definitive method for determining the molecular weight of a synthetic compound like this compound is Electrospray Ionization Mass Spectrometry (ESI-MS). The Boc protecting group is stable under typical ESI conditions, making this technique highly suitable.

Protocol: Molecular Weight Determination by ESI-MS

Objective: To confirm the molecular weight of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with mass spectrometry, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule.

  • Instrument Setup (Typical Parameters):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and nitrile functionalities can be protonated.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high resolution or a single quadrupole for nominal mass confirmation.

    • Scan Range: 100-500 m/z. This range comfortably includes the expected protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Acquisition:

    • Infuse the prepared sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes to obtain a stable signal and a representative mass spectrum.

    • Acquire a blank spectrum using only the solvent to identify background ions.

  • Data Analysis & Interpretation:

    • Process the acquired spectrum by subtracting any background ions.

    • Identify the primary ion of interest. Given the molecular formula C₁₇H₂₁N₃O₃ (MW = 315.37), the expected primary ion in positive mode is the protonated molecule, [M+H]⁺.

    • Expected m/z: 315.37 + 1.007 (mass of H⁺) = 316.38 .

    • Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z = 338.36), should also be considered.

    • Compare the experimentally observed m/z value with the theoretical value. For high-resolution instruments, the mass accuracy should be within 5 ppm.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (1mg) B Dissolve in Solvent (1mL) A->B C Dilute to 1-10 µg/mL (ACN:H2O + 0.1% FA) B->C D Infuse into ESI-MS C->D E Set Parameters (ESI+, 100-500 m/z) D->E F Acquire Spectrum E->F G Identify Peak of Interest F->G H Calculate Expected m/z [M+H]⁺ = 316.38 G->H I Compare Experimental vs. Theoretical Mass H->I J Confirm Identity (Mass Accuracy < 5 ppm) I->J caption Workflow for MS Verification of Molecular Weight

Caption: Workflow for MS Verification of Molecular Weight

Part 3: Significance in Drug Development

The accurate determination of molecular weight for a compound like this compound is not merely an academic exercise; it is a critical quality control step in the drug development pipeline.

  • Synthesis Validation: It provides definitive proof that a synthetic step has yielded the desired product, confirming the successful incorporation of all constituent parts.

  • Purity Assessment: The presence of unexpected ions in a mass spectrum can indicate impurities, side-products, or degradation, flagging a batch for further purification.

  • Regulatory Compliance: For compounds intended for use in preclinical or clinical studies, precise and verified characterization data, including molecular weight, is a non-negotiable component of regulatory submissions to bodies like the FDA.

References

Sources

An In-depth Technical Guide to the Solubility Profiling of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical physicochemical parameter that governs reaction kinetics, purification efficiency, and the ultimate formulation of drug products.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of a specific, complex synthetic building block, N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. While specific solubility data for this compound is not publicly available, this paper establishes a robust methodology based on foundational principles and authoritative experimental protocols. We delve into the theoretical underpinnings of solubility, provide a detailed protocol for the gold-standard shake-flask method, and discuss the expected solubility behavior based on a structural analysis of the molecule. This document is intended for researchers, chemists, and drug development professionals who require a rigorous, scientifically grounded approach to solubility assessment.

Introduction to the Target Compound

This compound (Molecular Formula: C₁₇H₂₁N₃O₃, Molecular Weight: 315.37 g/mol ) is a specialized chemical intermediate.[3][4] Its structure is comprised of four key moieties, each contributing distinct physicochemical properties:

  • N-Boc (tert-Butoxycarbonyl) Group: A common amine-protecting group, it is bulky and lipophilic, generally increasing solubility in nonpolar organic solvents.[5][6] The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acid.[6]

  • 2-L-Azetidinecarboxamide Core: A strained, four-membered heterocyclic ring derived from the non-proteinogenic amino acid, L-azetidine-2-carboxylic acid. The amide linkages introduce polarity and hydrogen bond donor/acceptor sites.

  • Amide Linkage: The central carboxamide bond (-CONH-) is a key polar feature, capable of significant hydrogen bonding, which influences solubility in protic and polar aprotic solvents.

  • 4-Cyanobenzyl Group: An aromatic ring substituted with a nitrile (-C≡N) group. The benzyl portion adds lipophilicity, while the cyano group is strongly polar and acts as a hydrogen bond acceptor.

Understanding the solubility of this molecule is paramount for its practical application in synthetic chemistry, guiding solvent selection for reaction media, workup procedures, and, most critically, for purification via crystallization or chromatography.

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a solvent is a thermodynamically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, its hybrid nature—with both large nonpolar (Boc, benzyl) and highly polar (amides, nitrile) components—suggests a nuanced solubility profile. It is unlikely to be highly soluble in purely nonpolar solvents like alkanes or highly polar protic solvents like water, but will likely find optimal solubility in solvents of intermediate polarity or those with specific interaction capabilities.

Hansen Solubility Parameters (HSP)

A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter system.[7][8] Every molecule, whether solute or solvent, can be described by three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.[7]

Two substances are likely to be soluble if their three Hansen parameters are similar.[7] For our target molecule, we can predict:

  • A moderate δD due to the aromatic ring and alkyl groups.

  • A significant δP arising from the polar amide and nitrile functionalities.

  • A significant δH due to the hydrogen bond donor (N-H) and multiple acceptor sites (C=O, C≡N).

Therefore, optimal solvents would possess a balanced profile of these three parameters. Solvents like THF, dichloromethane, and ethyl acetate are plausible candidates.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: The true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[9][10] This is the most accurate and relevant value for process chemistry and formulation. The shake-flask method is the gold standard for its determination.[11]

  • Kinetic Solubility: Measures the concentration at which a compound, often rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out of an aqueous or buffer solution.[12][13][14] While useful for high-throughput screening in early drug discovery, it often overestimates the true solubility due to the formation of supersaturated, metastable solutions.[9][10][13]

For the purpose of this guide, we focus exclusively on the determination of thermodynamic solubility , which provides the most reliable data for process development.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[11][15] It involves agitating an excess of the solid compound with the solvent for a sufficient period to ensure equilibrium is reached.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and direct measurement of the equilibrium state. By ensuring undissolved solid remains present throughout the experiment, the resulting saturated solution represents the true thermodynamic solubility limit.[10][16]

Materials and Reagents
  • Solute: this compound (solid, crystalline powder)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Heptane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound to a series of vials (e.g., 10-20 mg per vial). The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the corresponding vial (e.g., 1.0 mL).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[12][17] For some compounds, 48-72 hours may be necessary; equilibration time should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean HPLC vial. This step is critical to remove any microscopic particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Quantification by HPLC

An accurate quantification method is essential.

  • Method: A reverse-phase HPLC method using a C18 column is typically suitable. The mobile phase would likely consist of a gradient of acetonitrile and water or methanol and water.

  • Detection: The aromatic cyanobenzyl group should provide a strong UV chromophore, allowing for sensitive detection (e.g., at ~230-250 nm).

  • Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of the target compound to ensure linearity and accuracy of the measurement.[18]

Diagram 1: Experimental Workflow for Solubility Determination

A visual representation of the Shake-Flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (Target Compound) B Add Known Volume of Solvent A->B to vial C Agitate Slurry (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E sample supernatant F Dilute Sample E->F G Analyze by HPLC-UV F->G H Calculate Solubility (mg/mL or M) G->H G Mol Target Molecule (N-Boc-...) Boc Boc Group (Lipophilic) Mol->Boc Amide Amides (H-Bonding, Polar) Mol->Amide Cyano Cyanobenzyl (Polar, Aromatic) Mol->Cyano Nonpolar Nonpolar Solvents (e.g., Heptane) Boc->Nonpolar Favorable (Dispersion) PolarAprotic Polar Aprotic (e.g., DMSO, DCM) Boc->PolarAprotic Favorable PolarProtic Polar Protic (e.g., Methanol) Boc->PolarProtic Less Favorable Amide->Nonpolar Unfavorable Amide->PolarAprotic Favorable (H-Bond Acceptor) Amide->PolarProtic Favorable (H-Bonding) Cyano->Nonpolar Unfavorable Cyano->PolarAprotic Favorable (Dipole-Dipole) Cyano->PolarProtic Favorable

Caption: Predicted interactions between molecular moieties and solvent classes.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with the practical application of the gold-standard shake-flask method, researchers can generate reliable and reproducible thermodynamic solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and enabling downstream applications in medicinal chemistry and process development. The principles and protocols detailed herein are broadly applicable to other complex organic molecules, providing a foundational framework for essential physicochemical characterization in the pharmaceutical sciences.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Avdeef, A. (2007). The Rise of Kinetic Solubility in Drug Discovery. Expert Opinion on Drug Discovery.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Popa, M. et al. (2020). The Importance of Solubility for New Drug Molecules.
  • Bergström, C. A. S. et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Alvarez, J. C. (2013). Comparison of kinetic solubility with equilibrium solubility.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Bilitu, T. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • ChemBK. BOC-amide. [Link]

  • Hansen, C. M. Hansen Solubility Parameters. Wikipedia. [Link]

  • Abbott, S. Hansen Solubility Parameters. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

A Comprehensive Technical Guide to the Stability Assessment of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug substance is a cornerstone of its safety, efficacy, and quality.[1] A molecule that degrades unpredictably can lead to loss of potency, the formation of potentially toxic impurities, and a compromised shelf-life. Therefore, rigorous stability testing is not merely a regulatory hurdle but a fundamental scientific necessity. This guide provides an in-depth framework for designing and executing a comprehensive stability study for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a molecule possessing several functional groups of interest in medicinal chemistry. The principles and methodologies detailed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q1A(R2) and Q1B, which mandate stress testing to elucidate potential degradation pathways.[2][3][4]

Molecular Profile and Predicted Labilities

A thorough understanding of the target molecule's structure is the first step in predicting its stability profile. This compound is a composite structure featuring four key functional regions, each with its own inherent chemical properties.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability in many reaction conditions but known for its lability under acidic conditions.[5] It can also be susceptible to thermal degradation at elevated temperatures.[6][7]

  • Azetidine Ring: The four-membered azetidine ring is a strained heterocyclic system. While it is a valuable building block in medicinal chemistry for imposing conformational constraints, this inherent ring strain can render it susceptible to nucleophilic attack and ring-opening reactions under certain conditions.[8][9]

  • Amide Linkage: Amide bonds form the backbone of peptides and are generally considered robust.[10] However, they are susceptible to hydrolysis under harsh acidic or basic conditions, typically requiring heat to proceed at a significant rate.[11][12] This cleavage would break the molecule into its constituent acid and amine fragments.

  • 4-Cyanobenzyl Moiety: The cyano (-C≡N) group is relatively stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions.[13] The benzyl group itself is generally stable, although the benzylic position can be susceptible to oxidation.

Physicochemical Properties
PropertyValue (Predicted or from Component Data)Source
Molecular FormulaC₁₉H₂₃N₃O₃N/A
Molecular Weight357.41 g/mol N/A
Key ComponentsBoc-L-azetidine-2-carboxylic acid[14][15]
4-Cyanobenzylamine[16][17][18]
Predicted Degradation Pathways

Based on the functional group analysis, a forced degradation study should be designed to probe several potential degradation pathways. The primary expected points of molecular failure are the acid-labile Boc group and the hydrolytically sensitive amide bond.

G Parent N-Boc-N'-(4-cyanobenzyl)- 2-L-azetidinecarboxamide Deg1 Azetidine-2-carboxylic acid N'-(4-cyanobenzyl)amide (Boc Deprotection) Parent->Deg1 Acidic Conditions High Temperature Deg2 Boc-L-azetidine-2-carboxylic acid + 4-Cyanobenzylamine (Amide Hydrolysis) Parent->Deg2 Strong Acid/Base + Heat Deg3 N-Boc-N'-(4-carboxybenzyl)- 2-L-azetidinecarboxamide (Nitrile Hydrolysis) Parent->Deg3 Harsh Hydrolysis

Caption: Predicted major degradation pathways for the target molecule.

Design of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1][19] The goal is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to identify and quantify degradation products without destroying the molecule completely.[2][20] This process is critical for developing and validating a stability-indicating analytical method.[21]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Control Control Sample (Protected from stress) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photostability (UV/Vis Light Exposure) Prep->Photo HPLC Analyze all samples by Stability-Indicating HPLC Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA Peak Purity Assessment (PDA Detector) HPLC->PDA MassSpec Characterize Degradants (LC-MS) HPLC->MassSpec

Caption: General workflow for a forced degradation study.

Protocol: Hydrolytic Stability

Causality: To assess the susceptibility of the amide bond and other functional groups to hydrolysis across a range of pH values.

Methodology:

  • Preparation: Prepare three solutions of the drug substance at a concentration of approximately 1 mg/mL in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water (for neutral hydrolysis)

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Place aliquots of each solution in sealed, inert vials and heat in a water bath or oven at 60°C.

  • Time Points: Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately cool the acidic and basic samples and neutralize them (base with acid, acid with base) to halt the degradation reaction before analysis.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol: Oxidative Stability

Causality: To evaluate the molecule's sensitivity to oxidation. While no specific moieties are highly prone to oxidation, it is a mandatory stress condition.

Methodology:

  • Preparation: Dissolve the drug substance in a suitable solvent and treat it with a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Due to the often rapid nature of oxidative reactions, sample at shorter intervals (e.g., 1, 2, 4, 8 hours).[2]

  • Analysis: Analyze samples directly or after appropriate dilution.

Protocol: Thermal Stability

Causality: To assess the stability of the drug substance in its solid state when exposed to dry heat. This is particularly relevant for probing the thermal lability of the Boc group.

Methodology:

  • Preparation: Place a thin layer of the solid drug substance in a petri dish or an open vial.

  • Incubation: Store the sample in a temperature-controlled oven at 80°C.

  • Time Points: Withdraw solid samples at specified intervals (e.g., 1, 3, 7 days).

  • Analysis: For each time point, accurately weigh a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

Protocol: Photostability

Causality: To determine if the molecule degrades upon exposure to light, as required by ICH Q1B guidelines.[22][23][24]

Methodology:

  • Preparation: Prepare two sets of samples: one of the solid drug substance and one of the drug substance in solution.

  • Control: For each set, prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Place the test and control samples in a validated photostability chamber. Expose them to a light source that provides both visible and UV output. The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[19][22]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to quantify any photodegradation.

Stability-Indicating Analytical Method (SIAM)

A robust analytical method is the linchpin of any stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration while separating it from any degradation products, process impurities, or excipients.[25][26] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[26][27]

HPLC Method Development
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution is recommended to ensure separation of the parent peak from potentially more polar or less polar degradants. A typical gradient would run from a high aqueous percentage (e.g., 90% Water with 0.1% Formic Acid) to a high organic percentage (e.g., 90% Acetonitrile with 0.1% Formic Acid).

  • Detection: A Photodiode Array (PDA) detector is crucial. It allows for the selection of an optimal detection wavelength (likely around 230-254 nm due to the aromatic ring) and, more importantly, enables peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • Forced Degradation Samples: The stressed samples generated in Section 2.0 are used during method development to challenge the method's separating power. The goal is to achieve baseline resolution between the parent peak and all major degradation peaks.

Method Validation Summary (ICH Q2)

Once developed, the SIAM must be validated. The following table summarizes the key validation parameters.

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.Parent peak is resolved from all degradant peaks (Resolution > 1.5). Peak purity analysis shows no co-elution.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the nominal concentration).
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the analyte spiked into a placebo or blank matrix.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like pH, column temperature, or mobile phase composition are slightly varied.

Data Interpretation and Summary

The culmination of the study is the analysis and reporting of the data. A clear summary table is essential for conveying the stability profile of the molecule.

Example Forced Degradation Summary Table
Stress ConditionTime% Assay of Parent Compound% DegradationMajor Degradation Products (Retention Time)
Control (t=0)0100.00.0N/A
0.1 M HCl24 h85.214.8DP1 (Boc-deprotected), DP2 (Amide hydrolysis)
0.1 M NaOH24 h91.58.5DP2 (Amide hydrolysis)
3% H₂O₂8 h98.11.9Minor unknown peaks
Thermal (80°C)7 days96.43.6DP1 (Boc-deprotected)
Photostability1.2M lux-hr99.50.5No significant degradation

Interpretation: Based on this hypothetical data, this compound is most susceptible to degradation under acidic conditions, where both Boc deprotection and amide hydrolysis occur. It shows moderate lability to basic hydrolysis and minor sensitivity to dry heat. The compound is relatively stable against oxidation and light exposure. This information is invaluable for guiding formulation development (e.g., avoiding acidic excipients) and defining appropriate storage conditions.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the stability of this compound. By integrating knowledge of the molecule's chemical structure with the established framework of ICH guidelines, a comprehensive stability profile can be generated. This profile, underpinned by a validated stability-indicating analytical method, is essential for ensuring product quality and is a critical component of any regulatory submission. The insights gained from these studies directly inform formulation strategies, packaging selection, and the establishment of a justified shelf-life, ultimately safeguarding patient safety.

References

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
  • International Journal of Applied Research in Science and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Chromatography B. (n.d.). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.
  • Homework.Study.com. (n.d.). Why do amides require much harsher conditions for hydrolysis than esters?.
  • Safety Data Sheet. (n.d.). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.
  • J-Stage. (n.d.). A Study on the Stability of a-Cyanobenzyl Ester-type Pyrethroids in Mineral Carriers in the Presence of Malathion.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubChem. (n.d.). Bromobenzyl Cyanide | C8H6BrN | CID 22044.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Thermal Methods.
  • International Journal of Pharmaceutical Erudition. (2025, August 10). core components of analytical method validation for small molecules-an overview.
  • Chem-Impex. (n.d.). Boc-L-azetidine-2-carboxylic acid.
  • Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?.
  • ResearchGate. (n.d.). Acidic hydrolysis of amide bonds.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Cyanobenzylamine: Properties and Applications.
  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Blog. (2025, July 17). What is the stability of Cyanobenzyl Chloride in the presence of oxygen?.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Santa Cruz Biotechnology. (n.d.). 4-Cyanobenzylamine | CAS 10406-25-4.
  • Sigma-Aldrich. (n.d.). 4-Cyanobenzylamine AldrichCPR.
  • Sigma-Aldrich. (n.d.). N-Boc-Azetidine-2-carboxylic acid | 159749-28-7.
  • PubChem. (n.d.). 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608.
  • Springer. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • United States Biological. (n.d.). Boc-L-azetidine-2-carboxylic acid CAS.
  • Sigma-Aldrich. (n.d.). 4-Cyanobenzylamine AldrichCPR.
  • ResearchGate. (2025, October 10). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • ResearchGate. (2025, October 16). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Azetidine-Based Scaffolds

The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-natural amino acids is a powerful approach to modulate the pharmacological properties of peptides.[2] Among these, constrained amino acid analogs like L-azetidine-2-carboxylic acid, a four-membered ring homolog of proline, have garnered significant interest.[3] The rigid azetidine scaffold imparts unique conformational constraints on the peptide backbone, influencing secondary structure and receptor binding affinity.[4]

This guide provides a comprehensive overview of the synthesis and application of a novel building block, N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide , for use in peptide synthesis. This compound combines the conformational rigidity of the L-azetidine-2-carboxamide core with the unique electronic and structural features of a 4-cyanobenzyl moiety. The electron-withdrawing nature of the cyano group can introduce beneficial physicochemical properties, such as enhanced stability and novel molecular interactions with biological targets.[2] Furthermore, the cyanophenyl group can serve as a useful fluorescent probe for studying peptide conformation and interactions.[5][6]

These application notes are intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and drug design. We will detail the synthesis of this building block and its subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Part 1: Synthesis of the Building Block: this compound

The synthesis of the target building block is achieved through a standard amide bond formation reaction between N-Boc-L-azetidine-2-carboxylic acid and 4-cyanobenzylamine. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization.[7] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent due to its high efficiency, rapid kinetics, and low racemization tendency, especially with sterically hindered or unusual amino acids.[8][9]

Causality Behind Experimental Choices:
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the secondary amine of the azetidine ring.[10] This protecting group is stable under the basic conditions of the coupling reaction but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA) during the subsequent steps of solid-phase peptide synthesis.[11][12]

  • HATU as Coupling Reagent: HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive OAt-active ester.[13] This intermediate readily reacts with the amine (4-cyanobenzylamine) to form the desired amide bond. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure accelerates the reaction and effectively suppresses racemization.[8][13]

  • DIPEA as Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to deprotonate the carboxylic acid and facilitate the activation step without competing in the coupling reaction.[7]

Experimental Workflow: Synthesis of the Building Block

cluster_0 Solution-Phase Synthesis reagents N-Boc-L-azetidine-2-carboxylic acid 4-cyanobenzylamine HATU DIPEA Anhydrous DMF reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS reagents->reaction 1. Combine & stir workup Aqueous Workup: - Dilute with EtOAc - Wash with aq. NaHCO3 & brine reaction->workup 2. Quench & extract purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purification 3. Isolate product Product: N-Boc-N'-(4-cyanobenzyl)-2-L- azetidinecarboxamide purification->product 4. Characterize

Caption: Workflow for the synthesis of the azetidine-based building block.

Detailed Protocol: Solution-Phase Synthesis

Materials:

ReagentEquivalentsPurpose
N-Boc-L-azetidine-2-carboxylic acid1.0Starting material
4-cyanobenzylamine1.1Amine component
HATU1.1Coupling reagent
DIPEA2.5Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)-Solvent
Ethyl acetate (EtOAc)-Extraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)-Aqueous wash
Brine-Aqueous wash
Anhydrous sodium sulfate (Na₂SO₄)-Drying agent
Silica gel-Stationary phase for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.5 eq) dropwise to the mixture and stir for an additional 10 minutes for pre-activation.[9]

  • Add 4-cyanobenzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials and byproducts.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound can be incorporated into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).[11] The Boc SPPS strategy involves the stepwise addition of N-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.[15]

Rationale for SPPS Protocol:
  • Resin Choice: A resin such as MBHA (4-Methylbenzhydrylamine) is suitable for the synthesis of C-terminal peptide amides.[11]

  • Boc Deprotection: The N-terminal Boc group is removed at each cycle using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[11]

  • Neutralization: Following deprotection, the resulting trifluoroacetate salt of the N-terminal amine is neutralized with a base like DIPEA to liberate the free amine for the subsequent coupling step.

  • Coupling: The carboxylic acid of the incoming N-Boc protected amino acid (or the synthesized azetidine building block) is activated in situ using a coupling reagent and then reacted with the N-terminal amine of the resin-bound peptide.

  • Final Cleavage: Once the peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

SPPS Workflow: Incorporation of the Azetidine Building Block

cluster_1 SPPS Cycle start Resin-Bound Peptide (Free N-terminus) deprotection Boc Deprotection: - 50% TFA in DCM neutralization Neutralization: - 10% DIPEA in DCM deprotection->neutralization 1. Remove Boc coupling Coupling: - Add N-Boc-azetidinecarboxamide - Add HBTU/DIPEA neutralization->coupling 2. Neutralize wash Wash: - DMF, DCM coupling->wash 3. Form Peptide Bond next_cycle Next SPPS Cycle or Final Cleavage wash->next_cycle 4. Purify next_cycle->deprotection Repeat Cycle

Caption: A single cycle of SPPS for incorporating the azetidine building block.

Detailed Protocol: Boc-SPPS Incorporation

This protocol outlines the steps for a single coupling cycle to incorporate this compound into a growing peptide chain on a solid support.

Materials:

ReagentPurpose
Peptide-resin with a free N-terminal amineGrowing peptide chain
This compoundBuilding block to be incorporated
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling reagent
DIPEABase
DMFSolvent
DCMSolvent
50% TFA in DCMBoc deprotection solution
10% DIPEA in DCMNeutralization solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).

    • Drain the solution.

    • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[11]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add the 10% DIPEA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

  • Coupling:

    • In a separate vial, dissolve this compound (3-4 eq relative to resin loading) and HBTU (3-4 eq) in DMF.

    • Add DIPEA (6-8 eq) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Part 3: Final Cleavage and Peptide Characterization

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed.

Cleavage Cocktail:

A typical cleavage cocktail for Boc-SPPS is Reagent K:

  • TFA (82.5%)

  • Phenol (5%)

  • Water (5%)

  • Thioanisole (5%)

  • 1,2-Ethanedithiol (2.5%)

Procedure:

  • Place the dried peptide-resin in a reaction vessel suitable for strong acids.

  • Add the cleavage cocktail and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Characterization:

The purity and identity of the final peptide should be confirmed using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.[1][16]

  • Mass Spectrometry (e.g., LC-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide.[14][17]

Conclusion and Future Perspectives

The use of this compound as a building block in peptide synthesis offers an exciting avenue for the creation of novel peptidomimetics. The conformational constraints imposed by the azetidine ring, coupled with the unique electronic properties of the 4-cyanobenzyl moiety, can lead to peptides with enhanced biological activity, improved stability, and tailored pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for the synthesis and incorporation of this promising building block, enabling researchers to further explore the vast chemical space of peptidomimetics in their quest for next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem.
  • ACS Publications. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • BenchChem. (2025).
  • Agilent. (2024).
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyanophenylalanine: A Key Aromatic Amino Acid Derivative for Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • National Center for Biotechnology Information. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed.
  • The Royal Society of Chemistry. (n.d.). Figure S1. Characterization and purity analysis of the synthetic peptides. (A-E) HPLC chromatograms and corresponding mass spect. The Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery. Life Chemicals.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • National Center for Biotechnology Information. (2010).
  • Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Aapptec.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • ResearchGate. (n.d.). Facile ring cleavage of basic azetidines.
  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • ResearchGate. (n.d.). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • National Center for Biotechnology Information. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

Sources

Application Note: A Robust Protocol for the Synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the amide coupling of N-Boc-2-L-azetidinecarboxylic acid with 4-cyanobenzylamine to synthesize N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. This guide is designed for professionals in organic synthesis and medicinal chemistry, offering a detailed experimental procedure, mechanistic insights, and practical advice for optimization and troubleshooting. We present a preferred method utilizing the highly efficient uronium salt-based coupling reagent HATU, known for its rapid reaction times and minimal racemization.[1][2] The protocol encompasses reagent preparation, reaction execution, monitoring, work-up, and purification, ensuring a self-validating system for achieving high purity and yield.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of pharmacologically active molecules.[3] The synthesis of amides via the coupling of a carboxylic acid and an amine is a fundamental transformation that, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid.[1] The choice of coupling reagent is paramount and is dictated by factors such as substrate steric hindrance, electronic properties, and the need to preserve stereochemical integrity.[1][4]

This application note focuses on the coupling of a non-standard amino acid, N-Boc-2-L-azetidinecarboxylic acid, with a substituted benzylamine. The azetidine ring, a four-membered heterocycle, can impart unique conformational constraints on molecules, making it a valuable scaffold in drug design. The 4-cyanobenzyl moiety provides a useful handle for further synthetic modifications or as a key pharmacophoric element. Given the potential for steric hindrance and the importance of maintaining the stereocenter at the 2-position of the azetidine ring, a highly efficient and low-racemization coupling method is essential.[1] For these reasons, this protocol will detail the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a reagent renowned for its efficacy in challenging couplings.[1][2]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • HATU: Can cause skin and eye irritation. Avoid inhalation of dust.

  • DIPEA (N,N-Diisopropylethylamine): Corrosive and flammable. Causes severe skin burns and eye damage.

  • DMF (N,N-Dimethylformamide): A potential reproductive toxin. Avoid inhalation and skin contact.

  • DCM (Dichloromethane): A suspected carcinogen. Use only in a well-ventilated area.

  • Acids and Bases: Handle with care.

Mechanistic Rationale: The HATU Advantage

HATU is a uronium/aminium salt-based coupling reagent that activates carboxylic acids by forming a highly reactive OAt-active ester.[1] The mechanism, illustrated below, offers several advantages over other methods like those using carbodiimides (e.g., EDC).

The key steps are:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA.[5]

  • The resulting carboxylate anion attacks HATU to form the OAt-active ester, releasing a tetramethylurea byproduct.[2][5]

  • The amine nucleophile (4-cyanobenzylamine) then attacks the highly reactive OAt-ester to form the desired amide bond.[5]

The pyridine nitrogen atom within the HOAt moiety is believed to facilitate the coupling through a neighboring group effect, which stabilizes the transition state and accelerates the reaction, leading to high yields and minimal epimerization.[2]

HATU_Mechanism cluster_caption RCOOH N-Boc-Azetidine-COOH RCOO Carboxylate Anion RCOOH->RCOO + DIPEA - DIPEA·H⁺ DIPEA DIPEA OAt_Ester OAt-Active Ester RCOO->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Final Amide Product OAt_Ester->Amide + Amine TMU Tetramethylurea OAt_Ester->TMU Amine 4-Cyanobenzylamine Amine->Amide caption Fig. 1: HATU-mediated amide coupling mechanism.

Caption: Fig. 1: HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol outlines the solution-phase synthesis of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
N-Boc-2-L-azetidinecarboxylic acid201.221.0201 mg
4-Cyanobenzylamine132.161.1145 mg
HATU380.231.2456 mg
DIPEA129.242.5434 µL
Anhydrous DMF--5 mL
Dichloromethane (DCM)--For workup and chromatography
Ethyl Acetate (EtOAc)--For workup and chromatography
1 M HCl (aq)--For workup
Saturated NaHCO₃ (aq)--For workup
Brine (Saturated NaCl (aq))--For workup
Anhydrous MgSO₄ or Na₂SO₄--For drying
Silica Gel--For chromatography
Step-by-Step Procedure
  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-L-azetidinecarboxylic acid (1.0 equiv, 201 mg).

    • Add 4-cyanobenzylamine (1.1 equiv, 145 mg).

    • Dissolve the starting materials in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.2 equiv, 456 mg) to the stirred solution.

    • Slowly add DIPEA (2.5 equiv, 434 µL) dropwise to the reaction mixture. A mild exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]

      • TLC System: A typical eluent system is 30-50% Ethyl Acetate in Hexanes.

      • Procedure: Spot the starting carboxylic acid, the amine, and the reaction mixture on a TLC plate. The product should have an Rf value intermediate between the starting materials and should be UV active. The reaction is complete when the limiting reagent (carboxylic acid) is no longer visible on the TLC plate.[8][9]

  • Aqueous Work-up:

    • Once the reaction is complete, quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (30 mL).

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 20 mL) to remove excess DIPEA.

      • Saturated NaHCO₃ (2 x 20 mL) to remove unreacted carboxylic acid and HOBt byproduct.

      • Brine (1 x 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[10]

      • Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a white solid or a viscous oil.

    • Dry the purified product under high vacuum to remove residual solvents.

Workflow cluster_caption Start 1. Dissolve Starting Materials (N-Boc-Azetidine-COOH, 4-Cyanobenzylamine) in Anhydrous DMF Cool 2. Cool to 0°C Start->Cool AddReagents 3. Add HATU & DIPEA Cool->AddReagents React 4. Stir at RT (2-4h) AddReagents->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up (EtOAc, H₂O, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry 7. Dry & Concentrate Workup->Dry Purify 8. Flash Column Chromatography Dry->Purify Product 9. Pure Product (N-Boc-N'-(4-cyanobenzyl)- 2-L-azetidinecarboxamide) Purify->Product caption Fig. 2: Experimental workflow for amide synthesis.

Caption: Fig. 2: Experimental workflow for amide synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure.[11] Key diagnostic signals would include the Boc group protons (~1.4 ppm), the azetidine ring protons, the benzylic methylene protons, and the aromatic protons of the cyanobenzyl group.[12] 2D NMR experiments like COSY and HSQC can aid in the complete assignment of all signals.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, typically observed as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing a single major peak.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Inactive reagents; Insufficient reaction time; Wet solvent/reagents.Use fresh, high-purity HATU and anhydrous DMF. Ensure starting materials are dry. Extend the reaction time and monitor by TLC.
Multiple Byproducts Side reactions; Racemization.Ensure the reaction is run at 0 °C initially to control the exotherm. Confirm the purity of starting materials. EDC/HOBt can be tried as an alternative to minimize certain side reactions.[1][14]
Difficult Purification Close Rf values of product and impurities.Try a different solvent system for chromatography (e.g., DCM/Methanol). Consider reversed-phase HPLC for highly polar compounds.[10][15]
Boc-Deprotection Acidic conditions during work-up are too harsh.Use dilute acid (e.g., 0.5 M HCl) and minimize contact time during the work-up. Neutralize promptly.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound using HATU as the coupling agent. The detailed, step-by-step methodology, coupled with mechanistic insights and troubleshooting advice, offers researchers a comprehensive guide to successfully perform this and similar challenging amide bond formations. The self-validating nature of the protocol, incorporating in-process monitoring and rigorous final characterization, ensures the synthesis of high-purity material suitable for subsequent applications in drug discovery and development.

References

  • Benchchem. A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Wikipedia. HATU. Available from: [Link].

  • Biofilm Inhibitor Synthesis. Amide Workup. Available from: [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link].

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link].

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].

  • Coconote. TLC Monitoring of Reaction Progress. Available from: [Link].

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available from: [Link].

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link].

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link].

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link].

  • Hong, W. P., Tran, V. H., & Kim, H. K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC advances, 11(30), 18363-18371. Available from: [Link].

  • Royal Society of Chemistry. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Available from: [Link].

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link].

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link].

  • Aapptec Peptides. Coupling Reagents. Available from: [Link].

  • National Institutes of Health. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Available from: [Link].

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available from: [Link].

  • National Institutes of Health. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Available from: [Link].

Sources

Application Note: A Multi-Modal Purification Strategy for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the purification of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a key intermediate in pharmaceutical synthesis. The unique physicochemical properties of this molecule, stemming from its combination of a bulky non-polar N-Boc protecting group and polar amide and cyano functionalities, present distinct challenges for achieving high purity. This guide presents a comprehensive, multi-modal strategy, beginning with a standard liquid-liquid extraction work-up, followed by robust primary purification using flash column chromatography, and concluding with a high-purity polishing step via recrystallization. We provide detailed, step-by-step protocols for both normal-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) flash chromatography, explaining the scientific rationale behind each choice to empower researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Analysis

This compound is a protected amino acid amide derivative. Its purity is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient.

The molecule's structure imparts a moderately polar character, which can complicate purification. The non-polar tert-butyloxycarbonyl (Boc) group and benzyl moiety contrast with the polar azetidine ring, the secondary amide, and the electron-withdrawing cyano group. This amphiphilic nature means the compound may not behave predictably in either purely polar or non-polar solvent systems. Furthermore, the N-Boc group is susceptible to cleavage under acidic conditions, a factor that must be considered when selecting chromatographic or work-up conditions[1][2]. The amide functionality can also lead to tailing on silica gel due to strong interactions with surface silanol groups[3].

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
Chemical Name This compound[4][5]
Molecular Formula C₁₇H₂₁N₃O₃[4][5]
Molecular Weight 315.37 g/mol [4][5]
Polarity Profile Moderate; contains both significant non-polar (Boc, benzyl) and polar (amide, cyano) functionalities.Inferred
Key Stability Note The N-Boc group is labile under acidic conditions.[2][6][2][6]

Overall Purification Strategy

A robust purification strategy is sequential, removing distinct classes of impurities at each stage. Our recommended workflow transitions from a bulk removal of water-soluble and highly polar/non-polar impurities to a high-resolution chromatographic separation, and finally to a polishing step for achieving >99% purity.

G cluster_0 Post-Reaction cluster_1 Phase 1: Work-up cluster_2 Phase 2: Primary Purification cluster_3 Phase 3: Polishing A Crude Reaction Mixture B Liquid-Liquid Extraction A->B C Aqueous Waste (Salts, coupling agents) B->C Discard D Crude Organic Extract B->D E Flash Column Chromatography D->E F Impurities E->F Discard G Partially Purified Product Fractions E->G H Recrystallization G->H I Mother Liquor (Remaining impurities) H->I Discard J High-Purity Crystalline Product (>99%) H->J

Figure 1: Recommended multi-phase purification workflow.

Phase 1: Aqueous Work-up Protocol

Objective: To remove water-soluble reagents (e.g., salts, excess coupling agents like EDC/HOBt byproducts) and unreacted starting materials with distinct acidic or basic properties.

Rationale: This initial extraction is a critical first pass that significantly simplifies the subsequent chromatographic step. Using a sequence of mild aqueous washes selectively removes specific impurity types. A sodium bicarbonate wash will deprotonate and remove any unreacted N-Boc-2-L-azetidinecarboxylic acid, while a brine wash helps to break up emulsions and remove residual water from the organic layer.

Protocol:

  • Quench the reaction mixture as per the synthetic protocol and remove any volatile organic solvents (e.g., THF, DCM) under reduced pressure.

  • Dilute the residue with ethyl acetate (EtOAc), approximately 10-20 times the initial volume of the crude material.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with: a. 5% aqueous sodium bicarbonate (NaHCO₃) solution (2x). b. Deionized water (1x). c. Saturated aqueous sodium chloride (brine) solution (1x).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which is now ready for chromatography.

Phase 2: Primary Purification via Flash Chromatography

For a molecule of intermediate polarity like this compound, several chromatographic techniques can be effective. We present protocols for both traditional normal-phase chromatography and the increasingly powerful HILIC method.

Method A: Normal-Phase Flash Chromatography

Rationale: This is the most common technique for purifying organic compounds. It separates molecules based on their polarity, with more polar compounds adsorbing more strongly to the polar silica stationary phase. For amides, which can exhibit peak tailing, the addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape by neutralizing acidic silanol groups on the silica surface[3][7].

Protocol:

  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), develop a solvent system. Good starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane.

    • Aim for a target Rf value of ~0.2-0.3 for the product in the initial solvent mixture to ensure good binding to the column.

    • If tailing is observed on the TLC plate, add 0.1-0.5% triethylamine to the mobile phase.

  • Column Preparation:

    • Select a silica gel flash column (pre-packed or self-packed) with a mass approximately 50-100 times that of the crude sample.

    • Equilibrate the column with the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.[7]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 20% to 80% EtOAc in Hexanes over 10-15 column volumes.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the partially purified product.

Table 2: Example Normal-Phase Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (SiO₂)Standard polar phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolOffers a good polarity range for eluting moderately polar compounds.
Modifier 0.1-0.5% Triethylamine (TEA)Mitigates peak tailing common with amide-containing compounds.[3]
Loading Dry loading with silicaOften provides sharper bands and better separation.[7]
Elution Linear GradientEnsures efficient elution of the product while separating it from impurities.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is an excellent alternative for purifying polar compounds that are poorly retained in reversed-phase chromatography or show poor resolution in normal-phase.[8][9][10] It utilizes a polar stationary phase (like silica, amine, or cyano-bonded silica) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of a polar solvent (typically water). The mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9] For the target molecule, the cyano group can also have specific favorable interactions with a cyano-bonded stationary phase.[11][12]

Protocol:

  • Stationary Phase Selection: A column with a cyano- or amine-bonded phase is ideal, but standard silica gel can also be used effectively in HILIC mode.[9][10]

  • Mobile Phase Preparation: The mobile phase consists of a mixture of acetonitrile (Solvent A) and water (Solvent B). Small amounts of buffers (e.g., ammonium acetate) can be added to improve peak shape, but are often not necessary.

  • Column Equilibration: Equilibrate the column with a high concentration of acetonitrile (e.g., 95:5 MeCN:H₂O) for at least 5-10 column volumes.

  • Sample Loading: Dissolve the crude sample in the initial mobile phase. If solubility is an issue, use a stronger solvent like DMSO but inject the smallest possible volume.

  • Elution and Fraction Collection:

    • Start with a high percentage of acetonitrile (e.g., 95%).

    • Run a gradient by increasing the percentage of water. For example, a linear gradient from 5% to 30% water in acetonitrile over 15 column volumes.

    • Collect and monitor fractions using a suitable analytical method (e.g., LC-MS or TLC with a highly polar mobile phase).

  • Product Isolation: Combine pure fractions. The solvent can be removed by lyophilization (freeze-drying) or by evaporation under reduced pressure, though the high water content may require azeotroping with toluene to remove final traces.

G cluster_0 Normal-Phase Chromatography cluster_1 HILIC cluster_2 Reversed-Phase Chromatography NP NP HILIC HILIC RP RP

Figure 2: Comparison of common chromatographic modes.

Phase 3: High-Purity Polishing via Recrystallization

Objective: To achieve the highest possible purity (>99%) by removing trace impurities that may have co-eluted during chromatography.

Rationale: Recrystallization is a powerful, equilibrium-based purification technique.[13] It relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. As a hot, saturated solution cools, the decreased solubility forces the target compound to form a highly ordered crystal lattice, which tends to exclude impurity molecules. This method is both cost-effective and highly efficient for crystalline solids.[3]

Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount of the post-chromatography product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.

    • An ideal single solvent is one in which the compound is poorly soluble at room temperature but highly soluble upon heating.

    • If a single solvent is not found, test solvent/anti-solvent pairs (e.g., dissolve in hot ethanol, add water dropwise until cloudy).

  • Recrystallization Procedure:

    • Place the bulk of the material in an Erlenmeyer flask.

    • Add the chosen solvent (or the primary solvent of a pair) dropwise to the flask while heating (e.g., in a water bath) and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using an anti-solvent, add it dropwise to the hot solution until persistent cloudiness appears, then add a drop or two of the primary solvent to redissolve and clarify.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.

    • For maximum recovery, the flask can then be placed in an ice bath or refrigerator for 30-60 minutes.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum to remove all residual solvent.

Purity Verification

The final purity of this compound should be confirmed by one or more analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative measure of purity.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity (by mass) and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

References

  • Biotage. (2023).
  • International Labmate. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
  • CymitQuimica. This compound.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Wikipedia.
  • PubMed. (2013).
  • ResearchGate. (2020).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Sigma-Aldrich.
  • YouTube. (2020). CHEM 2212L Experiment 8 - Amide Synthesis.
  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
  • ResearchGate. (2025).
  • SiliCycle. Application Note S2.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • MAC-MOD Analytical.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Finetech Industry Limited. This compound | CAS 908259-42-7.
  • White Rose eTheses Online. (2018).

Sources

analytical methods for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a compound of interest in medicinal chemistry and drug development. As a peptidomimetic scaffold, its structural integrity, purity, and identity must be unequivocally established. This guide, intended for researchers and drug development professionals, moves beyond procedural lists to explain the rationale behind the selection of specific techniques and experimental parameters. We present a multi-faceted analytical approach encompassing chromatography, spectroscopy, and elemental analysis to create a self-validating system for characterization, ensuring the highest standards of scientific integrity.

Introduction: The Analytical Imperative

This compound incorporates several key structural motifs: a constrained azetidine ring, a crucial N-Boc protecting group, and a cyanobenzyl moiety. Each of these features presents unique analytical considerations. The azetidine ring's strain influences its spectroscopic signature, the acid and thermal lability of the Boc group demands careful methodological selection, and the aromatic system provides a useful chromophore for UV-based detection. An integrated analytical strategy is therefore not just recommended but essential for unambiguous confirmation of the molecule's identity and purity.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA) for a holistic characterization.

Figure 1: Chemical Structure of the Analyte
This compound

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: Reverse-Phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of small organic molecules like the target compound.[1] Its utility stems from its ability to separate the analyte from starting materials, by-products, and degradation products based on differences in hydrophobicity. A C18 stationary phase (non-polar) is used with a polar mobile phase. The analyte, being moderately polar, will elute at a characteristic retention time, and its purity can be quantified by the relative area of its peak.

Rationale for Method Design:

  • Detector: A Diode Array Detector (DAD) is chosen for its ability to scan a range of wavelengths, which is ideal for identifying the optimal absorbance wavelength for the cyanobenzyl chromophore and for detecting impurities that may have different spectral properties. A wavelength of 254 nm is a common starting point for aromatic compounds.[2]

  • Mobile Phase: An acetonitrile/water gradient is selected to ensure elution of compounds with a wide range of polarities. Formic acid is added at a low concentration (0.1%) to acidify the mobile phase, which sharpens peak shape by ensuring that any acidic or basic functional groups on the analyte and impurities are in a single protonation state.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh ~1 mg of Sample prep2 Dissolve in 1 mL Acetonitrile/Water (50:50) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject 5 µL onto C18 Column prep3->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Peak Area % data1->data2 data3 Report Purity data2->data3

Diagram 1: Workflow for HPLC Purity Assessment.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the compound.

    • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Inject 5 µL of the prepared sample onto the column.

    • Run the analysis according to the parameters detailed in Table 1.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the analyte by the total peak area of all components, expressed as a percentage.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Instrumentation HPLC system with DAD or UV/Vis Detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 5 µL

Structural Elucidation: NMR Spectroscopy

Principle of Analysis: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The distinct chemical structure of this compound gives rise to a predictable pattern of signals that collectively confirm its identity.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the amide N-H proton may exchange or exhibit broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) can be a superior choice as it forms hydrogen bonds with the N-H proton, resulting in a sharper, more easily identifiable signal.

  • Key Diagnostic Signals:

    • Boc Group: A large, sharp singlet integrating to 9 protons around 1.4-1.5 ppm is the hallmark of the N-Boc group.[3]

    • Azetidine Ring: The four-membered ring protons will appear as complex multiplets due to ring strain and restricted bond rotation, typically in the 2.0-4.5 ppm range.[4][5]

    • Cyanobenzyl Group: The aromatic protons will appear as two distinct doublets (an AA'BB' system) in the 7.3-7.8 ppm region, characteristic of para-substitution. The benzylic CH₂ protons will typically appear as a doublet around 4.4 ppm, coupled to the amide N-H.

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Integrate the ¹H NMR peaks to determine the relative number of protons.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the corresponding protons and carbons in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Boc Group
-C(CH₃)₃~1.45s (9H)~28.3 (3C)
-C (CH₃)₃--~80.5
>C=O (Carbamate)--~156.0
Azetidine Ring
-CH (Position 2)~4.8-5.0t~60-62
-CH₂ (Position 3)~2.2-2.6m (2H)~25-28
-CH₂ (Position 4)~3.9-4.2m (2H)~47-50
Amide Linkage
>C=O (Amide)--~170-172
-NH-~6.5-7.0t (broad)-
Cyanobenzyl Group
-CH₂-Ar~4.45d (2H)~42-44
Ar-H (ortho to CN)~7.65d (2H)~132.5 (2C)
Ar-H (ortho to CH₂)~7.35d (2H)~128.5 (2C)
Ar-C-CN--~112.0
Ar-C-CH₂--~143.0
-C≡N--~118.5

Note: Chemical shifts are estimates and can vary based on solvent and concentration. s=singlet, d=doublet, t=triplet, m=multiplet.

Molecular Weight and Formula Confirmation: Mass Spectrometry

Principle of Analysis: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.[6] This is a critical step for verifying the identity of a new chemical entity.

Rationale for Method Design:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar small molecules as it is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[6][7]

  • Boc Group Lability: The N-Boc group is known to be labile under certain MS conditions and can fragment in the ion source to lose isobutylene (56 Da) or the entire Boc group (100 Da).[8][9] Observing these fragment ions can be diagnostic. Lowering the fragmentor or cone voltage can help minimize this in-source decay and maximize the intensity of the parent ion.

  • Hyphenation: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of the purified sample from the HPLC, confirming that the peak of interest has the correct mass.[10][11]

Experimental Protocol: LC-MS (ESI-TOF)

  • Sample Introduction: The sample can be introduced via direct infusion using a syringe pump or via the LC system described in Section 2.

  • Instrumentation and Conditions:

    • Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

    • Operate in positive ion ESI mode.

    • Set the scan range to m/z 100-500.

    • Optimize the capillary voltage, gas flow, and source temperature according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed exact mass to the calculated exact mass. The mass error should ideally be less than 5 ppm.

    • Identify any significant fragment ions, such as [M+H-100]⁺, corresponding to the loss of the Boc group.

Table 3: Expected Mass Spectrometry Data

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺ C₁₈H₂₃N₃O₃⁺330.1812Protonated parent molecule
[M+Na]⁺ C₁₈H₂₂N₃O₃Na⁺352.1632Sodium adduct
[M+H-C₄H₈]⁺ C₁₄H₁₅N₃O₃⁺274.1186Loss of isobutylene from Boc group
[M+H-C₅H₉O₂]⁺ C₁₃H₁₄N₃O⁺230.1182Loss of the Boc group (cleavage of N-C bond)

Ancillary Characterization Methods

While HPLC, NMR, and HRMS form the core of characterization, FTIR and Elemental Analysis provide valuable confirmatory data.

Functional Group Identification: FTIR Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Assign the major absorption bands to their respective functional groups.

Table 4: Key FTIR Absorption Frequencies

Functional GroupBond VibrationExpected Frequency (cm⁻¹)
Amide N-HN-H Stretch~3300-3400
Aromatic C-HC-H Stretch~3000-3100
Aliphatic C-HC-H Stretch~2850-2980
NitrileC≡N Stretch~2220-2240
Carbamate CarbonylC=O Stretch~1690-1710
Amide Carbonyl (Amide I)C=O Stretch~1650-1670
Amide N-H Bend (Amide II)N-H Bend~1510-1550
Elemental Composition Verification: Elemental Analysis (EA)

Principle: Combustion analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a pure sample.[12][13] The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides the empirical formula, which can be compared with the molecular formula determined by HRMS.

Protocol:

  • Submit a small, pure sample (typically 2-5 mg) to an elemental analysis service or instrument.

  • The instrument will perform combustion analysis and provide the weight percentages of C, H, and N.

Table 5: Theoretical Elemental Composition

ElementMolecular Formula (C₁₈H₂₂N₃O₃)Calculated %
Carbon(18 * 12.011) / 329.3965.63%
Hydrogen(22 * 1.008) / 329.396.73%
Nitrogen(3 * 14.007) / 329.3912.76%
Oxygen(3 * 15.999) / 329.3914.57%

The experimental values should be within ±0.4% of the calculated values to be considered a good match.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from these orthogonal techniques. The workflow below illustrates how these methods are integrated to provide a complete analytical picture of this compound.

integrated_workflow cluster_char Full Characterization start Synthesized Compound hplc HPLC Analysis (Purity >95%?) start->hplc purify Purification (e.g., Column Chromatography) hplc->purify No nmr ¹H & ¹³C NMR hplc->nmr Yes ms HRMS hplc->ms ftir FTIR hplc->ftir ea Elemental Analysis hplc->ea purify->hplc data_eval Data Evaluation nmr->data_eval ms->data_eval ftir->data_eval ea->data_eval final Structure & Purity Confirmed data_eval->final All Data Consistent

Diagram 2: Integrated workflow for compound characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to unequivocally confirm its structure, purity, and elemental composition. By logically applying HPLC for purity, NMR for structural connectivity, HRMS for molecular formula, and FTIR/EA for confirmatory data, researchers can establish a complete and trustworthy analytical profile. This integrated methodology ensures data integrity and provides the necessary confidence for advancing promising compounds in the drug discovery and development pipeline.

References

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Discovery World URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Small molecule analysis using MS Source: Bioanalysis Zone URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Confirmation of Synthesis: using MS to identify a protective group Source: ACD/Labs URL: [Link]

  • Title: Element analysis Source: University of Technology, Iraq URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Qualitative Analysis of Organic Compounds Source: Masaryk University URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL: [Link]

  • Title: Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines Source: The Royal Society of Chemistry URL: [Link]

  • Title: Chapter 6 Elemental Analysis and Biological Characterization Source: ResearchGate URL: [Link]

  • Title: Separation of Benzyl cyanide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1 H-NMR spectrum of N-Boc glutamic acid. Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

  • Title: How can I avoid the Boc-cleavage during Mass Analysis? Source: ResearchGate URL: [Link]

  • Title: Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray Source: OSTI.GOV URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: 1H NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: a guide to 13c nmr chemical shift values Source: Compound Interest URL: [Link]

  • Title: 3-(4-CYANOBENZYL)-1,4-DITHIOFLAVONE Source: Wiley SpectraBase URL: [Link]

  • Title: Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride Source: ResearchGate URL: [Link]

  • Title: Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry Source: PubMed Central URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PubMed Central URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: Synthesis of Boc-protected bicycloproline Source: PubMed Central URL: [Link]

  • Title: On the Selective N-Methylation of BOC-Protected Amino Acids Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a crucial intermediate in the synthesis of complex pharmaceutical agents, most notably in the preparation of labeled versions of the direct thrombin inhibitor, Ximelagatran.[1] The structural architecture of this molecule, featuring a constrained L-azetidine-2-carboxylic acid core, a Boc-protected amine, and a functionalized benzylamine moiety, necessitates a carefully controlled synthetic approach. The formation of the amide bond between the sterically demanding azetidine carboxylic acid and the benzylamine is the pivotal step in this synthesis.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the reaction conditions and detailed protocols for the efficient synthesis of this compound. The methodologies described herein are grounded in established principles of peptide chemistry and have been optimized for yield, purity, and reproducibility.

Chemical Reaction Overview

The synthesis of the target compound is achieved through an amide coupling reaction between N-Boc-L-azetidine-2-carboxylic acid and 4-(aminomethyl)benzonitrile. To facilitate this transformation, which is kinetically slow, the carboxylic acid must be activated. This is typically accomplished using a combination of a coupling agent and an activating agent in an appropriate solvent system.

Reaction Scheme:

Mechanism of Action: EDC/HOBt-Mediated Amide Coupling

A widely employed and effective method for this amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent.[2] The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-azetidine-2-carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is susceptible to racemization. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.

  • Nucleophilic Attack by the Amine: The primary amine of 4-(aminomethyl)benzonitrile then attacks the carbonyl carbon of the HOBt-ester.

  • Product Formation: This nucleophilic attack leads to the formation of the desired amide bond and the regeneration of HOBt.

The entire process is typically carried out in the presence of a non-nucleophilic organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize any acid salts present and to facilitate the reaction.

Visualization of the Reaction Workflow

.dot digraph "Amide Coupling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

// Nodes Reagents [label="Reactants:\nN-Boc-L-azetidine-2-carboxylic acid\n4-(Aminomethyl)benzonitrile\nCoupling Agents (EDC, HOBt)\nBase (Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Amide Coupling\nin DMF at 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up:\nDilution with EtOAc\nWash with aq. NaHCO3 & Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nSilica Gel Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nN-Boc-N'-(4-cyanobenzyl)\n-2-L-azetidinecarboxamide", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Reagents -> Reaction [label="1. Reaction Setup"]; Reaction -> Workup [label="2. Quenching & Extraction"]; Workup -> Purification [label="3. Isolation"]; Purification -> Product [label="4. Characterization"]; } .enddot Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
N-Boc-L-azetidine-2-carboxylic acid201.2251077-14-6
4-(Aminomethyl)benzonitrile hydrochloride168.636232-20-8
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70 (as HCl salt)25952-53-8
1-Hydroxybenzotriazole (HOBt)135.132592-95-2
Triethylamine (Et3N)101.19121-44-8
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2
Ethyl acetate (EtOAc)88.11141-78-6
Saturated aqueous sodium bicarbonate (NaHCO3)--
Brine (saturated aqueous NaCl)--
Anhydrous magnesium sulfate (MgSO4)120.377487-88-9
Silica gel (for column chromatography)--

Procedure:

  • Reaction Setup:

    • To a solution of N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) are added 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and Triethylamine (Et3N) (2.5 eq).

    • The resulting mixture is stirred at room temperature until all solids dissolve.

    • The reaction flask is then cooled to 0 °C in an ice bath.

  • Amide Coupling:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) is added portion-wise to the cooled reaction mixture.

    • The reaction is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Aqueous Work-up:

    • Upon completion, the reaction mixture is diluted with ethyl acetate (EtOAc).

    • The organic layer is washed successively with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

    • The organic phase is then dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.[3]

    • A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be used to isolate the pure product.

    • Fractions containing the desired product are combined and the solvent is removed under reduced pressure to afford this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the azetidine ring protons, the benzylic protons, and the aromatic protons of the cyanobenzyl group.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the amide and the Boc group, the carbons of the azetidine and aromatic rings, and the nitrile carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular weight is 315.37 g/mol .

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • EDC·HCl and HOBt are potential sensitizers and should be handled with care.

  • DMF is a potential reproductive toxin and should be handled with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and continue monitoring by TLC/LC-MS.
Inactive coupling reagentsUse fresh, high-quality EDC·HCl and HOBt.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents.
Side Product Formation RacemizationMaintain the reaction temperature at 0 °C during the addition of EDC.
Formation of N-acylureaEnsure the amine is present in the reaction mixture before adding EDC.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The provided guidelines on reaction setup, work-up, purification, and troubleshooting will aid in achieving high yields and purity of the final product.

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • US20060178312A1 - Process for the production of melagatran. (2006). Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

Sources

Application Notes and Protocols: Azetidinecarboxamide-Based Probes for Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The precise visualization of biomolecules within their native cellular environment is paramount to advancing biological research and drug development. A significant challenge in the design of fluorescent probes is the concurrent optimization of brightness, target specificity, and synthetic accessibility. This guide details a powerful strategy employing an azetidinecarboxamide core to create a new generation of high-performance fluorophore-ligand conjugates. This innovative approach uniquely integrates fluorescence enhancement and versatile ligand conjugation into a single, streamlined molecular framework. The azetidinecarboxamide moiety effectively suppresses non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), leading to a significant increase in the fluorescence quantum yield of various fluorophores.[1][2] Concurrently, its integrated carbonyl group serves as a robust and accessible handle for the covalent attachment of a diverse array of targeting ligands.[1][3] This guide provides a comprehensive overview of the underlying principles, detailed protocols for probe synthesis and application in live-cell imaging, and insights into their utility for high-resolution and super-resolution microscopy.

Scientific Foundation: The Dual Role of Azetidinecarboxamide

Traditional development of fluorophore-ligand conjugates often involves separate, multi-step modifications to enhance a fluorophore's photophysical properties and then to introduce a reactive site for ligand attachment. This process can be complex, time-consuming, and may require de novo synthesis for each new probe.[4][5] The azetidinecarboxamide strategy elegantly circumvents these issues by consolidating these functions into a single structural motif.

Fluorescence Enhancement via TICT Suppression

Many organic fluorophores exhibit a phenomenon known as twisted intramolecular charge transfer (TICT), a process where, upon excitation, a portion of the molecule rotates. This rotation leads to a non-fluorescent, charge-separated state, which provides a pathway for non-radiative decay, thereby quenching fluorescence and reducing the quantum yield.[1][6] The rigid, four-membered ring of the azetidine group, when incorporated into the fluorophore structure, sterically hinders this rotational freedom.[6][7] This suppression of TICT minimizes non-radiative decay, forcing the excited state to relax primarily through the emission of a photon, which dramatically enhances the probe's brightness.[1][2] This principle is broadly applicable across various fluorophore classes, including coumarins, naphthalimides, rhodamines, and silicon-rhodamines.[1][7]

A Versatile Platform for Ligand Conjugation

The azetidinecarboxamide structure includes a carbonyl group that acts as a convenient and synthetically accessible point for modification.[1] This allows for the straightforward formation of an amide bond with a wide variety of targeting ligands that possess a primary or secondary amine. This streamlined approach simplifies the synthetic process, accelerating the development of diverse and highly specific fluorescent probes.[1][7]

Probe Design and Synthesis

The synthesis of an azetidinecarboxamide-based fluorescent probe can be conceptualized as a modular process involving three key components: the fluorophore core, the azetidinecarboxamide linker, and the targeting ligand.

Diagram: Synthetic Workflow

G cluster_synthesis Probe Synthesis Workflow fluorophore Fluorophore with Carboxylic Acid activation Carboxylic Acid Activation (e.g., HATU, EDC) fluorophore->activation Step 1 coupling Amide Bond Formation activation->coupling Step 2 azetidine Azetidine-Ligand Precursor azetidine->coupling purification Purification (e.g., HPLC) coupling->purification Step 3 probe Final Azetidinecarboxamide Probe purification->probe

Caption: General workflow for synthesizing azetidinecarboxamide-based fluorescent probes.

Protocol 1: General Synthesis of an Azetidinecarboxamide-Fluorophore-Ligand Conjugate

This protocol describes a general method for coupling a fluorophore containing a carboxylic acid to an amine-containing targeting ligand via an azetidine linker. This example uses a HaloTag ligand, a common tool for specific protein labeling.[2]

Materials:

  • Fluorophore-azetidine-carboxylic acid precursor (1 equivalent)

  • Amine-containing targeting ligand (e.g., HaloTag amine ligand) (1.2 equivalents)

  • Coupling reagent (e.g., HATU, HBTU) (1.5 equivalents)[8]

  • Tertiary amine base (e.g., Diisopropylethylamine, DIEA) (3 equivalents)[8]

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup[5]

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the fluorophore-azetidine-carboxylic acid precursor (1 eq.) in anhydrous DMF.

  • Activation: Add the coupling reagent (e.g., HATU, 1.5 eq.) and the amine base (e.g., DIEA, 3 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[8]

  • Coupling: Add the amine-containing targeting ligand (1.2 eq.) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, quench with water and extract the product into an organic solvent such as DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reverse-phase HPLC to obtain the final, high-purity fluorophore-ligand conjugate.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Application in Live-Cell Fluorescence Imaging

Azetidinecarboxamide-based probes are exceptionally well-suited for live-cell imaging due to their high brightness and photostability.[1][7] Their brightness often allows for wash-free imaging, reducing cell stress and enabling the observation of dynamic processes with high signal-to-noise ratios.[3][5]

Diagram: Live-Cell Labeling and Imaging Workflow

G cluster_imaging Live-Cell Imaging Workflow cell_culture Culture cells expressing target protein (e.g., HaloTag fusion) probe_incubation Incubate cells with Azetidinecarboxamide Probe cell_culture->probe_incubation Step 1 imaging Image with Confocal or Super-Resolution Microscope probe_incubation->imaging Step 2 (Wash-free optional) analysis Image Analysis and Data Quantification imaging->analysis Step 3

Caption: A streamlined workflow for labeling and imaging live cells.

Protocol 2: Live-Cell Labeling of HaloTag Fusion Proteins

This protocol details the procedure for labeling a specific intracellular protein, fused to a HaloTag, in living cells for subsequent fluorescence microscopy.[2]

Materials:

  • Mammalian cells cultured on glass-bottom imaging dishes, transfected to express the HaloTag-protein of interest.

  • Azetidinecarboxamide-fluorophore-HaloTag ligand conjugate (stock solution in DMSO, e.g., 1 mM).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Live-cell imaging solution (e.g., phenol red-free medium or HBSS).[9]

Procedure:

  • Cell Preparation: Ensure cells are healthy and sub-confluent (60-80%) on the glass-bottom dish.

  • Probe Dilution: Prepare the final labeling solution by diluting the DMSO stock of the azetidinecarboxamide-HaloTag probe into pre-warmed complete cell culture medium. A final concentration range of 5 nM to 100 nM is a good starting point, but should be optimized for the specific probe and cell line.[2]

  • Labeling: Remove the existing medium from the cells and replace it with the labeling solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[2]

  • Washing (Optional but Recommended for Low Expression): For many bright azetidinecarboxamide probes, this step is not necessary.[3] However, to minimize background for very low-expression targets or for certain super-resolution techniques, you can perform a wash. To do this, remove the labeling solution and wash the cells twice with pre-warmed complete culture medium, incubating for 15-30 minutes each time.

  • Final Medium Exchange: Replace the final wash medium with a pre-warmed live-cell imaging solution just before microscopy.

  • Imaging: Proceed immediately to imaging on a confocal or super-resolution microscope equipped with an environmental chamber (37°C, 5% CO₂).[10]

Protocol 3: Confocal and Super-Resolution (SIM) Microscopy

Instrumentation:

  • An inverted confocal or Structured Illumination Microscopy (SIM) system equipped with appropriate laser lines for excitation of the chosen fluorophore.

  • A high numerical aperture (NA ≥ 1.4) oil-immersion objective lens.

  • A sensitive detector (e.g., PMT, HyD, or sCMOS camera).

  • An environmental chamber to maintain live-cell conditions (37°C, 5% CO₂).

Confocal Imaging Procedure:

  • Setup: Place the labeled cells on the microscope stage and allow them to equilibrate in the environmental chamber.

  • Focus: Using transmitted light (e.g., DIC), locate and focus on the cells of interest.

  • Laser and Detector Settings:

    • Select the appropriate laser line for excitation and set the laser power to the lowest level that provides a detectable signal to minimize phototoxicity.[9]

    • Set the detector gain/voltage to achieve a good signal without saturating the brightest pixels.

    • Adjust the confocal pinhole to approximately 1 Airy Unit for optimal sectioning and resolution.[11]

  • Image Acquisition: Acquire images with appropriate pixel size and scan speed. For dynamic processes, use a faster scan speed and acquire a time-lapse series.

Super-Resolution SIM Imaging Procedure:

  • Setup and Focus: Follow steps 1 and 2 from the confocal procedure. SIM is particularly sensitive to focus and sample stability.

  • System Calibration: Ensure the SIM system is properly calibrated for the chosen objective and wavelength.

  • Illumination Patterning: The microscope will project a series of structured light patterns onto the sample. Acquire a set of raw images for each final super-resolved image (typically 9 or 15 images per plane).[12][13]

  • Image Reconstruction: Use the manufacturer's software to process the raw data and reconstruct the final super-resolution image. This process computationally extracts high-frequency spatial information to achieve a resolution beyond the diffraction limit (typically around 100-120 nm).[14]

  • Parameter Optimization: As with confocal microscopy, minimize laser power and exposure time to reduce phototoxicity and photobleaching, which are critical considerations for live-cell super-resolution imaging.

Data and Expected Results

The use of azetidinecarboxamide-based probes typically results in exceptionally bright and specific labeling of the target structure.

Table 1: Representative Photophysical Properties

Fluorophore CoreModificationQuantum Yield (Φ) in WaterKey ApplicationReference
NaphthalimideN,N-dimethylamino~0.02-[1]
NaphthalimideAzetidinecarboxamide ~0.50 Nuclear Protein Imaging[1]
RhodamineN,N-diethylamino~0.30-[3]
RhodamineAzetidinecarboxamide ~0.65 Cytoskeletal Imaging (SIM)[3]
Silicon-RhodamineN,N-dimethylamino~0.10-[1]
Silicon-RhodamineAzetidinecarboxamide ~0.32 Live-cell SIM[1]

Note: Quantum yield values are approximate and can vary based on the specific molecular structure and environment.

Expected Imaging Results:

  • High Signal-to-Noise Ratio: Expect bright labeling of the target structure with minimal background fluorescence in the rest of the cell, often enabling clear visualization without washing steps.[3]

  • High-Resolution Structural Detail: When used with super-resolution techniques like SIM, these probes can resolve fine cellular structures, such as individual actin filaments or microtubules, and dynamic organelle interactions.[1][5]

  • Dynamic Imaging Capability: The high photostability of these probes allows for extended time-lapse imaging to monitor dynamic cellular processes like mitochondrial fission/fusion or protein trafficking with reduced photobleaching.[1][6]

Applications in Drug Discovery and Development

The ability to create highly specific and bright probes for virtually any protein target (via fusion tags like HaloTag or SNAP-tag) has significant implications for drug development.

  • Target Engagement Studies: Visualize the subcellular localization of a drug target and observe changes in its location or concentration upon compound treatment.

  • Phenotypic Screening: Use probes for cytoskeletal or organellar proteins to perform high-content screening and quantify morphological changes induced by drug candidates.

  • In Situ Drug Imaging: While not a direct application of azetidinecarboxamide as a bioorthogonal reactant, the principles of bright fluorophore design are crucial for developing probes to visualize drug distribution and target engagement in tissues, a field known as spatial pharmacology.

References

  • Xu, N., Qiao, Q., Wang, C., Zhou, W., Bao, P., Li, J., Wu, S., Liu, X., & Xu, Z. (2025). Bright and Versatile Azetidinecarboxamide-Based Fluorophore–Ligand Conjugates for High-Resolution Cell Imaging. Angewandte Chemie International Edition, 64, e202505579. [Link]

  • Zhen, J., et al. (2016). Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells. Bio-protocol, 6(22), e2018. [Link]

  • ACIE (2025). Bright and Versatile Azetidinecarboxamide-Based. Fluorophore–Ligand Conjugates for High-Resolution Cell Imaging. Scribd. [Link]

  • Grimm, J. B., et al. (2016). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolecular Charge Transfer. Vanderbilt University. [Link]

  • Zhang, X., et al. (2023). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. Chemical Science, 14(15), 3999-4006. [Link]

  • Godin, A. G., Lounis, B., & Cognet, L. (2014). Super-resolution microscopy approaches for live cell imaging. Biophysical journal, 107(8), 1777–1784. [Link]

  • Schermelleh, L., Heintzmann, R., & Leonhardt, H. (2010). A guide to super-resolution fluorescence microscopy. The Journal of cell biology, 190(2), 165–175. [Link]

  • Kner, P., Chhun, B. B., Griffis, E. R., Winoto, L., & Gustafsson, M. G. (2009). Super-resolution video microscopy of live cells by structured illumination. Nature methods, 6(5), 339–342. [Link]

  • Toomre, D., & Bewersdorf, J. (2010). A new wave of cellular imaging. Annual review of cell and developmental biology, 26, 285–314. [Link]

  • Grimm, J. (2024). To Azetidine and Beyond: Ten Years of Janelia Fluor Evolution. YouTube. [Link]

  • Zhou, X., et al. (2025). Chemigenetic Encoding of Fluorescent Dyes Enables High-Fidelity and Wash-Free Imaging of Proteins in Live Cells. ResearchGate. [Link]

  • Xu, N., et al. (2025). Bright and Versatile Azetidinecarboxamide-Based Fluorophore-Ligand Conjugates for High-Resolution Cell Imaging. ResearchGate. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Jonkman, J., & Brown, C. M. (2020). Tutorial: guidance for quantitative confocal microscopy. Nature protocols, 15(5), 1585–1611. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Pang, Z., & Ye, L. (2022). Illuminating spatial pharmacology with in situ drug imaging. Exploration of Medicine, 3(4), 389-392. [Link]

Sources

Application Note & Protocols: A Novel Synthetic Pathway to Functionalized 1,4-Benzodiazepine Derivatives via Azetidine-2-Carboxamide Ring Expansion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Benzodiazepines and a Novel Synthetic Entry Point

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anxiolytic, anticonvulsant, and anti-HIV properties.[1][2][3] The continuous demand for novel, functionalized 1,4-benzodiazepine derivatives for drug discovery necessitates the development of innovative and efficient synthetic methodologies.[1][2]

This application note details a facile and efficient protocol for the synthesis of diverse, functionalized 1,4-benzodiazepine derivatives starting from readily available 1-(2-bromobenzyl)azetidine-2-carboxamides.[1][4][5] This strategy hinges on an intramolecular copper-catalyzed C-N bond formation to construct a unique azetidine-fused benzodiazepine core, followed by a selective ring-opening of the strained four-membered azetidine ring. This approach provides a versatile platform for introducing a variety of functional groups at key positions of the benzodiazepine skeleton, which is highly desirable for structure-activity relationship (SAR) studies in drug development.[1]

Scientific Rationale and Reaction Mechanism

The synthetic strategy is a two-stage process. The first stage involves an intramolecular C-N cross-coupling reaction, and the second stage is a selective ring-opening of the resulting fused heterocyclic system.

Stage 1: Intramolecular C-N Cross-Coupling

The initial key step is a copper(I)-catalyzed intramolecular C-N bond formation. Starting with 1-(2-bromobenzyl)azetidine-2-carboxamides, a fused heterocyclic system, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][6]diazepin-10(2H)-ones, is formed.[1][6] This reaction proceeds smoothly under mild conditions, catalyzed by a CuI/N,N-dimethylglycine system. The use of N,N-dimethylglycine as a ligand is crucial for the efficiency of the copper-catalyzed coupling.

Stage 2: Azetidine Ring-Opening Cascade

The strained four-membered azetidine ring in the fused intermediate is primed for nucleophilic attack, enabling its selective opening.[1][3] To enhance the reactivity of the azetidine nitrogen and facilitate the ring-opening, it is first activated via N-methylation using a powerful alkylating agent like methyl triflate. This step selectively forms a quaternary ammonium salt due to the higher basicity of the azetidine nitrogen compared to the amide nitrogen.[1][3]

The resulting activated azetidinium ion then readily undergoes nucleophilic attack by various nucleophiles, such as sodium azide (NaN3), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa), leading to the ring-opened 1,4-benzodiazepine derivatives in good to excellent yields.[1][4][5] This sequence allows for the introduction of diverse functional groups that can serve as handles for further chemical modifications.

Alternatively, treatment of the fused intermediate with methyl chloroformate provides a direct conversion to 2-chloroethyl-substituted 1,4-benzodiazepine derivatives.[4][6]

Experimental Workflow

The overall synthetic workflow is depicted below. This process is designed to be efficient and modular, allowing for the generation of a library of 1,4-benzodiazepine derivatives.

Workflow Overall Synthetic Workflow cluster_0 Stage 1: Fused Ring Formation cluster_1 Stage 2: Ring Opening & Functionalization Start 1-(2-bromobenzyl)azetidine-2-carboxamides Coupling Intramolecular C-N Cross-Coupling (CuI, N,N-dimethylglycine, Base) Start->Coupling Intermediate Fused Azeto-Benzodiazepine Coupling->Intermediate Methylation N-Methylation (Methyl Triflate) Intermediate->Methylation Alternative Reaction with Methyl Chloroformate Intermediate->Alternative RingOpening Nucleophilic Ring Opening (NaN3, KCN, PhSNa, etc.) Methylation->RingOpening Product Functionalized 1,4-Benzodiazepine Derivatives RingOpening->Product ChloroProduct 2-Chloroethyl-Substituted 1,4-Benzodiazepine Derivatives Alternative->ChloroProduct

Caption: Overall synthetic workflow from azetidine-2-carboxamides to 1,4-benzodiazepine derivatives.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][6]diazepin-10(2H)-ones (Fused Intermediate)

This protocol describes the key intramolecular C-N cross-coupling reaction.

  • To a reaction vessel, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 0.1 equiv.), N,N-dimethylglycine (0.2 mmol, 0.2 equiv.), and K2CO3 (2.0 mmol, 2.0 equiv.).

  • Add 1,4-dioxane (5 mL) as the solvent.

  • Heat the mixture to reflux and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fused azeto-benzodiazepine intermediate.

Protocol 2: Synthesis of Functionalized 1,4-Benzodiazepine Derivatives via Ring-Opening

This protocol details the N-methylation and subsequent nucleophilic ring-opening.

Part A: N-Methylation

  • Dissolve the fused azeto-benzodiazepine intermediate (1.0 mmol, 1.0 equiv.) in a suitable solvent such as dichloromethane (CH2Cl2) (10 mL).

  • Cool the solution in an ice bath.

  • Add methyl triflate (2.0 mmol, 2.0 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The resulting ammonium triflate salt is typically used in the next step without further purification.

Part B: Nucleophilic Ring-Opening

  • To the solution containing the ammonium triflate salt, add the desired nucleophile (e.g., NaN3, KCN, or PhSNa) (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the nucleophile) for 6-24 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup appropriate for the reagents used.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final 1,4-benzodiazepine derivative by column chromatography.

Data Presentation: Scope of the Synthesis

The described methodology is versatile and has been successfully applied to synthesize a range of 1,4-benzodiazepine derivatives with various functional groups. The yields are generally good to excellent.

Starting Material (Substituent R)NucleophileProduct (Functional Group)Yield (%)
HNaN3-CH2N392
HKCN-CH2CN85
HPhSNa-CH2SPh88
4-MeNaN3-CH2N395
4-MeKCN-CH2CN82
4-ClNaN3-CH2N390
4-ClPhSNa-CH2SPh86

Table adapted from data presented in Shao, et al. (2018).[1]

Troubleshooting and Considerations

  • Low Yield in C-N Coupling: Ensure all reagents are dry and the 1,4-dioxane is anhydrous. The quality of the CuI and the base is critical. Degassing the solvent prior to use may be beneficial.

  • Incomplete N-Methylation: Methyl triflate is highly reactive and moisture-sensitive. Use freshly opened or properly stored reagent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Difficult Ring-Opening: Some nucleophiles may require elevated temperatures or longer reaction times. The choice of solvent can also influence the reaction rate.

  • Purification Challenges: The polarity of the final products can vary significantly based on the introduced functional group. A systematic approach to developing a suitable solvent system for column chromatography is recommended.

Conclusion

The synthesis of 1,4-benzodiazepine derivatives from azetidine-2-carboxamides via an intramolecular C-N coupling and subsequent ring-opening cascade is a robust and versatile method.[1][3] The mild reaction conditions and the ability to introduce a wide range of functional groups make this strategy highly attractive for applications in medicinal chemistry and drug discovery.[1]

References

  • Shao, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2646. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. SciProfiles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of Benzodiazepines by Ring Expansion of Aziridines with Anthranilic Acids by Using a Grinding Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][4]-Stevens Rearrangement. PMC. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide as a Putative DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, particularly for metabolic diseases, the Dipeptidyl Peptidase-4 (DPP-4) enzyme has emerged as a highly validated therapeutic target.[1][2] DPP-4 inhibitors, known as "gliptins," are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[2][3][4] They function by preventing the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[3][5] This leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1][5]

The molecule N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide presents a compelling chemical architecture for a putative DPP-4 inhibitor. Its structure can be deconstructed into two key pharmacophoric elements:

  • 2-L-Azetidinecarboxamide Core: The four-membered azetidine ring serves as a rigid, proline mimetic.[6][7] Proline is a key recognition motif for DPP-4, and this structural mimicry is hypothesized to facilitate binding to the S2 subsite of the enzyme's active site.

  • N'-(4-cyanobenzyl) Moiety: The cyanobenzyl group is a well-established "warhead" for potent DPP-4 inhibition.[8] The electrophilic nitrile (cyano) group is positioned to form a reversible, covalent interaction with the catalytic serine residue (Ser630) in the S1 subsite of the DPP-4 active site. This interaction is critical for high-affinity binding and potent enzymatic inhibition.

This document provides a comprehensive guide for researchers to validate the hypothesis that this compound is a potent and selective DPP-4 inhibitor. We present detailed protocols for in vitro enzymatic assays, selectivity profiling, and cell-based functional assays to fully characterize its pharmacological profile.

Foundational Workflow for Inhibitor Characterization

A logical, stepwise approach is essential to build a comprehensive data package for a novel compound. The workflow described herein ensures that each experimental stage informs the next, from initial potency assessment to functional cellular confirmation.

G cluster_0 Phase 1: In Vitro Enzymatic Characterization cluster_1 Phase 2: Cell-Based Functional Validation cluster_2 Phase 3: Data Synthesis A Compound QC (Purity, Identity, Solubility) B Protocol 1: DPP-4 Enzymatic Inhibition Assay (IC50) A->B C Protocol 2: Enzyme Kinetic Studies (Mode of Inhibition, Ki) B->C D Protocol 3: Selectivity Profiling (DPP-8, DPP-9, FAP) C->D E Protocol 4: Cellular DPP-4 Target Engagement D->E Proceed if Potent & Selective F Protocol 5: GLP-1 Protection & Incretin Activity Assay E->F G Comprehensive Pharmacological Profile F->G

Caption: Experimental workflow for characterizing a novel DPP-4 inhibitor.

Phase 1: In Vitro Enzymatic Characterization

This phase focuses on direct interaction with isolated, recombinant enzymes to determine potency, mechanism, and selectivity.

Protocol 1: DPP-4 Enzymatic Inhibition Assay (IC50 Determination)

This protocol determines the concentration of the test compound required to inhibit 50% of DPP-4 activity (IC50), a primary measure of potency. A fluorogenic assay is employed for its high sensitivity and suitability for high-throughput screening.[9][10][11]

Materials:

  • Recombinant Human DPP-4 (e.g., Abcam, Sigma-Aldrich)

  • DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer: (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: Sitagliptin or Vildagliptin

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the plate would be 100 µM, resulting in a final assay concentration range from ~10 µM to low nM.

  • Assay Plate Setup:

    • 100% Activity Wells (Negative Control): 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL DMSO.

    • Background Wells (No Enzyme): 40 µL Assay Buffer + 10 µL DMSO.

    • Positive Control Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL Sitagliptin (at a concentration of ~10x its known IC50).

    • Test Compound Wells: 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL of each compound dilution.

  • Enzyme Addition: Dilute the recombinant DPP-4 in Assay Buffer to the working concentration recommended by the supplier. Add 10 µL to the appropriate wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate solution (H-Gly-Pro-AMC) in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells. The final volume in each well is 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Read the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% activity control wells.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies (Mode of Inhibition)

This protocol elucidates how the inhibitor interacts with the enzyme and its substrate, distinguishing between competitive, non-competitive, and other modes of inhibition.[12][13][14][15]

Rationale: For an inhibitor binding to the active site, a competitive or mixed-mode inhibition pattern is expected. Understanding this is crucial for structure-activity relationship (SAR) studies.

Procedure:

  • Perform the DPP-4 enzymatic assay as described in Protocol 1.

  • The key modification is to run the assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each inhibitor concentration, vary the substrate (H-Gly-Pro-AMC) concentration across a wide range (e.g., 0.2x Km to 10x Km). The Km for H-Gly-Pro-AMC with DPP-4 is typically in the range of 50-200 µM.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Interpretation:

      • Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).

      • Mixed Inhibition: Lines intersect in the upper-left quadrant.

    • From these data, the inhibitor dissociation constant (Ki) can be calculated using appropriate equations (e.g., Cheng-Prusoff for competitive inhibitors).

Protocol 3: Selectivity Profiling

Selectivity is paramount for a successful drug candidate to minimize off-target effects. The closest homologs to DPP-4 are DPP-8 and DPP-9. Inhibition of these enzymes has been linked to severe toxicities, making selectivity a critical safety checkpoint.[17][18] Fibroblast Activation Protein (FAP) is another related serine protease to consider.

Procedure:

  • Acquire recombinant human DPP-8, DPP-9, and FAP enzymes and their corresponding preferred fluorogenic substrates (often H-Gly-Pro-AMC is also cleaved by DPP-8/9, though less efficiently).[16]

  • Repeat the IC50 determination assay (Protocol 1) for the test compound against each of these enzymes.

  • Data Analysis:

    • Calculate the IC50 value for each enzyme.

    • Determine the selectivity ratio: Selectivity = IC50 (Off-target, e.g., DPP-8) / IC50 (Target, DPP-4).

    • A high selectivity ratio (ideally >1000-fold) is highly desirable.[19]

Table 1: Representative Data for a Promising DPP-4 Inhibitor Candidate

ParameterEnzymeValueInterpretation
Potency (IC50) Human DPP-45.2 nMHigh potency against the target enzyme.
Selectivity (IC50) Human DPP-8> 10,000 nM>1900-fold selectivity over DPP-8.
Human DPP-9> 10,000 nM>1900-fold selectivity over DPP-9.
Human FAP850 nM>160-fold selectivity over FAP.
Mode of Inhibition Human DPP-4CompetitiveBinds to the active site, as hypothesized.
Inhibitor Constant (Ki) Human DPP-42.1 nMHigh-affinity binding to the target.

Phase 2: Cell-Based Functional Validation

Moving from isolated enzymes to a cellular context is a critical step to confirm that the compound can access its target and exert the desired biological effect.

G A DPP-4 Inhibitor (Test Compound) D DPP-4 Enzyme (on cell surface or soluble) A->D B Pancreatic β-cell C Active GLP-1 (Incretin Hormone) C->D Degraded by F GLP-1 Receptor (GLP-1R) C->F Activates E Inactive GLP-1 D->E Produces G cAMP Signaling Cascade F->G Initiates H Insulin Secretion (Glucose-Dependent) G->H Stimulates

Caption: Mechanism of DPP-4 Inhibition on β-cell function.

Protocol 4: Cellular DPP-4 Target Engagement Assay

This assay confirms that the compound can inhibit DPP-4 activity in a more physiologically relevant environment, such as on the surface of cells or in the presence of serum proteins.

Materials:

  • Cell line with high DPP-4 expression (e.g., Caco-2 or engineered HEK293 cells)

  • Cell culture medium, fetal bovine serum (FBS)

  • DPP-4 Substrate (H-Gly-Pro-AMC)

  • Test compound and controls

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Wash the cells with a serum-free medium or PBS.

  • Add the test compound at various concentrations to the cells and incubate for a set period (e.g., 1 hour) at 37°C.

  • Add the DPP-4 substrate (H-Gly-Pro-AMC) directly to the wells.

  • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis: Calculate the cellular IC50 value. This value is often higher than the recombinant enzyme IC50 due to factors like cell permeability and protein binding, but it should remain in a potent range.

Protocol 5: GLP-1 Protection & Incretin Activity Assay

This is the ultimate functional readout, demonstrating that by inhibiting DPP-4, the compound can protect active GLP-1 from degradation and thereby potentiate its biological effect: stimulating insulin secretion in a glucose-dependent manner.[20] This often involves a co-culture or sequential treatment protocol.[21][22]

Materials:

  • Insulin-secreting cell line (e.g., INS-1E, MIN6, or EndoC-βH5®)

  • Active GLP-1 (7-36) amide

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.5 mM) and high (16.7 mM) glucose concentrations

  • Test compound

  • Human serum (as a source of soluble DPP-4)

  • Insulin ELISA kit

Procedure:

  • GLP-1 Degradation Step:

    • In a separate tube, pre-incubate active GLP-1 with human serum (e.g., 10% v/v) in the presence of either vehicle (DMSO) or varying concentrations of the test compound for 30 minutes at 37°C. This allows DPP-4 in the serum to degrade GLP-1, a process the inhibitor is expected to prevent.

  • Cell Stimulation Step:

    • Culture insulin-secreting cells and "starve" them in low-glucose KRBH buffer for 1-2 hours.

    • Aspirate the starvation buffer.

    • Add the pre-incubated GLP-1/serum/compound mixtures to the cells along with high-glucose (16.7 mM) KRBH buffer.

    • Include controls: low glucose, high glucose alone, high glucose + undegraded GLP-1.

    • Incubate for 1-2 hours at 37°C.

  • Insulin Measurement:

    • Collect the supernatant from each well.

    • Measure the insulin concentration using a validated insulin ELISA kit.

  • Data Analysis:

    • Plot the amount of insulin secreted versus the concentration of the test compound.

    • A potent inhibitor will show a dose-dependent increase in insulin secretion in the high-glucose condition, demonstrating its ability to protect GLP-1 and enhance its insulinotropic effect.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound. Successful execution of these experiments will generate a comprehensive pharmacological profile, establishing its potency, selectivity, and mechanism of action. Positive results from this workflow—specifically high potency (low nM IC50), exceptional selectivity (>1000-fold over DPP-8/9), and confirmed cellular activity—would strongly validate this compound as a promising lead candidate for further preclinical development as a treatment for type 2 diabetes.

References

  • Dipeptidyl peptidase-4 inhibitor. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Pleasant, C., & Tuncel, M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Cleveland Clinic. (2022). DPP-4 Inhibitors (Gliptins). Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Retrieved from [Link]

  • Kishore, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 530-556. [Link]

  • Encinas, J., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (137), 57833. [Link]

  • Pérez-Benito, L., et al. (2017). Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening. Computational and Structural Biotechnology Journal, 15, 240-249. [Link]

  • Wang, L., et al. (2019). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Biological and Pharmaceutical Bulletin, 42(6), 1023-1030. [Link]

  • Kishore, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15834-15855. [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 Activity Assay Kit. Product Manual. [Link]

  • Isayenko, D., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Nauck, M. A., & Gallwitz, B. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Diabetologia, 52(1), 10-18. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1345. [Link]

  • Fura, A., et al. (2017). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics, 18(6), 987-1005. [Link]

  • Human Cell Design. (n.d.). Insulin Secretion Assay. Retrieved from [Link]

  • Augeri, D. J., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2. [Link]

  • Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1839-1865. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. European Journal of Organic Chemistry, 2012(23), 4385-4396. [Link]

  • Eurofins DiscoverX. (2023). Advancing Obesity Drug Discovery: Cell-based Assays for GLP 1 and the G Suite [Video]. YouTube. [Link]

  • Haupt, K., et al. (2022). 150-OR: The Use of Luminescent Cell-Based Assays for Studying Insulin and Glucagon Secretion and Activity. Diabetes, 71(Supplement_1). [Link]

  • Kim, W., & Egan, J. M. (2017). An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass. Diabetes & Metabolism Journal, 41(2), 85-97. [Link]

  • Eurofins Discovery. (2024). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies [Video]. YouTube. [Link]

  • University of Leeds, Faculty of Biological Sciences. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Csenki, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5028. [Link]

  • Wang, Y., et al. (2022). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances, 12(45), 29334-29343. [Link]

  • Shomu's Biology. (2013). Enzyme inhibition [Video]. YouTube. [Link]

  • Harvey, R. A., & Ferrier, D. R. (2011). Lippincott's Illustrated Reviews: Biochemistry (5th ed.). Lippincott Williams & Wilkins.
  • Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(5), 447-463. [Link]

  • Jampilek, J., et al. (2014). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 19(7), 10456-10477. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to improve reaction yield and purity. The core of this synthesis lies in the amide bond formation between N-Boc-2-L-azetidinecarboxylic acid and 4-cyanobenzylamine, a reaction that, while straightforward in principle, presents challenges related to substrate reactivity, side reactions, and reaction conditions.

General Reaction Scheme

The synthesis involves the coupling of a protected amino acid with an amine, a cornerstone reaction in medicinal chemistry.[1] The primary transformation is as follows:

General reaction scheme for the amide coupling

This guide addresses common questions and issues encountered during this synthesis, providing explanations for the underlying chemistry and actionable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I'm getting no product. What are the most likely causes?

Low yield is the most common issue in amide coupling reactions and can stem from several factors, often related to reactant activation, stability of intermediates, or reaction conditions.[2]

Answer: The primary culprits for low or no yield are typically:

  • Inefficient Carboxylic Acid Activation: The carboxyl group of N-Boc-2-L-azetidinecarboxylic acid must be converted into a more reactive species to be attacked by the amine.[3][4] If the coupling reagent is ineffective or degraded, this activation step will fail.

  • Formation of Unreactive Side-Products: Carbodiimide reagents like EDC can lead to a side reaction where the activated intermediate rearranges into an unreactive N-acylurea, which halts the reaction and complicates purification.[3][5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. The presence of moisture can hydrolyze activated intermediates, while an inappropriate base can cause side reactions or fail to neutralize acid byproducts effectively.[2][6]

  • Steric Hindrance: While 4-cyanobenzylamine is not exceptionally bulky, the rigid, four-membered ring of the azetidine derivative can present steric challenges that slow down the coupling reaction, requiring more potent activation methods.[7][8][9]

The following workflow diagram illustrates the critical checkpoints for troubleshooting a low-yield reaction.

TroubleshootingWorkflow Start Low or No Yield Observed CheckTLC Analyze Reaction Mixture by TLC/LCMS Start->CheckTLC SM_Present Significant Starting Material (SM) Remains CheckTLC->SM_Present Yes SM_Consumed SM Consumed, Multiple Spots CheckTLC->SM_Consumed No ActivationIssue Potential Issue: Inefficient Carboxylic Acid Activation SM_Present->ActivationIssue SideReactionIssue Potential Issue: Side Reactions or Product Degradation SM_Consumed->SideReactionIssue Solution1 Solution: 1. Verify quality/age of coupling reagents. 2. Switch to a more potent coupling reagent (e.g., HATU, PyBOP). 3. Use additives (HOBt, Oxyma) to stabilize activated intermediate. ActivationIssue->Solution1 Solution2 Solution: 1. Ensure anhydrous conditions (dry solvents/reagents). 2. Add HOBt or Oxyma to suppress N-acylurea formation. 3. Run reaction at lower temperature (0°C to RT) to minimize side reactions. SideReactionIssue->Solution2

Figure 1: Troubleshooting workflow for low-yield amide coupling.
Q2: How do I choose the best coupling reagent for this synthesis?

The choice of coupling reagent is critical and depends on factors like steric hindrance, potential for racemization, and desired reaction speed.[2]

Answer: Coupling reagents fall into several classes, with carbodiimides, phosphonium salts, and aminium/uronium salts being the most common.[3][10]

Coupling Reagent ClassExamplesProsConsRecommended Use
Carbodiimides EDC, DCC, DICInexpensive, widely available.[11] EDC and its urea byproduct are water-soluble, simplifying workup.[5][11]Can cause racemization and form N-acylurea side products without additives.[3][5] DCC's urea byproduct is insoluble, complicating purification.[5]Good for simple, cost-effective couplings. Always use with an additive like HOBt or OxymaPure.
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, rapid reactions, and low racemization.[11] Byproducts of PyBOP are less hazardous than those of BOP.[11]More expensive than carbodiimides. BOP produces highly carcinogenic HMPA as a byproduct.[11]Excellent for sterically hindered substrates or when racemization is a major concern.
Aminium/Uronium Salts HATU, HBTU, TBTU, COMUExtremely efficient and fast, considered the gold standard for difficult couplings.[3] Low risk of racemization.[2]Most expensive class. Benzotriazole-based reagents (HBTU, HATU) are potentially explosive.[2] COMU is a safer, effective alternative.[2]Highly recommended for this synthesis due to the potential steric hindrance of the azetidine ring.

Recommendation: For initial attempts, EDC in combination with OxymaPure is a cost-effective choice. If yields remain low, switching to HATU or PyBOP is strongly advised, as these reagents are specifically designed to overcome challenges like steric hindrance.[3][8]

Q3: I see an unexpected, persistent byproduct in my reaction. What could it be?

When using carbodiimides like EDC, a common and problematic byproduct is the N-acylurea.

Answer: The most likely byproduct is the N-acylurea, formed by an intramolecular rearrangement of the O-acylisourea intermediate.[5] This side reaction consumes the activated carboxylic acid, reducing the yield of the desired amide.

The mechanism below illustrates the main reaction pathway versus the side reaction. The key is that additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) intercept the O-acylisourea intermediate to form a more stable active ester. This ester is reactive enough to couple with the amine but is less prone to the undesired rearrangement.[5]

Mechanism cluster_main Desired Pathway cluster_side Side Reaction (No Additive) cluster_additive Suppression Pathway (With Additive) RCOOH N-Boc-Azetidine-COOH Intermediate O-Acylisourea (Highly Reactive Intermediate) RCOOH->Intermediate + EDC EDC EDC NAcylurea N-Acylurea (Unreactive Byproduct) Intermediate->NAcylurea Rearrangement Product Desired Amide Product Intermediate->Product + Amine ActiveEster HOBt/Oxyma Active Ester (Stable Intermediate) Intermediate->ActiveEster + HOBt/Oxyma Amine 4-Cyanobenzylamine HOBt HOBt / Oxyma ActiveEster->Product + Amine

Figure 2: Reaction pathways showing desired amide formation, N-acylurea side reaction, and suppression via additives.

Solution: Always include an additive like HOBt or OxymaPure (1.0-1.2 equivalents) in any coupling reaction involving a carbodiimide. This minimizes N-acylurea formation and also helps to reduce racemization of the chiral center.[5][11]

Q4: What are the optimal reaction conditions and workup procedures?

Proper setup and workup are essential for maximizing yield and obtaining a pure product.

Answer: Adhering to a well-designed protocol is critical. Below are two optimized protocols, one using the standard EDC/Oxyma and another using the more powerful HATU reagent.

Protocol 1: Amide Coupling using EDC/OxymaPure

This protocol is a robust starting point for the synthesis.

Materials:

  • N-Boc-2-L-azetidinecarboxylic acid (1.0 eq)

  • 4-Cyanobenzylamine (1.05 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-L-azetidinecarboxylic acid (1.0 eq), OxymaPure (1.2 eq), and anhydrous DCM or DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 4-cyanobenzylamine (1.05 eq) followed by DIPEA (2.5 eq). Stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • If using DMF, dilute the mixture with ethyl acetate and wash with water or 5% LiCl solution (3-4 times) to remove DMF, followed by the acid/base washes.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).[13]

Protocol 2: High-Efficiency Coupling using HATU [2]

Use this protocol for faster reaction times and for overcoming steric hindrance.

Materials:

  • N-Boc-2-L-azetidinecarboxylic acid (1.0 eq)

  • 4-Cyanobenzylamine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-2-L-azetidinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add 4-cyanobenzylamine (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. Couplings with HATU are often complete within a few hours.[11]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash thoroughly with water or 5% LiCl solution (3-4 times) to remove DMF and byproducts.[12]

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Coupling Reagents. Aapptec Peptides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.1039/C5OB02129D.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC.
  • Carbodiimides and Additives. Aapptec Peptides.
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC - NIH.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Mechanism of peptide bond formation through carbodiimide. ResearchGate.
  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate.
  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate.
  • Scholars Research Library. Der Pharma Chemica.
  • EDC-HOBt Amide coupling workup help. Reddit.

Sources

Technical Support Center: Synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide coupling reaction. We will delve into the causality behind common side reactions, provide field-tested troubleshooting strategies, and offer validated protocols to ensure the integrity and success of your synthesis.

Overview: The Challenge of Constrained Amino Acid Coupling

The synthesis of this compound involves the formation of an amide bond between a protected, constrained non-canonical amino acid, Boc-L-azetidine-2-carboxylic acid, and 4-cyanobenzylamine.[1][2] While seemingly a standard peptide coupling, the unique four-membered azetidine ring introduces specific stereochemical and reactivity challenges that can lead to significant side reactions and purification difficulties.[3] Understanding these potential pitfalls is critical for achieving high yield and purity.

This guide is structured to address issues from first principles, moving from high-level questions to in-depth troubleshooting and mechanistic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during this synthesis?

The three most critical side reactions are:

  • N-Acylurea Formation: This occurs when using carbodiimide coupling reagents (e.g., DCC, EDC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which consumes your starting material and complicates purification.[4][5]

  • Epimerization: The hydrogen atom on the chiral carbon (C2) of the azetidine ring is susceptible to abstraction under basic conditions, especially after the carboxylic acid is activated. This leads to a loss of stereochemical integrity, forming the D-enantiomer, which is often difficult to separate from the desired L-enantiomer and can compromise the compound's biological activity.[6][7]

  • Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU, the reagent can react directly with the nucleophile (4-cyanobenzylamine) if the carboxylic acid activation is slow or if excess coupling reagent is used.[8]

Q2: I'm using EDC as my coupling reagent and getting low yields. What's happening?

Low yields with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are most commonly due to two issues:

  • Hydrolysis of the O-acylisourea intermediate: The activated intermediate is highly unstable in the presence of any moisture and can hydrolyze back to the starting carboxylic acid.[9] Ensure you are using anhydrous solvents.

  • N-Acylurea Formation: As mentioned above, this is a major competing pathway.[4] To mitigate both issues, it is strongly recommended to use an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form a more stable active ester, which is less prone to hydrolysis and does not rearrange to an N-acylurea, thereby improving the yield of the desired amide.[4][10]

Q3: How can I detect and minimize epimerization?

Detection: The most reliable method for detecting epimerization is through chiral chromatography (HPLC or SFC). The resulting diastereomeric product (N-Boc-D-azetidine derivative) will have a different retention time than your desired L-product. Standard LC-MS or NMR may not be sufficient to distinguish between the epimers.

Minimization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is common. For reactions highly prone to epimerization, a weaker base like N-methylmorpholine (NMM) may be preferable.[10]

  • Coupling Reagent Additives: Additives like HOBt and particularly HOAt are known to suppress epimerization.[11]

  • Temperature Control: Keep the reaction temperature low (e.g., starting at 0 °C) during the activation and coupling steps to reduce the rate of proton abstraction.

  • Pre-activation Time: Minimize the time the carboxylic acid spends in its activated state before the amine is introduced, but allow enough time for activation to occur. A short pre-activation of the acid with the coupling reagent before adding the amine can sometimes be beneficial.[12]

Q4: Is a more advanced reagent like HATU always better than EDC/HOBt?

Not necessarily. While onium salt reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are more powerful and faster, they are also more expensive and can lead to guanidinylation side products.[13] For a relatively straightforward coupling like this, a well-optimized carbodiimide protocol (e.g., EDC with HOAt) is often sufficient and more cost-effective. HATU is typically reserved for more challenging couplings, such as those involving sterically hindered amino acids.[13]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental observations and provides a logical path to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. N-Acylurea Formation: A significant amount of the Boc-L-azetidine-2-carboxylic acid has been consumed by rearrangement.[4] 2. Incomplete Reaction: The reaction has not gone to completion due to insufficient activation or reaction time. 3. Hydrolysis: Use of non-anhydrous solvents or reagents.[9]1. Add an Activator Additive: Incorporate 1.0-1.2 equivalents of HOBt or HOAt into your EDC-mediated coupling.[10] 2. Switch Coupling Reagent: Consider using Diisopropylcarbodiimide (DIC) or an onium salt reagent like HBTU or HATU.[11] 3. Verify Reagent Quality: Use fresh, high-purity coupling reagents and strictly anhydrous solvents.
Difficult Purification; Byproduct Co-elutes with Product 1. N-Acylurea Byproduct: This byproduct often has a polarity very similar to the desired amide product, making chromatographic separation challenging.[4] 2. Epimerized Product: If epimerization has occurred, the resulting diastereomer may be difficult to separate by standard silica gel chromatography.[6]1. Optimize Reaction to Prevent Byproduct: The best solution is to prevent the formation of N-acylurea in the first place (see "Low Yield" solutions). 2. Modify Chromatography: If the byproduct is present, try a different solvent system or switch to reverse-phase chromatography. 3. Confirm Epimerization: Use chiral HPLC to confirm the presence of the diastereomer. If present, re-synthesize under conditions that minimize epimerization (lower temperature, weaker base).
Insoluble Precipitate Forms During Reaction 1. Dicyclohexylurea (DCU) Formation: If using Dicyclohexylcarbodiimide (DCC), the DCU byproduct is notoriously insoluble in most organic solvents like DCM or DMF.[4][9]1. Filter Before Workup: After the reaction is complete, filter the reaction mixture to remove the precipitated DCU before proceeding with aqueous extraction. 2. Switch to a Soluble Alternative: Use EDC, as its urea byproduct is water-soluble and easily removed with an aqueous wash.[4] Alternatively, use DIC, whose urea byproduct is more soluble in organic solvents.[11]
Mass Spectrum Shows a Peak Corresponding to Guanidinylated Amine 1. Direct Reaction with Uronium Salt: The coupling reagent (e.g., HATU, HBTU) has reacted with 4-cyanobenzylamine.[8] This happens when the amine competes effectively with the carboxylate for the coupling reagent.1. Pre-activate the Carboxylic Acid: In a separate flask (or in the reaction vessel), mix the Boc-L-azetidine-2-carboxylic acid, coupling reagent, and base. Allow them to pre-activate for 5-10 minutes before adding the 4-cyanobenzylamine.[12] 2. Check Stoichiometry: Avoid using a large excess of the coupling reagent. A ratio of 1.1-1.2 equivalents is typically sufficient.

Mechanistic Pathways and Visualizations

Understanding the reaction mechanisms is key to controlling the outcome. The following diagrams illustrate the desired reaction and the most common side reactions.

Mechanism 1: Carbodiimide Coupling

This diagram shows how a carbodiimide (R-N=C=N-R') activates the carboxylic acid. The desired pathway involves the nucleophilic attack of the amine on the O-acylisourea intermediate. However, this intermediate can also be intercepted by another molecule of the acid (forming an anhydride) or rearrange to a dead-end N-acylurea.

G cluster_anhydride Path C (Alternative Productive Path) start Boc-Aze-COOH + Carbodiimide (EDC) intermediate O-Acylisourea Intermediate (Highly Reactive) start->intermediate Activation anhydride Symmetric Anhydride start->anhydride + another Boc-Aze-COOH product Desired Amide Product + EDC Urea intermediate->product Path A (Desired) + Amine side_product_1 N-Acylurea (Unreactive Byproduct) intermediate->side_product_1 Path B (Side Reaction) Intramolecular Rearrangement amine 4-Cyanobenzylamine anhydride->product + Amine

Caption: Carbodiimide activation pathways and side reactions.

Mechanism 2: Epimerization

Epimerization occurs via the deprotonation of the α-carbon. The resulting planar intermediate can be re-protonated from either face, leading to a mixture of L and D enantiomers.

G l_activated Activated L-Enantiomer (e.g., O-Acylisourea or Active Ester) planar Planar Enolate/Ketene Intermediate l_activated->planar -H⁺ (Proton Abstraction) l_product Desired L-Product l_activated->l_product + Amine planar->l_activated +H⁺ (Re-protonation) d_activated Activated D-Enantiomer planar->d_activated +H⁺ (Re-protonation) d_product D-Epimer (Impurity) d_activated->d_product + Amine base Base (e.g., DIPEA) base->l_activated

Caption: Mechanism of base-mediated epimerization at the α-carbon.

Validated Experimental Protocol

This protocol utilizes EDC in combination with HOBt to maximize yield and minimize side reactions.

Materials:

  • Boc-L-azetidine-2-carboxylic acid (1.0 eq)

  • 4-cyanobenzylamine (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Boc-L-azetidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid). Cool the flask to 0 °C in an ice bath.

  • Amine & Base Addition: Add 4-cyanobenzylamine (1.05 eq) followed by DIPEA (2.5 eq) to the cooled solution. Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Dilute the reaction mixture with additional DCM.

  • Workup - Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the water-soluble urea byproduct, excess HOBt, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

References

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Ismail, N. S. M., et al. (2022). Epimerisation in Peptide Synthesis. PMC, PubMed Central, NIH. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • UBPBio. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Nam, K., et al. (2009). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Arbour, C. A., et al. (2019). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-L-azetidine-2-carboxylic acid. Retrieved from [Link]

  • White, C. J., et al. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide bond formation at the carboxyl group of α‐amino acids is.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gante, J., et al. (1989). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • RSC Publishing. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Retrieved from [Link]

Sources

Technical Support Center: Chromatography Purification of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this and structurally related molecules.

Introduction

This compound is a moderately polar molecule containing a bulky, acid-labile Boc protecting group, a polar amide linkage, a rigid azetidine ring, and a cyano group that can engage in dipole-dipole interactions. This combination of functionalities presents unique challenges for chromatographic purification. This guide will walk you through a logical, cause-and-effect-based approach to troubleshooting, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the chromatographic purification of this compound?

The most frequently encountered problems include:

  • Poor Resolution/Co-elution of Impurities: Difficulty in separating the target compound from starting materials or by-products.

  • Peak Tailing: Asymmetrical peaks leading to broader fractions and lower purity.

  • Low Recovery/Yield: Significant loss of the compound during the purification process.

  • On-Column Degradation: Instability of the compound on the stationary phase, particularly the cleavage of the Boc group.

Q2: What initial steps should I take to develop a purification method?

Before scaling up to a column, it is crucial to perform thorough Thin Layer Chromatography (TLC) analysis. Experiment with a range of solvent systems to find one that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound. This will serve as a good starting point for your column chromatography elution solvent.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Contaminated fractions upon analysis (e.g., by NMR or LC-MS).

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating compounds with similar polarities.

    • Solution: Methodically screen different solvent systems. If using normal-phase silica gel, common eluents include gradients of ethyl acetate in hexanes or dichloromethane in methanol. For very polar impurities, a small percentage of a more polar solvent like methanol can be added. If your compound is very polar and does not move from the baseline even with 100% ethyl acetate, consider a more aggressive solvent system.[1] A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for highly polar compounds.[1]

  • Column Overloading: Exceeding the capacity of the column leads to band broadening and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass.

  • Sub-optimal Stationary Phase: Standard silica gel may not provide the necessary selectivity.

    • Solution: Consider alternative stationary phases.

      • Reversed-Phase (C18): This is an excellent alternative, especially for moderately polar compounds. The Boc-protected starting material is significantly more non-polar than the deprotected amine, meaning the starting material will have a longer retention time in a reverse-phase system.[2]

      • Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic).[3][4][5] This can provide unique selectivity for complex mixtures.[4][6][7] By adjusting mobile phase properties like pH and ionic strength, different retention mechanisms can be engaged.[6]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in obtaining pure fractions of the main peak.

Root Causes & Solutions:

  • Secondary Interactions with Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with basic nitrogens (like the azetidine) or other polar functional groups, causing tailing.

    • Solution: Deactivate the silica gel. This can be achieved by pre-flushing the column with a solvent system containing a small amount (1-2%) of a basic additive like triethylamine (TEA) or ammonia.[8] This neutralizes the acidic silanol groups.[8]

  • Mobile Phase pH: For reversed-phase chromatography, the pH of the mobile phase is critical.

    • Solution: Adjust the mobile phase pH. For basic compounds, operating at a low pH (e.g., 2.5-4) can protonate the analyte and minimize unwanted interactions with residual silanols.[8] Conversely, at a high pH, the analyte will be neutral.[8]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause band distortion.

    • Solution: Dissolve the crude sample in the initial mobile phase solvent or a solvent of weaker or similar polarity.

Issue 3: Low Recovery or Complete Loss of Compound

Symptoms:

  • The expected amount of purified compound is not recovered from the column.

  • The compound is not detected in any of the collected fractions.

Root Causes & Solutions:

  • Compound Decomposition on the Column: The acidic nature of silica gel can cleave the acid-labile N-Boc protecting group.

    • Solution:

      • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if a new, more polar spot (the deprotected amine) appears.[1]

      • Use a Deactivated or Alternative Stationary Phase: As mentioned for peak tailing, using deactivated silica or switching to a less acidic stationary phase like alumina can prevent decomposition.[1][8]

      • Reversed-Phase Chromatography: This is often a milder technique for acid-sensitive compounds. However, be cautious with acidic mobile phase modifiers.

  • Compound is Highly Polar and Stuck on the Column:

    • Solution: If your compound is very polar, it may not elute with standard solvent systems. After your initial elution, try flushing the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to recover any retained material.

  • Compound is Very Non-Polar and Eluted in the Solvent Front:

    • Solution: Always check the first few fractions, as very non-polar compounds can elute quickly.[1] If this is the case, a less polar solvent system should be used.

Issue 4: On-Column Degradation (Boc-Group Cleavage)

Symptoms:

  • Appearance of a new, more polar spot on TLC of the collected fractions.

  • LC-MS or NMR analysis of fractions shows the presence of the deprotected product.

Root Causes & Solutions:

  • Acidic Stationary Phase: Standard silica gel is acidic enough to slowly cleave the Boc group.

    • Solution:

      • Neutralize the Silica: Pre-treat the column with a base like triethylamine.[8]

      • Use Alumina: Alumina is available in neutral, basic, and acidic forms. Neutral or basic alumina can be a good alternative.[8]

  • Acidic Mobile Phase Modifiers in Reversed-Phase: Using trifluoroacetic acid (TFA) as a mobile phase modifier in reversed-phase HPLC can lead to Boc deprotection.[9][10] While 0.1% TFA is sometimes tolerated for short purification times, concentrating the fractions can increase the TFA concentration and cause cleavage.[9]

    • Solution:

      • Use a Weaker Acid: Consider using formic acid or acetic acid as a modifier, although this may result in broader peaks.

      • Avoid Acid Altogether: Use a buffered mobile phase at a neutral pH (e.g., ammonium acetate or ammonium bicarbonate).

      • Immediate Work-up: If using TFA is unavoidable, neutralize the collected fractions immediately with a base (like a dilute ammonium hydroxide solution) before solvent evaporation. Lyophilization of the collected fractions is preferred over rotary evaporation to avoid heating.[9]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure.

  • Deactivation: Flush the packed column with 2-3 column volumes of the initial eluent containing 1% triethylamine.[8]

  • Equilibration: Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove excess base.[8]

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent system and gradually increase the polarity based on TLC analysis.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to pool the pure product.

Protocol 2: Reversed-Phase HPLC
  • Column Selection: Start with a standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (or 10 mM ammonium acetate, pH 7).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (or 10 mM ammonium acetate, pH 7).

  • Gradient Elution: A typical gradient would be 5% to 95% B over 20 minutes.[2]

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[2]

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the target peak.

  • Post-Purification Work-up: If an acidic modifier was used, consider immediate neutralization of the collected fractions. Remove the solvent under reduced pressure.

Data Summary

IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate solvent systemScreen various solvent polarities; consider mixed-mode or reversed-phase chromatography.
Column overloadingReduce sample load to 1-5% of silica gel weight.
Peak Tailing Acidic silanol interactionsDeactivate silica with 1-2% triethylamine in the mobile phase.[8]
Incorrect mobile phase pH (RP)Adjust pH to control analyte ionization.
Low Recovery On-column degradationUse deactivated silica, alumina, or reversed-phase chromatography.
Compound strongly adsorbedFlush column with a very strong solvent after the initial run.
Boc-Deprotection Acidic silica gelUse deactivated silica or an alternative stationary phase like alumina.[8]
Acidic mobile phase modifier (RP)Use a weaker acid (formic acid), a neutral buffer, or neutralize fractions immediately.[9]

Visualization

Troubleshooting Workflow

TroubleshootingWorkflow Start Purification Issue Identified PoorRes Poor Resolution Start->PoorRes Tailing Peak Tailing Start->Tailing LowRec Low Recovery Start->LowRec Degradation Boc-Deprotection Start->Degradation Solvent Optimize Solvent System PoorRes->Solvent Load Reduce Sample Load PoorRes->Load Phase Change Stationary Phase (RP-HPLC, Mixed-Mode) PoorRes->Phase Deactivate Deactivate Silica (add TEA) Tailing->Deactivate pH Adjust Mobile Phase pH Tailing->pH Stability Check Compound Stability LowRec->Stability Flush Flush with Strong Solvent LowRec->Flush Neutralize Use Deactivated Silica/Alumina Degradation->Neutralize Modifier Change Mobile Phase Modifier (avoid strong acid) Degradation->Modifier Stability->Degradation leads to

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • LC Troubleshooting Bible. Retaining Polar Compounds. Available from: [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Cytiva. Fundamentals of mixed mode (multimodal) chromatography. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available from: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Bio-Rad. (2020). 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. YouTube. Available from: [Link]

  • Heterocycles. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Available from: [Link]

  • Journal of the American Chemical Society. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Available from: [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • Aapptec Peptides. Boc-Azetidine-2-carboxylic acid [51077-14-6]. Available from: [Link]

Sources

Technical Support Center: Preventing Racemization in 2-L-Azetidinecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during chemical reactions involving 2-L-azetidinecarboxamide. As a strained, non-canonical amino acid analogue of proline, maintaining its chirality is paramount for its successful application in novel therapeutics and chemical probes. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 2-L-azetidinecarboxamide?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the biologically relevant L-form of the azetidine derivative) into an equal mixture of both its L- and D-enantiomers.[1] The stereochemistry at the alpha-carbon (Cα) is fundamental to the three-dimensional structure of peptides and other bioactive molecules. For 2-L-azetidinecarboxamide, loss of this stereochemical integrity leads to the formation of diastereomeric products upon coupling. These diastereomers can have drastically different pharmacological profiles, reduced biological activity, and introduce significant challenges in purification and analysis, ultimately compromising the efficacy and safety of a potential drug candidate.[1]

Q2: What are the primary chemical mechanisms that lead to racemization during amide bond formation?

A2: There are two predominant pathways for racemization during the activation of the carboxylic acid for amide coupling:

  • Oxazolone Formation (Primary Pathway): The most common mechanism involves the intramolecular cyclization of the activated N-acyl amino acid to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this oxazolone is highly acidic and is readily abstracted by a base. This creates a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation or attack by an amine nucleophile can occur from either face of this planar structure, resulting in a mixture of L and D products.[1][2][3][4]

  • Direct Enolization (Secondary Pathway): A base can directly abstract the proton from the alpha-carbon of the activated amino acid derivative (e.g., an active ester) to form a planar enolate, bypassing the oxazolone. While generally considered a less significant pathway for most amino acids, it can become relevant under strongly basic conditions or for residues with electron-withdrawing side chains.[3][5]

Q3: Proline is known to be resistant to racemization. Why is its four-membered ring analogue, 2-L-azetidinecarboxamide, still a concern?

A3: Proline's resistance to racemization stems from the fact that its secondary amine is part of a five-membered ring. This structural constraint makes the formation of the corresponding bicyclic oxazolone intermediate energetically unfavorable.[2] While 2-L-azetidinecarboxamide shares this feature of a secondary amine within a ring, its four-membered azetidine ring is significantly more strained than proline's five-membered pyrrolidine ring. While this strain still hinders oxazolone formation compared to acyclic amino acids, the overall stereochemical stability can be influenced by reaction conditions. More importantly, certain reaction conditions, particularly the combination of carbodiimide coupling reagents with additives like 1-hydroxybenzotriazole (HOBt) in solvents like DMF, have been shown to unexpectedly catalyze the racemization of proline itself.[6][7] It is therefore critical to assume that the azetidine analogue is also susceptible to these less common, but potent, racemization pathways.

Troubleshooting Guide: High Levels of D-Enantiomer Detected

This section addresses the common problem of detecting the undesired D-enantiomer in your reaction product. We break down the issue by its most likely causes and provide actionable, evidence-based solutions.

Problem: Your post-reaction analysis (e.g., by chiral HPLC) shows a significant peak corresponding to the diastereomer formed from D-azetidinecarboxamide.
Possible Cause 1: Inappropriate Coupling Reagent and/or Additive

The choice of coupling reagent is the most critical factor in controlling racemization. The reactivity of the activated intermediate directly correlates with its propensity to racemize.

  • Underlying Logic: Carbodiimide reagents like DCC or DIC, when used alone, form a highly reactive O-acylisourea intermediate that rapidly cyclizes to the problematic oxazolone.[2][8][9] Additives like HOBt, HOAt, or Oxyma intercept this intermediate to form a more stable, less reactive active ester, which reduces the rate of racemization relative to the rate of coupling.[2][9][10] However, as noted for proline, the DIC/HOBt combination in DMF can be problematic and should be avoided.[6][7]

  • Solution:

    • Avoid: Using carbodiimides (DCC, DIC, EDC) without a racemization-suppressing additive.

    • Use with Caution: The DIC/HOBt combination, especially in DMF.

    • Recommended:

      • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly efficient and generally provide low levels of racemization due to the formation of less reactive -OAt or -OBt esters.[1][8][9]

      • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for minimizing racemization.[2][11]

      • Carbodiimide/Additive Combinations: If using a carbodiimide, pair it with an additive proven to be superior to HOBt. The combination of DIC with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a modern, highly effective, and non-explosive option.[2][11][12]

Coupling SystemRisk of RacemizationRecommendation
DIC or DCC (alone)High Avoid for chiral amino acids.
DIC / HOBt in DMFHigh (for Pro-like) Avoid for azetidine derivatives due to known issues with proline.[6][7]
HBTU / BaseLow Good general-purpose choice.
HATU / BaseVery Low Excellent choice, often faster and with less racemization than HBTU.[9]
DIC / OxymaVery Low Excellent modern alternative to HOBt-based systems.[2][12]
PyBOP or PyAOP / BaseVery Low Highly effective, especially for sensitive couplings.[2][11]
Possible Cause 2: Incorrect Choice or Concentration of Base

Bases are often necessary for coupling reactions, but they are also the primary culprits in abstracting the alpha-proton, which initiates racemization.[3]

  • Underlying Logic: The rate of base-catalyzed proton abstraction is dependent on both the base's strength (pKa) and its steric hindrance. Strong, non-hindered bases like triethylamine (TEA) can easily access the alpha-proton. Weaker or bulkier bases are less likely to cause epimerization.[2][13]

  • Solution:

    • Avoid: Strong and/or non-hindered bases like Triethylamine (TEA) and DBU.

    • Use with Caution: N,N-diisopropylethylamine (DIEA). While sterically hindered, it is still a relatively strong base.

    • Recommended:

      • N-methylmorpholine (NMM): A weaker base (pKa ~7.4) that is a good first choice.[2][11][13]

      • 2,4,6-Collidine: A sterically hindered and weak base, recommended for particularly sensitive couplings where racemization is a major concern.[2][11][13]

    • Stoichiometry: Use the minimum amount of base necessary. If coupling an amino acid salt (e.g., a hydrochloride), one equivalent of base is needed for neutralization. For uronium/aminium salt couplings, typically two equivalents are used. Do not use excess base.

Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time
  • Underlying Logic: Racemization, like most chemical reactions, has a kinetic component. Higher temperatures increase the rate of all reactions, including the undesired epimerization pathway.[11] Similarly, allowing the activated amino acid to sit for an extended period before or during the coupling provides more time for the base to abstract the alpha-proton.[6]

  • Solution:

    • Temperature Control: Perform coupling reactions at 0°C, especially during the initial activation and addition phase. Allow the reaction to slowly warm to room temperature if necessary for completion.

    • Minimize Pre-activation: Add the coupling reagent to the mixture of the carboxylic acid, additive, and base immediately before adding this solution to the amine component. Do not let the activated species stand alone.

    • Monitor Reaction: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

Possible Cause 4: Unfavorable Solvent Choice
  • Underlying Logic: The solvent can influence the rates of both the desired coupling reaction and the undesired racemization. The ideal solvent maximizes the coupling rate relative to the racemization rate. For some systems, polar aprotic solvents like DMF and DMSO have been shown to be superior to chlorinated solvents like dichloromethane (DCM) or less polar ethers like THF.[14] However, the solvent choice must be considered in the context of the entire reagent system (see Cause 1).

  • Solution:

    • General Practice: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard solvents for peptide coupling and are generally good choices, except in the specific case of DIC/HOBt with proline-like residues.

    • Alternative: If you suspect a solvent-reagent interaction is causing racemization (e.g., you must use DIC/HOBt), consider switching to Dichloromethane (DCM) or a DCM/DMF mixture, as this has been shown to suppress racemization in the problematic proline case.[7]

Visual Guides & Workflows

RacemizationMechanisms cluster_main Racemization Pathways N_Acyl_L_AA N-Acyl-L-Azetidine (Activated) Oxazolone Bicyclic Oxazolone Intermediate N_Acyl_L_AA->Oxazolone Intramolecular Cyclization Enolate Planar Achiral Enolate N_Acyl_L_AA->Enolate Direct α-H Abstraction by Base L_Product L-Product (Desired) N_Acyl_L_AA->L_Product Direct Coupling (Desired Path) Oxazolone->Enolate α-H Abstraction by Base (Fast) D_Product D-Product (Racemized) Enolate->D_Product Attack from opposite face Enolate->L_Product Attack from original face

Caption: Primary mechanisms of racemization during amide coupling.

TroubleshootingWorkflow start High Racemization Detected? reagent Check Coupling Reagent: Using DIC/HOBt in DMF? start->reagent reagent_sol Switch to HATU, HCTU, or DIC/Oxyma. reagent->reagent_sol Yes base Check Base: Using TEA or DIEA? reagent->base No end Problem Solved reagent_sol->end base_sol Switch to NMM or Collidine. Use minimum equivalents. base->base_sol Yes temp Check Temperature: Running above 0°C? base->temp No base_sol->end temp_sol Perform activation and coupling at 0°C. temp->temp_sol Yes time Check Time: Long pre-activation or reaction? temp->time No temp_sol->end time_sol Minimize pre-activation. Monitor reaction progress. time->time_sol Yes time->end No, consult specialist time_sol->end

Sources

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues

Welcome to the technical support center for N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding the potential degradation pathways and implementing appropriate handling and experimental design strategies, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of my compound, this compound, in my aqueous experimental buffer over time. What could be the cause?

A1: Loss of the parent compound in aqueous media can be attributed to several factors, primarily hydrolysis. Two likely sites for hydrolysis in this molecule are the amide bond and the Boc-protecting group, especially if the buffer conditions are not neutral. The nitrile group on the cyanobenzyl moiety could also be susceptible to hydrolysis under strong acidic or basic conditions. It is crucial to evaluate the stability of your compound in your specific experimental medium under controlled conditions (e.g., temperature, pH).

Q2: My stock solution of this compound, dissolved in an organic solvent, shows the appearance of new peaks in the HPLC chromatogram after storage. What are these new peaks?

A2: The appearance of new peaks suggests degradation of the compound. The nature of the degradation products will depend on the storage conditions (temperature, light exposure) and the solvent used. Potential degradation pathways include the cleavage of the Boc-protecting group, hydrolysis of the amide bond, or reactions involving the cyanobenzyl group. It is recommended to perform forced degradation studies to identify these potential degradants.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is advisable to prepare fresh solutions of the compound for each experiment whenever possible. If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred for long-term storage. For aqueous-based assays, minimizing the incubation time and maintaining a neutral pH can help reduce hydrolysis.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of the molecule, the primary degradation products are likely to result from the cleavage of the Boc-protecting group and hydrolysis of the amide bond. This would yield N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide (Boc-deprotected compound) and N-Boc-2-L-azetidinecarboxylic acid plus 4-cyanobenzylamine (from amide hydrolysis). Under more forcing conditions, hydrolysis of the nitrile group to an amide or carboxylic acid could also occur.

Troubleshooting Guide: Investigating Compound Instability

If you suspect that this compound is degrading during your experiments, a systematic approach is necessary to identify the cause and implement a solution. Forced degradation studies are a valuable tool in pharmaceutical development for understanding how a drug substance behaves under stress.[1][2] These studies can help establish likely degradation pathways and evaluate the stability of the molecule.[2]

Initial Assessment: Is My Compound Degrading?

The first step is to confirm that the observed loss of activity or appearance of new analytical peaks is due to chemical degradation.

  • Symptom: Decreased biological activity in a multi-day assay.

  • Symptom: Appearance of new peaks in HPLC or LC-MS analysis of a stored solution.

  • Symptom: Changes in the physical appearance of the solid compound or solution (e.g., color change, precipitation).

Investigative Steps & Solutions
Potential Cause Investigative Experiment Recommended Solution
Hydrolytic Instability (Acid/Base Catalyzed) Perform a forced degradation study under acidic and basic conditions. Incubate the compound in buffers of varying pH (e.g., pH 2, 7, 10) at a controlled temperature. Analyze samples at different time points by HPLC.Maintain experimental conditions at or near neutral pH. If acidic or basic conditions are required, minimize the exposure time. Consider using a less nucleophilic buffer system. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][4]
Oxidative Instability Expose a solution of the compound to a mild oxidizing agent (e.g., 3% hydrogen peroxide). Monitor the degradation over time using HPLC.Degas solvents and buffers to remove dissolved oxygen. Consider the addition of an antioxidant to your formulation, if compatible with your experimental system.
Thermal Instability Incubate solid compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C). Analyze for degradation at various time points. Heat can accelerate chemical reactions such as rearrangements and bond cleavage.[1]Store the compound, both as a solid and in solution, at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Photostability Expose a solution of the compound to a controlled light source (UV and visible light) as per ICH Q1B guidelines.[5] Analyze for degradation at various time points. Aromatic rings and conjugated systems can be susceptible to photolytic degradation.[1]Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.[1]
Experimental Protocols
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Degradation Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 10-90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Expected Chromatographic Profile: The parent compound, being Boc-protected, will be relatively non-polar and have a longer retention time. The de-Bocylated product will be more polar and elute earlier. Products from amide bond cleavage will have significantly different polarities and should be well-resolved.

Visualization of Potential Degradation Pathways

DegradationPathways cluster_acid Acidic Conditions (e.g., TFA, HCl) cluster_hydrolysis Hydrolysis (Acid or Base) cluster_thermal_photo Thermal/Photolytic Stress Parent N-Boc-N'-(4-cyanobenzyl)- 2-L-azetidinecarboxamide Deboc N'-(4-cyanobenzyl)- 2-L-azetidinecarboxamide (Loss of Boc group) Parent->Deboc Deprotection AmideCleavage N-Boc-2-L-azetidinecarboxylic acid + 4-cyanobenzylamine Parent->AmideCleavage Amide Bond Cleavage NitrileHydrolysis N-Boc-N'-(4-carbamoylbenzyl)- 2-L-azetidinecarboxamide Parent->NitrileHydrolysis Nitrile Hydrolysis OtherDeg Other Degradants Parent->OtherDeg Complex Reactions

Caption: Potential degradation pathways of this compound.

Workflow for Troubleshooting Stability Issues

TroubleshootingWorkflow Start Instability Suspected (e.g., loss of activity, new peaks) ForcedDeg Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDeg Analyze Analyze Samples by HPLC/LC-MS ForcedDeg->Analyze Identify Identify Degradation Pathway(s) Analyze->Identify Mitigate Implement Mitigation Strategy Identify->Mitigate Confirm Confirm Stability Under New Conditions Mitigate->Confirm End Proceed with Experiment Confirm->End

Caption: A systematic workflow for addressing stability issues.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Homework.Study.com. What gas evolves during the alkaline hydrolysis of benzonitrile? [Link]

Sources

Technical Support Center: Strategies to Enhance the Solubility of Azetidinecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice on overcoming solubility challenges associated with azetidinecarboxamide compounds. Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and hindering the progression of promising candidates.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered when working with poorly soluble azetidinecarboxamide compounds. The answers provide not just solutions, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

FAQ 1: My azetidinecarboxamide compound is showing very low aqueous solubility. What are the primary strategies I should consider to improve it?

When faced with a poorly soluble azetidinecarboxamide, a multi-pronged approach is often the most effective. The primary strategies can be broadly categorized into two main areas: chemical modification of the molecule itself and formulation-based approaches.[1]

  • Chemical Modifications: These strategies involve altering the physicochemical properties of the active pharmaceutical ingredient (API) at a molecular level.[1]

    • Salt Formation: If your azetidinecarboxamide has ionizable functional groups (a basic nitrogen, for instance), salt formation is often the first and most effective strategy to consider.[4][5] By reacting the compound with an appropriate acid or base, you can form a salt which often has a significantly higher aqueous solubility than the free form.[5][6]

    • Co-crystals: This technique involves co-crystallizing the API with a benign, non-toxic molecule (a "co-former") to create a new crystalline solid with improved physicochemical properties, including solubility.[7][8][9] Co-crystals can be particularly useful for non-ionizable compounds where salt formation is not an option.[10]

    • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[11] By attaching a hydrophilic promoiety to your azetidinecarboxamide, you can enhance its solubility.

  • Formulation-Based Approaches: These methods focus on how the drug is delivered, without chemically altering the API.

    • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of your compound within a polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.[2][12][13][14][15] The amorphous state has higher free energy compared to the crystalline state, which facilitates dissolution.[2][15]

    • Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][16][17][18]

    • Lipid-Based Formulations: For highly lipophilic azetidinecarboxamides, formulating the compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) can improve solubility and absorption.[6][19]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][6][18][20]

The choice of strategy will depend on the specific physicochemical properties of your azetidinecarboxamide compound, the desired dosage form, and the stage of drug development.[11]

Diagram 1: Decision Tree for Solubility Enhancement Strategy

Solubility_Enhancement_Strategy Start Poorly Soluble Azetidinecarboxamide Ionizable Is the compound ionizable? Start->Ionizable SaltScreening Perform Salt Screening Ionizable->SaltScreening Yes CoCrystal Consider Co-crystals Ionizable->CoCrystal No Formulation Formulation Strategies SaltScreening->Formulation CoCrystal->Formulation ASD Amorphous Solid Dispersions Formulation->ASD ParticleSize Particle Size Reduction Formulation->ParticleSize LipidBased Lipid-Based Formulations Formulation->LipidBased ASD_Workflow Start Non-ionizable Azetidinecarboxamide PolymerScreening Polymer Screening (e.g., PVP, HPMC) Start->PolymerScreening DrugLoading Determine Optimal Drug Loading PolymerScreening->DrugLoading Manufacturing Select Manufacturing Method (Spray Drying or HME) DrugLoading->Manufacturing Characterization Physicochemical Characterization (DSC, XRPD, Dissolution) Manufacturing->Characterization Stability Stability Studies Characterization->Stability Formulation Final Formulation Development Stability->Formulation

Caption: A streamlined workflow for the development of an amorphous solid dispersion.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve the solubility of your azetidinecarboxamide compounds.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid assessment of the solubility of a large number of compounds, which is particularly useful in the early stages of drug discovery. [21][22] Objective: To determine the kinetic solubility of azetidinecarboxamide compounds in a buffered aqueous solution.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader [21][22] Procedure:

  • Preparation of Compound Plate: Using an automated liquid handler or a multichannel pipette, dispense a small volume (e.g., 2 µL) of each 10 mM DMSO stock solution into the wells of a 96-well plate. [21][23]Include a DMSO-only control in several wells.

  • Addition of Buffer: Add 198 µL of PBS (pH 7.4) to each well. This will result in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Mixing: Seal the plate and place it on a plate shaker. Incubate at room temperature (or 37°C) for a specified time (e.g., 2 hours) with vigorous shaking. [21]4. Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. [21][22]The amount of scattered light is proportional to the amount of precipitated compound.

    • Direct UV Assay: Alternatively, filter the contents of each well to remove any precipitated compound. [21][22]Then, measure the UV absorbance of the filtrate in a UV-transparent plate at the wavelength of maximum absorbance for your compound.

  • Data Analysis:

    • Nephelometry: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the DMSO control.

    • Direct UV Assay: Create a calibration curve using known concentrations of your compound. Use the UV absorbance of the filtered samples to determine the concentration of the dissolved compound, which represents the kinetic solubility. [24]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol measures the equilibrium solubility of a compound, which is a more accurate representation of its true solubility. [22][25] Objective: To determine the thermodynamic solubility of an azetidinecarboxamide compound.

Materials:

  • Solid (crystalline) form of the test compound

  • Aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid)

  • Glass vials with screw caps

  • Thermostated shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial. [25]The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Buffer: Add a known volume of the desired buffer to the vial.

  • Equilibration: Seal the vial and place it in a thermostated shaker bath (e.g., at 25°C or 37°C). Shake for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. [25][26][27]4. Phase Separation: After incubation, visually inspect the vial to confirm that excess solid is still present. Centrifuge the vial at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. [26] Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.

Part 3: References

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review . [Source URL not available]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate . [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC . [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview . [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH . [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI . [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH . [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH . [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability . [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher . [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs . [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today . [Link]

  • Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology . [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands . [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences . [Link]

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION - IJCRT.org . [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm . [Link]

  • Co-crystallization is the best way to increase the solubility of poorly soluble drugs an overview . [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed . [Link]

  • In-vitro Thermodynamic Solubility - Protocols.io . [Link]

  • Unlocking Potential: Cocrystals as catalyst for heightened solubility and dissolution of low solubility pharmaceuticals - IJIRT . [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties . [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . [Link]

  • In vitro solubility assays in drug discovery - PubMed . [Link]

  • Thermodynamic Solubility Assay - Domainex . [Link]

  • Thermodynamic Solubility Assay - Evotec . [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science . [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole | Request PDF - ResearchGate . [Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - Ingenta Connect . [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology . [Link]

  • Salt formation to improve drug solubility. - Semantic Scholar . [Link]

  • Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed . [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal . [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate . [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . [Link]

  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging | Request PDF - ResearchGate . [Link]

  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore–Ligand Conjugates for High‐Resolution Cell Imaging | Request PDF - ResearchGate . [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH . [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed . [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution - PMC - NIH . [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry for the characterization of the novel small molecule, N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of expected mass spectrometry data, a robust experimental protocol, and a comparative analysis with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Our approach is grounded in established scientific principles to ensure both accuracy and practical applicability in a research and development setting.

Introduction to this compound and the Imperative for Accurate Characterization

This compound is a synthetic small molecule incorporating several key functional groups: a tert-butyloxycarbonyl (Boc) protecting group, a strained 2-azetidinecarboxamide core, and a 4-cyanobenzyl moiety. This unique combination of structural features suggests potential applications in medicinal chemistry, where such scaffolds are often explored for their biological activity.

Accurate and comprehensive characterization of this molecule is paramount for several reasons:

  • Structural Verification: To confirm the successful synthesis and covalent connectivity of the desired product.

  • Purity Assessment: To identify and quantify any impurities, residual starting materials, or by-products.

  • Stability Studies: To monitor for degradation products under various storage or experimental conditions.

  • Regulatory Compliance: To provide a complete data package for potential future drug development submissions.

Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a primary tool for these tasks due to its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities.[1][2]

Mass Spectrometric Analysis: A Detailed Workflow

Electrospray Ionization (ESI) is the preferred ionization technique for a molecule like this compound due to its polar nature and susceptibility to in-source fragmentation with harsher ionization methods.[3][4] ESI is a "soft" ionization technique that typically produces intact protonated or sodiated molecular ions, which is ideal for determining the molecular weight of the analyte.[4]

Predicted Mass Spectrometry Data

Based on the chemical structure (C₁₇H₂₁N₃O₃), the predicted mass spectrometry data is as follows:

Ion SpeciesPredicted m/z (monoisotopic)Notes
[M+H]⁺ 316.1656 The protonated molecular ion; expected to be the most abundant ion in the full scan mass spectrum under acidic mobile phase conditions. The high-resolution mass will be crucial for confirming the elemental composition.
[M+Na]⁺ 338.1475 The sodium adduct; often observed in ESI-MS and can serve as a secondary confirmation of the molecular weight.
[M-C₄H₈]⁺ or [M-56+H]⁺ 260.1029 A characteristic fragment resulting from the neutral loss of isobutylene from the Boc group. This is a very common fragmentation pathway for Boc-protected amines and is often observed even with in-source fragmentation.[5][6]
[C₅H₉O₂]⁺ 101.0603 Fragment corresponding to the Boc group itself, though less common than the neutral loss.
[C₈H₇N]⁺ or [C₈H₆N]⁺ 117.0578 or 116.0497 Fragments arising from the cyanobenzyl moiety. Cleavage at the benzylic position is a common fragmentation pathway.
[C₅H₈NO]⁺ 98.0606 Fragment corresponding to the 2-azetidinecarboxamide ring following cleavage.
[C₄H₉]⁺ 57.0704 The tert-butyl carbocation; a highly stable and frequently observed fragment from the Boc group, often appearing as a prominent peak in MS/MS spectra.[7]
Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of this compound by analyzing its fragmentation pattern. The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ ion.

G cluster_M [M+H]⁺ cluster_frags Predicted Fragments M This compound m/z = 316.1656 F1 [M-C₄H₈+H]⁺ m/z = 260.1029 M->F1 - C₄H₈ (56 Da) F2 [C₄H₉]⁺ m/z = 57.0704 M->F2 Boc fragmentation F3 [C₈H₆N]⁺ m/z = 116.0497 M->F3 Benzylic Cleavage F4 [C₅H₈NO]⁺ m/z = 98.0606 F1->F4 Amide bond cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard high-resolution LC-MS/MS system.

Objective: To obtain accurate mass measurements and fragmentation data for the structural confirmation of the target molecule.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile, water, and formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The use of a dilute solution helps to avoid ion suppression effects.[8]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for this moderately polar molecule.[4]

    • Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting protonation and achieving good peak shape.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450 °C.

    • Acquisition Mode:

      • Full Scan (MS¹): Acquire data from m/z 100-500 to detect the molecular ion ([M+H]⁺ and [M+Na]⁺).

      • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the predicted precursor ion (m/z 316.17). Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Rationale for Experimental Choices:

  • Reversed-Phase Chromatography: Provides excellent separation for a wide range of small molecules.[4]

  • Formic Acid: Aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.

  • Gradient Elution: Necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities.

  • High-Resolution Mass Spectrometry: Allows for the determination of the elemental composition of the parent and fragment ions, providing a high degree of confidence in the structural assignment.[3]

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of a novel compound relies on orthogonal analytical techniques. Here, we compare the insights provided by MS with those from NMR and HPLC.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules.[10]

  • Strengths:

    • Unambiguous Structure Determination: Provides detailed information about the carbon-hydrogen framework, including connectivity (via COSY and HMBC experiments) and stereochemistry (via NOESY experiments).

    • Quantitative Analysis: NMR is inherently quantitative without the need for response factor correction, provided proper experimental parameters are used.[10]

    • Non-destructive: The sample can be recovered after analysis.[10]

  • Weaknesses:

    • Low Sensitivity: Requires significantly more sample (milligram quantities) compared to MS (microgram to nanogram quantities).[1][10]

    • Longer Acquisition Times: A full suite of 1D and 2D NMR experiments can take several hours to days.

    • Complex Spectra: For complex molecules or mixtures, spectral overlap can make interpretation challenging.

For this compound, ¹H and ¹³C NMR would be expected to show:

  • A characteristic singlet around 1.4 ppm integrating to 9 protons for the Boc group.[11][12]

  • A complex set of multiplets for the azetidine ring protons.

  • Signals in the aromatic region for the cyanobenzyl group.

  • Signals for the amide and benzylic protons.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is primarily a separation technique, but when coupled with a UV detector, it is a workhorse for purity analysis.[13][14]

  • Strengths:

    • Excellent for Purity Assessment: Can effectively separate the target compound from impurities, allowing for accurate quantification of purity by peak area percentage.

    • Robust and Reproducible: Well-established methods provide high reproducibility for quality control applications.

    • Preparative Capabilities: Can be scaled up to purify larger quantities of the compound.

  • Weaknesses:

    • Limited Structural Information: A UV chromatogram only provides retention time and UV absorbance, which is not sufficient for structural confirmation of unknown peaks.

    • Requires a Chromophore: The compound must have a UV-absorbing chromophore for detection. (this compound does, due to the cyanobenzyl group).

    • Co-elution Issues: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.[15]

Summary of Comparison
FeatureMass Spectrometry (MS)NMR SpectroscopyHPLC-UV
Primary Application Molecular weight determination, structural confirmation, trace analysisDe novo structure elucidation, stereochemistry determination, quantitationPurity assessment, quantification, preparative purification
Sensitivity Very High (pg - ng)[1]Low (µg - mg)[10]High (ng - µg)
Structural Information High (elemental composition, connectivity from fragmentation)[10]Very High (complete 3D structure)[14]Low (retention time)
Quantitative Capability Relative quantification; absolute requires standardsAbsolute quantification[10]Absolute quantification with standards
Analysis Time Fast (minutes per sample)Slow (hours to days per sample)Moderate (minutes per sample)
Destructive? YesNo[10]No (sample can be collected)

Conclusion: An Integrated Approach

For the comprehensive characterization of this compound, no single technique is sufficient. An integrated approach is essential for achieving the highest level of scientific rigor.

The recommended workflow is as follows:

  • HPLC-UV: To establish the purity profile of the synthesized material.

  • LC-MS/MS: To confirm the molecular weight and elemental composition of the main peak and any significant impurities. The fragmentation data provides strong evidence for the proposed structure.

  • NMR Spectroscopy: To provide unambiguous proof of the covalent structure and stereochemistry of the purified compound.

By combining the separation power of HPLC, the sensitivity and structural insights of mass spectrometry, and the definitive structural elucidation capabilities of NMR, researchers can be fully confident in the identity, purity, and integrity of their target molecule, paving the way for further investigation in drug discovery and development.

References

  • H. H. Hill, Jr., E. H. Bechthold, "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation", Mass Spectrometry Reviews, 2019. [Link]

  • J. Pesek, "HPLC Analysis of Very Polar Compounds in Bioanalysis", LCGC International, 2011. [Link]

  • C. N. F. Law, "Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations", Technology Networks, 2023. [Link]

  • Spectroscopy Staff, "Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles", Spectroscopy Online, 2025. [Link]

  • Reddit, "I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation", r/OrganicChemistry, 2023. [Link]

  • S. L. N. G. Krishnamurthy, et al., "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry", Journal of Mass Spectrometry, 2010. [Link]

  • A. Moser, "Confirmation of Synthesis: using MS to identify a protective group", ACD/Labs, 2008. [Link]

  • A. M. Shehat, et al., "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices", Journal of Mass Spectrometry, 2018. [Link]

  • T. Gruber, et al., "1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 ", ResearchGate, 2014. [Link]

  • Agilent, "Small Molecule Drug Characterization and Purity Analysis", Agilent, N.D. [Link]

  • M. A. A. Al-Tohamy, et al., "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...", ResearchGate, N.D. [Link]

  • ResearchGate, "1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...", ResearchGate, N.D. [Link]

  • J. Pesek, "HPLC Analysis of Very Polar Compounds in Bioanalysis", LCGC International, 2011. [Link]

  • S. Bhattacharya, et al., "Characterization: Fig. 6(a): 1H NMR spectrum of Boc-coupled product", Scholars Research Library, 2011. [Link]

  • M. A. A. Al-Tohamy, et al., "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...", Journal of Analytical & Pharmaceutical Research, 2017. [Link]

  • C. Birkemeyer, et al., "Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines", PMC, 2010. [Link]

  • Patsnap, "Differences in HPLC and NMR: Structural Elucidation Relevance", Patsnap Eureka, 2025. [Link]

Sources

A Comparative Guide to the Synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a bespoke chemical entity that incorporates several key structural features valuable in medicinal chemistry and drug discovery. The L-azetidine-2-carboxylic acid scaffold is a constrained, non-natural amino acid analog used to introduce conformational rigidity into peptides and small molecule therapeutics, often leading to enhanced potency and metabolic stability.[1] The 4-cyanobenzyl group provides a handle for further chemical modification and can participate in various biological interactions. The tert-butyloxycarbonyl (Boc) protecting group is a staple in organic synthesis, offering robust protection of the azetidine nitrogen under many reaction conditions while allowing for facile removal under acidic conditions.[2][3]

This guide provides an in-depth comparison of viable synthetic routes to this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary strategies, focusing on the critical amide bond-forming step, and provide detailed, field-tested protocols. The objective is to equip the reader with the necessary information to select the most appropriate synthetic route based on laboratory scale, available resources, and desired purity profile.

Overview of Synthetic Strategies

The synthesis of this compound logically converges on the formation of the amide bond between N-Boc-L-azetidine-2-carboxylic acid and 4-cyanobenzylamine. The choice of how to activate the carboxylic acid for this coupling reaction is the primary point of divergence between synthetic routes. We will explore two robust and widely adopted methods:

  • Route 1: Direct Amide Coupling via a Peptide Coupling Reagent. This approach utilizes a modern coupling reagent, such as HATU, to facilitate the direct formation of the amide bond in a one-pot procedure. This method is known for its high efficiency, mild reaction conditions, and broad applicability.

  • Route 2: Two-Step Acyl Chloride Formation and Amination. This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with the amine without extensive purification. This route can be more cost-effective for larger-scale syntheses but may involve harsher reagents.

Before delving into these routes, we will briefly outline the preparation of the key starting materials.

Synthesis of Key Starting Materials

Starting Material 1: N-Boc-L-azetidine-2-carboxylic acid

This chiral building block is commercially available but can also be synthesized from L-aspartic acid. One efficient, multigram-scale synthesis avoids column chromatography, making it suitable for process chemistry.[4] The synthesis begins with the protection of L-aspartic acid, followed by a series of transformations to form the four-membered azetidine ring through intramolecular N-alkylation.[4][5]

Starting Material 2: 4-Cyanobenzylamine

This amine is also commercially available, often as the hydrochloride salt.[6][7] It can be synthesized by the reduction of terephthalonitrile or from 4-cyanobenzyl bromide.[8][9] If starting from the hydrochloride salt, a simple basic workup is required to liberate the free amine before its use in the coupling reaction.

Route 1: Direct Amide Coupling with HATU

This route is arguably the most efficient for laboratory-scale synthesis due to its high yields and mild conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that converts carboxylic acids into highly reactive OAt-active esters, which rapidly couple with amines.[10] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid and the amine hydrochloride, if used.[11]

Experimental Protocol: HATU-Mediated Coupling
  • Preparation: To a solution of N-Boc-L-azetidine-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equivalents).

  • Activation: Add DIPEA (2.5 equivalents) to the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes at room temperature. This step generates the active OAt-ester.

  • Coupling: In a separate flask, dissolve 4-cyanobenzylamine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[11]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[11]

Data Summary: HATU Coupling
ParameterValueNotes
Reagents
N-Boc-L-azetidine-2-carboxylic acid1.0 equivalentLimiting reagent.
4-Cyanobenzylamine1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
HATU1.0 - 1.2 equivalentsEnsures full activation of the carboxylic acid.
DIPEA2.0 - 3.0 equivalentsNon-nucleophilic base.
Reaction Conditions
SolventAnhydrous DMF or DCMMust be dry to prevent hydrolysis of the active ester.
TemperatureRoom Temperature (20-25 °C)Efficient at ambient temperature.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS.
Expected Outcome
Yield> 85%Highly dependent on purification.[11]
Purity (post-purification)> 95%Achievable with chromatography.[11]
Workflow Diagram: HATU Coupling

HATU_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process BocAze N-Boc-L-azetidine- 2-carboxylic acid Mix Mix & Activate (RT, 10 min) BocAze->Mix Amine 4-Cyanobenzylamine Couple Couple (RT, 1-4h) Amine->Couple HATU HATU HATU->Mix DIPEA DIPEA DIPEA->Mix DMF Anhydrous DMF DMF->Mix Mix->Couple Workup Aqueous Workup Couple->Workup Purify Chromatography Workup->Purify Product Target Molecule Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Discussion: Pros and Cons of Route 1
  • Pros:

    • High Yields and Purity: Typically provides excellent yields of clean product after purification.[11]

    • Mild Conditions: The reaction is run at room temperature, which is ideal for complex or sensitive substrates.

    • Low Racemization: HATU is known to suppress epimerization at the alpha-carbon of amino acid derivatives, which is critical for maintaining the stereochemical integrity of the L-azetidine core.[12]

    • Speed: The reaction is generally complete within a few hours.[11]

  • Cons:

    • Cost: HATU and other modern coupling reagents are significantly more expensive than the reagents used in the acid chloride route, making this method less suitable for large-scale industrial production.[10]

    • Byproducts: The reaction generates byproducts (tetramethylurea and HOAt) that must be removed during workup and purification.

Route 2: Acyl Chloride Formation and Amination

This is a more traditional, two-step approach to amide bond formation. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride using an inorganic chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted in situ with the amine to form the desired amide.

Experimental Protocol: Acyl Chloride Route
  • Acyl Chloride Formation: Suspend N-Boc-L-azetidine-2-carboxylic acid (1.0 equivalent) in an anhydrous, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Solvent Removal: Once the formation of the acid chloride is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is critical to ensure all excess chlorinating agent is removed.

  • Amination: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of 4-cyanobenzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine or DIPEA (2.2 equivalents) in DCM dropwise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 1-3 hours. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Data Summary: Acyl Chloride Route
ParameterValueNotes
Reagents
N-Boc-L-azetidine-2-carboxylic acid1.0 equivalentLimiting reagent.
Oxalyl Chloride1.2 - 1.5 equivalentsThionyl chloride is an alternative.
4-Cyanobenzylamine1.0 - 1.2 equivalents
Triethylamine/DIPEA2.2 equivalentsScavenges HCl produced during amination.
Reaction Conditions
SolventAnhydrous DCMAprotic, non-reactive solvent.
Temperature0 °C to Room TemperatureExothermic reactions require initial cooling.
Reaction Time3 - 6 hours (total)Includes both steps.
Expected Outcome
Yield70 - 90%Can be high but is sensitive to moisture.
Purity (post-purification)> 95%Purification is essential.
Workflow Diagram: Acyl Chloride Route

AcidChloride_Route cluster_reactants Reactants cluster_reagents Reagents cluster_process Process BocAze N-Boc-L-azetidine- 2-carboxylic acid Step1 Step 1: Form Acyl Chloride (0°C to RT, 1-2h) BocAze->Step1 Amine 4-Cyanobenzylamine Step2 Step 2: Amination (0°C to RT, 1-3h) Amine->Step2 OxalylCl Oxalyl Chloride (or SOCl₂) OxalylCl->Step1 Base Triethylamine Base->Step2 DCM Anhydrous DCM DCM->Step1 Evap Evaporate Solvent Step1->Evap Evap->Step2 Workup Aqueous Workup Step2->Workup Purify Chromatography Workup->Purify Product Target Molecule Purify->Product

Caption: Workflow for the acyl chloride synthesis route.

Discussion: Pros and Cons of Route 2
  • Pros:

    • Cost-Effective: Reagents like oxalyl chloride and triethylamine are significantly cheaper than peptide coupling reagents, making this route highly attractive for scale-up.[13]

    • High Reactivity: Acyl chlorides are extremely reactive, often leading to rapid and complete conversion.

    • Simple Byproducts: The byproducts of the chlorination step (HCl, CO, CO₂) are gaseous and easily removed. The HCl from the amination is neutralized by the base to form a salt that is removed during the aqueous workup.

  • Cons:

    • Harsh Reagents: Oxalyl chloride and thionyl chloride are corrosive, moisture-sensitive, and toxic. They must be handled with care in a well-ventilated fume hood.

    • Potential for Side Reactions: The high reactivity of the acyl chloride can lead to side reactions if other nucleophilic functional groups are present in the molecule.

    • Risk of Racemization: The conditions for forming the acyl chloride, particularly if elevated temperatures or prolonged reaction times are used, can increase the risk of racemization at the stereocenter.

Conclusion and Recommendations

Both direct amide coupling with HATU and the two-step acyl chloride method are effective and reliable routes for the synthesis of this compound. The choice between them should be guided by the specific needs of the project.

  • For laboratory-scale synthesis, discovery chemistry, and when dealing with precious or complex substrates, the HATU coupling (Route 1) is highly recommended. Its mild conditions, high efficiency, and excellent control over stereochemistry justify the higher reagent cost.[11][12]

  • For large-scale synthesis, process development, and when cost is a primary driver, the acyl chloride route (Route 2) is the more pragmatic choice. While it requires more careful handling of hazardous reagents, its economic advantages are substantial. Careful control of the reaction temperature and time is necessary to minimize the risk of racemization.[13]

Ultimately, both routes provide access to the target molecule in high yield and purity, demonstrating the versatility of modern synthetic organic chemistry in constructing complex molecular architectures.

References

  • Valverde, R., et al. (2013). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem (2025). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid. BenchChem.
  • Mizuno, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. HETEROCYCLES, 96(12), 2125-2138.
  • Dunsmore, C. J., et al. (2006).
  • BOC Sciences (2024).
  • Blair, C. S., & Mitchell, T. A. (2025). Emerging Methods in Amide- and Peptide-Bond Formation.
  • Taylor, C. (2015).
  • Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.
  • Angell, Y. L., et al. (2007). Experimental Procedures. The Royal Society of Chemistry.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid.
  • Google Patents. (2010). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.
  • ResearchGate. (2011). Synthesis of L -Azetidine-2-Carboxylic Acid.
  • Boni, R., & Verdini, A. S. (1974). Synthesis of Poly-( L -azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 2173-2177.
  • Aapptec. (2010). Coupling Reagents.
  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ChemicalBook. (2025). 4-Cyanobenzylamine | 10406-25-4. ChemicalBook.
  • Beilstein Journals. (2015). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Google Patents. (2005). NO327534B1 - Process for the preparation of salts of cyanobenzylamine.
  • PharmaCompass.
  • Britton, J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 21(10), 3844-3848.
  • Der Pharma Chemica. (2014).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • O'Donovan, D. H., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 20(2), 339-342.
  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Syntheses. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.

Sources

A Comparative Guide to the Performance of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a unique protected amino acid derivative, with conventional protected amino acids commonly employed in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, unique conformational influence, and potential performance metrics of this azetidine-based building block. We will explore its synthesis, propose a series of head-to-head comparative experiments, and provide detailed protocols to allow for a thorough evaluation of its utility in modern peptide chemistry.

Introduction: The Rationale for Non-Standard Amino Acids in Peptide Therapeutics

The therapeutic landscape is increasingly populated by peptide-based drugs, valued for their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their clinical translation. The incorporation of non-standard amino acids is a powerful strategy to overcome these limitations. This compound emerges as a compelling candidate in this context, offering a unique combination of a constrained azetidine ring and a functionalized cyanobenzyl moiety.

The azetidine ring, a four-membered heterocycle, is a proline analogue that can significantly influence peptide backbone conformation.[1][2] Unlike the five-membered ring of proline which favors β-turns, the smaller azetidine ring has a higher propensity to induce γ-turns, leading to distinct secondary structures.[1] This conformational constraint can enhance receptor binding affinity and improve resistance to proteolytic degradation. The 4-cyanobenzyl group introduces a site for potential post-synthetic modification or can itself participate in molecular interactions within a biological target.

This guide will first outline a proposed synthetic route for this compound. Subsequently, we will present a framework for a comparative study, pitting this novel building block against standard Boc-protected amino acids, such as Boc-Pro-OH and Boc-Phe-OH, in the context of SPPS. The evaluation will focus on key performance indicators: coupling efficiency, deprotection kinetics, and overall peptide yield and purity.

Synthesis of this compound

Diagram of the Proposed Synthetic Pathway

G Aze L-Azetidine-2-carboxylic acid Boc2O (Boc)2O, Base (e.g., TEA) in Solvent (e.g., Dioxane/Water) Aze->Boc2O BocAze N-Boc-L-azetidine-2-carboxylic acid Coupling 4-Cyanobenzylamine, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA) in DMF BocAze->Coupling Target This compound Boc2O->BocAze Coupling->Target

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-L-azetidine-2-carboxylic acid

  • Dissolution: Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (TEA, 2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-azetidine-2-carboxylic acid.

Step 2: Coupling with 4-Cyanobenzylamine

  • Activation: Dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add 4-cyanobenzylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the target compound.

Comparative Performance in Solid-Phase Peptide Synthesis

To objectively assess the performance of this compound (referred to as Boc-Aze(CN-Bn) hereafter), a comparative SPPS study is proposed. A model hexapeptide, for instance, Ac-Gly-Ala-X-Leu-Val-Phe-NH₂, will be synthesized where 'X' is sequentially substituted with Boc-Aze(CN-Bn) , Boc-Pro-OH, and Boc-Phe-OH.

Diagram of the Comparative SPPS Workflow

G start Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple Fmoc-Phe-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple Fmoc-Val-OH deprotect2->couple2 deprotect3 Fmoc Deprotection couple2->deprotect3 couple3 Couple Fmoc-Leu-OH deprotect3->couple3 deprotect4 Fmoc Deprotection couple3->deprotect4 coupleX Couple 'X' (Boc-Aze(CN-Bn), Boc-Pro-OH, or Boc-Phe-OH) deprotect4->coupleX deprotect5 Boc Deprotection (TFA/DCM) coupleX->deprotect5 couple4 Couple Ac-Gly-Ala-OH (or stepwise coupling of Ala and Gly followed by acetylation) deprotect5->couple4 cleave Cleavage from Resin (TFA cocktail) couple4->cleave purify Purification (RP-HPLC) cleave->purify analyze Analysis (LC-MS, NMR) purify->analyze

Caption: Proposed workflow for the comparative SPPS.

Key Performance Metrics and Expected Outcomes
Performance Metric Boc-Aze(CN-Bn) (Hypothesized)Boc-Pro-OH (Established)Boc-Phe-OH (Established)
Coupling Efficiency >98%>99%>99.5%
Deprotection Time (Boc) 5-15 minutes5-10 minutes5-10 minutes
Crude Peptide Purity 65-80%75-90%80-95%
Overall Yield ModerateHighHigh

Rationale for Hypothesized Outcomes:

  • Coupling Efficiency: The steric hindrance around the α-carbon of the azetidine ring is less than that of proline. However, the bulky cyanobenzyl group on the amide nitrogen might slightly impede the approach of the activated carboxyl group, potentially leading to a marginally lower coupling efficiency compared to the less hindered Boc-Pro-OH and Boc-Phe-OH.[4]

  • Deprotection Time: The kinetics of Boc deprotection are primarily influenced by the stability of the resulting carbocation. The electronic environment of the azetidine ring is not expected to significantly alter the deprotection rate compared to other amino acids.[5]

  • Crude Peptide Purity and Overall Yield: The slightly lower coupling efficiency at the azetidine residue could lead to a higher proportion of deletion sequences in the crude product, consequently lowering the overall isolated yield after purification.

Experimental Protocols: Comparative SPPS

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Phe, Val, Leu, Ala, Gly)

  • Boc-protected amino acids (Boc-Aze(CN-Bn) , Boc-Pro-OH, Boc-Phe-OH)

  • Coupling reagents: HATU, HOBt

  • Bases: DIPEA, Piperidine

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles for the sequential coupling of Fmoc-Phe-OH, Fmoc-Val-OH, and Fmoc-Leu-OH. Each cycle consists of:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Coupling of the Fmoc-amino acid (3 eq) activated with HATU (2.9 eq) and HOBt (3 eq) in the presence of DIPEA (6 eq).

  • Incorporation of 'X':

    • After deprotection of the N-terminal Fmoc group of Leucine, couple the respective Boc-protected amino acid ('X') using the same activation method as in step 2.

  • Boc Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 10 minutes. Repeat this step once.

  • Final Couplings and Capping:

    • Neutralize the resin with 10% DIPEA in DMF.

    • Couple Fmoc-Ala-OH and Fmoc-Gly-OH sequentially using standard Fmoc chemistry.

    • After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

  • Analysis:

    • Analyze the crude and purified peptides by analytical RP-HPLC and characterize by mass spectrometry.

Conformational Impact and Potential Applications

The incorporation of Boc-Aze(CN-Bn) is anticipated to induce a distinct local conformation in the peptide backbone. As a proline mimic, it will restrict the phi (φ) dihedral angle. However, the four-membered ring of azetidine generally leads to a more flexible structure compared to the five-membered ring of proline, which can result in a different ensemble of accessible conformations.[1] The presence of the cyanobenzyl group could further influence the local structure through steric interactions or by participating in non-covalent interactions with other residues.

The unique structural features of peptides containing this modified amino acid could be exploited in various therapeutic areas. For instance, the constrained conformation might lead to enhanced binding to G-protein coupled receptors (GPCRs) or enzymes. The cyano group offers a versatile handle for bioconjugation, allowing for the attachment of imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

Potential Signaling Pathway Modulation

The cyanobenzyl moiety, being an electron-withdrawing group, could potentially engage in specific interactions with receptor pockets. For instance, in the context of a neuropeptide analogue, this group might interact with aromatic residues in the binding site of a neuronal receptor, potentially modulating its signaling activity.

G Peptide Peptide with Aze(CN-Bn) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binds Binding Conformationally-driven High-Affinity Binding Receptor->Binding Signaling Modulation of Downstream Signaling (e.g., cAMP, Ca2+) Binding->Signaling Response Cellular Response Signaling->Response

Caption: Hypothesized modulation of a signaling pathway.

Conclusion

This compound represents a promising, albeit understudied, building block for the synthesis of novel peptide therapeutics. Its unique structural features—a conformationally constraining azetidine ring and a functionalizable cyanobenzyl group—offer exciting possibilities for modulating the biological activity and pharmacokinetic properties of peptides. While direct comparative data is currently lacking, the proposed experimental framework provides a robust methodology for a comprehensive evaluation of its performance in SPPS against established protected amino acids. The insights gained from such studies will be invaluable for medicinal chemists and peptide scientists seeking to expand their toolkit for the rational design of next-generation peptide drugs.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
  • BOC-amino acids (tert-butyloxycarbonyl-protected). (n.d.). BOC Sciences.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
  • Solid-Phase Peptide Synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2008). Organic Process Research & Development.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2004). The Journal of Organic Chemistry.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (1985). International Journal of Peptide and Protein Research.
  • A comparative analysis of different peptide synthesis methods. (n.d.). Benchchem.
  • Comparative HPLC analysis of peptides: modern vs. classical synthesis approaches. (n.d.). Benchchem.
  • Synthesis of N-Boc-2-azetidinecarboxamides. (n.d.).
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2014). European Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry.
  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (2024). Organic & Biomolecular Chemistry.
  • Direct Access to L-Azetidine-2-carboxylic Acid. (2009). European Journal of Organic Chemistry.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2022).
  • This figure shows the structures of proline (a), L-azetidine-2-carboxylic acid (Aze) (b), ß-lactam (c), nicotianamine (d), and mugineic acid (e). (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE.
  • Direct Access to L-Azetidine-2-carboxylic Acid. (2009).
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2014).
  • Synthesis of N-BOC amines by various routes. (n.d.).
  • A Comparative Guide to the NMR Spectroscopic Characterization of N-Boc-D-prolinol. (n.d.). Benchchem.
  • N,N′-Di-Boc-2H-isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI.
  • A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Deriv
  • Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides. (2014).
  • N-, C- and H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2018).

Sources

A Comparative Guide to the Purity Validation of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide by HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust chemical development. The compound N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a key intermediate in the synthesis of pharmacologically active agents like Ximelagatran[1], demands rigorous analytical scrutiny.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for purity validation, benchmarked against powerful orthogonal techniques: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Our narrative moves beyond a simple recitation of protocols. We will dissect the causality behind experimental choices, grounding our recommendations in the principles of analytical chemistry and regulatory expectations set forth by the International Council for Harmonisation (ICH).[2][3]

The Central Role of HPLC in Purity Determination

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, offering a balance of resolution, sensitivity, and quantitation.[4] For a molecule like this compound (MW: 315.37 g/mol , Formula: C₁₇H₂₁N₃O₃)[5], a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The method's ability to separate the non-polar Boc-protected compound from more polar starting materials or potential de-protected by-products is fundamental to its utility.[6]

Proposed HPLC Method for Purity Analysis

The following method is designed to provide excellent resolution between the main compound and potential process-related impurities, such as unreacted N-Boc-2-L-azetidinecarboxylic acid and 4-cyanobenzylamine, or degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte and separate it based on polarity.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as an ion-suppressor, protonating free silanols on the stationary phase and ensuring sharp, symmetrical peaks. It is also MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for this compound.
Gradient 5% to 95% B over 15 minA gradient elution is crucial to ensure that both early-eluting polar impurities and the more retained main compound are eluted as sharp peaks within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 254 nmThe cyanobenzyl moiety contains a strong chromophore, providing excellent sensitivity at this common wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the initial mobile phase conditions.

The Pillar of Trust: A Self-Validating HPLC Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] Following the ICH Q2(R1) guidelines, the proposed HPLC method must undergo a rigorous validation process.[3] This process is not merely a checklist; it is a self-validating system that builds confidence in every result generated.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Method Implementation Dev Optimized HPLC Method Spec Specificity (Resolution from impurities, blanks, stressed samples) Dev->Spec Lin Linearity & Range (5 levels, r² > 0.999) Spec->Lin Acc Accuracy (% Recovery at 3 levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio or Calibration Slope) Prec->LOD Rob Robustness (Deliberate small changes) LOD->Rob Routine Routine Purity Testing Rob->Routine Orthogonal_Validation cluster_0 Purity Assessment Strategy Analyte N-Boc-N'-(4-cyanobenzyl) -2-L-azetidinecarboxamide HPLC HPLC-UV (Primary Method) Purity (Area %) Analyte->HPLC UPLC UPLC-MS (Confirmation) Impurity ID & Mass Balance Analyte->UPLC qNMR qNMR (Absolute Purity) Primary Ratio Method Analyte->qNMR Result High-Confidence Purity Value HPLC->Result UPLC->Result qNMR->Result

Caption: Cross-validation using orthogonal analytical techniques.

Alternative 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents an evolution of HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve significantly higher resolution, speed, and sensitivity. [9]The coupling with a mass spectrometer provides an orthogonal detection method, offering critical molecular weight information for every peak. [10][11]

  • Principle: Chromatographic separation based on polarity, coupled with mass-to-charge ratio detection.

  • Key Advantages over HPLC:

    • Higher Resolution: Better separation of closely eluting impurities. [12] * Faster Analysis: Run times are typically reduced by a factor of 5-10.

    • Peak Identification: Provides mass data to confirm the identity of the main peak and tentatively identify unknown impurities, which is impossible with UV detection alone. [13]* Experimental Protocol: The HPLC method can be readily adapted. The flow rate is typically scaled down (e.g., to 0.4-0.6 mL/min), and a UPLC-grade column (e.g., C18, 2.1 x 50 mm, 1.7 µm) is used. The eluent is directed into an electrospray ionization (ESI) source of a mass spectrometer.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatographic techniques, qNMR is a primary ratio method that can determine purity without needing a reference standard of the analyte itself. [14][15]It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal. [16]By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated. [17][18]

  • Principle: Quantitative analysis based on the fundamental relationship between NMR signal intensity and the number of protons. [19]* Key Advantages:

    • Absolute Quantification: Does not require a specific reference standard for the analyte, making it invaluable for novel compounds.

    • Orthogonality: Provides purity assessment based on a completely different physical principle than chromatography. [20][21] * Structural Information: Simultaneously confirms the structure of the analyte while quantifying it.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh a specific amount of the analyte and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring long relaxation delay, sufficient signal-to-noise).

    • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for both the analyte and the internal standard.

    • Calculation: Use the integral values, number of protons for each signal, molecular weights, and initial masses to calculate the absolute purity (w/w %). [15]

Head-to-Head Comparison of Analytical Techniques

ParameterHPLC-UVUPLC-MS¹H-qNMR
Principle Chromatographic SeparationChromatographic SeparationNuclear Magnetic Resonance
Purity Type Relative (Area %)Relative (Area %) + Mass InfoAbsolute (w/w % or mol %)
Resolution GoodExcellentNot applicable (resolves signals chemically)
Analysis Time 15-30 min2-10 min10-20 min
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Impurity ID No (requires standards)Yes (tentative via mass)Yes (if structure is known/deduced)
Quantitation Requires analyte-specific standardRequires analyte-specific standardRequires any certified standard
Primary Use Routine QC, stability testingImpurity profiling, high-throughput screeningReference standard certification, orthogonal check

Conclusion and Recommendations

For the routine purity validation of this compound, a well-validated HPLC-UV method is robust, reliable, and compliant with regulatory expectations. It serves as the ideal workhorse for quality control in a production environment.

However, for development batches, reference standard characterization, or troubleshooting out-of-spec results, a multi-faceted approach is scientifically imperative.

  • UPLC-MS should be employed to gain a deeper understanding of the impurity profile. Its ability to provide mass information is invaluable for identifying process impurities and degradation products, accelerating process optimization and ensuring product safety. [10]* qNMR serves as the ultimate orthogonal technique for an unbiased, absolute purity assessment. [19]Its use is highly recommended for the definitive characterization of key batches and for qualifying the primary reference standard against which the HPLC method is calibrated. [18] By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and irrefutable data package, ensuring the quality and integrity of their synthetic intermediates and the final active pharmaceutical ingredients.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (A representative academic source, as the original search result was a PubMed link to a similar article). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 857-865. [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Finetech Industry Limited. This compound. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

Sources

A Comparative Study of Cyanobenzyl Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and not interfere with the desired reactions. Among the diverse arsenal of protecting groups, benzyl ethers and their derivatives have long been valued for their robustness. This guide provides a comprehensive comparative analysis of cyanobenzyl protecting groups, focusing on the ortho-, meta-, and para-isomers, to empower chemists in making informed decisions for their synthetic strategies.

The introduction of a cyano group onto the benzyl moiety significantly modulates its electronic properties, offering a nuanced spectrum of reactivity and stability compared to the parent benzyl group. This guide will delve into the synthesis of cyanobenzyl halides, protocols for the protection of alcohols, phenols, and amines, and a detailed comparison of their cleavage under various conditions, supported by experimental data.

The Influence of the Cyano Group: An Electronic Perspective

The position of the electron-withdrawing cyano group on the aromatic ring—ortho, meta, or para—profoundly influences the properties of the cyanobenzyl protecting group. This is primarily due to a combination of inductive (-I) and resonance (-R) effects.

  • Para-Cyanobenzyl (p-CNBn): The cyano group at the para position exerts a strong electron-withdrawing effect through both induction and resonance. This significantly deactivates the benzene ring, making the benzylic C-O or C-N bond more resistant to oxidative cleavage.

  • Ortho-Cyanobenzyl (o-CNBn): In the ortho position, the cyano group's inductive effect is most pronounced due to proximity. However, steric hindrance from the ortho substituent can influence the ease of both protection and deprotection reactions. In specific contexts, such as glycosylation chemistry, the ortho-cyano group can exert unique stereodirecting effects.

  • Meta-Cyanobenzyl (m-CNBn): The cyano group in the meta position exerts a strong inductive electron-withdrawing effect but cannot participate in resonance with the benzylic position. This results in electronic properties that are intermediate between the ortho and para isomers.

These electronic differences form the basis for the comparative performance of the cyanobenzyl protecting groups in synthesis.

Caption: Electronic and steric effects of cyanobenzyl isomers.

Synthesis of Cyanobenzyl Halides: The Protecting Agents

The utility of any protecting group begins with the accessibility of its corresponding activating agent, typically a halide. Cyanobenzyl bromides are common precursors and can be synthesized from their respective cyanobenzylamines or toluonitriles.

Experimental Protocols:

Protocol 2.1: Synthesis of p-Cyanobenzyl Bromide from p-Cyanobenzylamine [1]

  • Mix p-cyanobenzylamine (13.2 g), potassium bromide (23.8 g), water (18 g), and methylene chloride (18 g) in a flask and cool with an ice bath while stirring.

  • Add concentrated sulfuric acid (98% by weight, 29.4 g) to the mixture.

  • Slowly add a 20 wt% aqueous solution of sodium nitrite (51.8 g) dropwise over one hour.

  • Continue stirring at the same temperature for four hours.

  • Add sodium thiosulfate to the mixture and stir at room temperature for one hour to quench the reaction.

  • Extract the product with methylene chloride. Gas chromatographic analysis can be used to determine the yield.

Protocol 2.2: Synthesis of o-Cyanobenzyl Bromide from o-Toluonitrile [2]

  • To a solution of 2-methylbenzyl cyanide (o-toluonitrile, 325 mmol) and N-bromosuccinimide (NBS, 346 mmol) in carbon tetrachloride (300 mL), add azobisisobutyronitrile (AIBN, 29.25 mmol).

  • Heat the reaction mixture at 90°C for 2 hours.

  • Cool the mixture to room temperature and filter to remove the precipitated solid.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (4 x 120 mL).

  • Dry the organic layer over sodium sulfate and concentrate to yield 2-(bromomethyl)benzonitrile.

Protocol 2.3: Synthesis of m-Cyanobenzyl Bromide from m-Cyanobenzylamine [1]

  • Mix m-cyanobenzylamine (13.2 g), potassium bromide (23.8 g), water (18 g), and methylene chloride (18 g) and cool in an ice bath with stirring.

  • Add concentrated sulfuric acid (98% by weight, 29.4 g).

  • Add a 20 wt% aqueous solution of sodium nitrite (51.8 g) dropwise over one hour.

  • Stir at the same temperature for four hours.

  • Add sodium thiosulfate and stir at room temperature for one hour.

  • Extract the product with methylene chloride for further use.

Protection of Functional Groups

Cyanobenzyl groups can be effectively introduced to protect alcohols, phenols, and amines, typically via a Williamson ether synthesis or related nucleophilic substitution.

Experimental Protocols:

Protocol 3.1: General Procedure for the Protection of Primary Alcohols

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the primary alcohol (1.0 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the respective cyanobenzyl bromide (1.1 equiv).

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3.2: General Procedure for the Protection of Phenols

  • To a solution of the phenol (1.0 equiv) and the appropriate cyanobenzyl bromide (1.1 equiv) in acetone, add potassium carbonate (1.5 equiv).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Protocol 3.3: General Procedure for the N-Protection of Amines

  • To a solution of the amine (1.0 equiv) in acetonitrile, add the corresponding cyanobenzyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv).

  • Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-cyanobenzylated amine by column chromatography.

Comparative Stability of Cyanobenzyl Protecting Groups

The stability of a protecting group is paramount for its successful application in multi-step synthesis. The electron-withdrawing cyano group generally increases the stability of the benzyl ether linkage towards certain cleavage conditions, particularly oxidative methods.

Acidic and Basic Stability:

All three cyanobenzyl isomers exhibit good stability under a range of acidic and basic conditions commonly employed in organic synthesis, comparable to the parent benzyl group. They are generally stable to mildly acidic (e.g., acetic acid) and basic (e.g., amine bases, carbonates) conditions. However, strong acids can lead to cleavage.

Table 1: Qualitative Stability Comparison

Conditiono-Cyanobenzylm-Cyanobenzylp-Cyanobenzyl
Strong Acid (e.g., HBr, HI) LabileLabileLabile
Strong Base (e.g., NaH) StableStableStable
Catalytic Hydrogenolysis LabileLabileLabile
Oxidative Cleavage (DDQ) More resistant than BnMore resistant than BnMost resistant
Reductive Cleavage (Na/NH₃) LabileLabileLabile

Deprotection Strategies: A Comparative Analysis

The choice of deprotection strategy is critical and often dictates the selection of a particular protecting group. Cyanobenzyl groups can be cleaved under various conditions, with the efficiency of cleavage influenced by the position of the cyano group.

Reductive Cleavage

Catalytic Hydrogenolysis: This is a common and mild method for cleaving benzyl-type protecting groups. The cyanobenzyl group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), although the presence of the cyano group may require slightly longer reaction times or higher catalyst loading compared to the unsubstituted benzyl group.

Caption: General scheme for catalytic hydrogenolysis of cyanobenzyl ethers.

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can also be used to cleave cyanobenzyl ethers.

Oxidative Cleavage

Oxidative cleavage, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is a powerful method for deprotecting benzyl ethers. The electron-withdrawing nature of the cyano group deactivates the aromatic ring towards oxidation, making cyanobenzyl ethers more stable to these conditions than the parent benzyl ether and significantly more stable than electron-rich analogues like the p-methoxybenzyl (PMB) ether. This differential reactivity allows for orthogonal deprotection strategies. The para-cyanobenzyl group is the most resistant to oxidative cleavage due to the strong resonance and inductive effects.

Nucleophilic and Electron-Transfer Cleavage

A specific method for the cleavage of p-cyanobenzyl ethers, amines, and thiols involves the use of triethylgermyl sodium (Et₃GeNa)[3]. This reagent is a potent nucleophile and single-electron transfer agent. The proposed mechanism involves an initial electron transfer to the electron-deficient p-cyanobenzyl group, followed by cleavage of the C-O bond.

Table 2: Comparative Deprotection Data for p-Cyanobenzyl Ethers with Et₃GeNa [3]

SubstrateProductTime (h)Yield (%)
Ph(CH₂)₃O-p-CNBnPh(CH₂)₃OH599
c-C₆H₁₁O-p-CNBnc-C₆H₁₁OH598
PhCH₂O-p-CNBnPhCH₂OH597

Conditions: 2.4 mol amt. Et₃GeNa in HMPA/1,4-dioxane at 50 °C.

This method is highly efficient for p-cyanobenzyl ethers but is less effective for the corresponding amines, which require longer reaction times[3].

Experimental Protocols:

Protocol 5.1: Deprotection by Catalytic Hydrogenolysis

  • Dissolve the cyanobenzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 5.2: Oxidative Deprotection with DDQ

  • Dissolve the cyanobenzyl-protected compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C.

  • Add DDQ (1.1-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 5.3: Deprotection of p-Cyanobenzyl Ethers with Triethylgermyl Sodium [3]

  • Prepare a solution of triethylgermyl sodium by reacting hexaethyldigermane with sodium metal in HMPA.

  • To a solution of the p-cyanobenzyl ether in 1,4-dioxane, add the triethylgermyl sodium solution (2.4 molar equivalents).

  • Heat the reaction mixture at 50 °C for the required time (see Table 2).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Summary and Recommendations

The choice between ortho-, meta-, and para-cyanobenzyl protecting groups allows for a fine-tuning of synthetic strategies based on their distinct electronic and steric properties.

  • p-Cyanobenzyl: Offers the greatest stability towards oxidative cleavage, making it an excellent choice when orthogonality with other benzyl-type ethers (like PMB) is required. Its efficient cleavage with triethylgermyl sodium provides a unique and mild deprotection pathway.

  • o-Cyanobenzyl: Its steric bulk can influence reactivity, and it has been shown to have interesting stereodirecting effects in carbohydrate chemistry. Its stability is generally intermediate between the parent benzyl and the p-cyanobenzyl group.

  • m-Cyanobenzyl: Provides an intermediate level of electronic deactivation, offering a balance of stability and reactivity that can be advantageous in certain synthetic contexts.

Table 3: At-a-Glance Comparison of Cyanobenzyl Protecting Groups

Featureo-Cyanobenzylm-Cyanobenzylp-Cyanobenzyl
Electronic Effect Strong -I, Steric InfluenceStrong -IStrong -I and -R
Stability to Oxidation ModerateModerate-HighHigh
Unique Cleavage --Et₃GeNa
Special Applications Stereodirecting groupGeneral purposeOrthogonal protection

By understanding the nuanced differences between these protecting groups, chemists can devise more efficient and selective synthetic routes for the construction of complex molecules. The cyanobenzyl family of protecting groups represents a valuable addition to the synthetic chemist's toolbox, enabling a greater degree of control and flexibility in modern organic synthesis.

References

  • Process for producing cyanobenzyl compounds. US6187945B1.
  • 2-Cyanobenzyl bromide | 22115-41-9. ChemicalBook.
  • Method for preparing 4-cyano benzyl bromide. KR101088892B1.
  • How is 2-Cyanobenzyl bromide synthesized?. Guidechem.
  • An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. J. Org. Chem.2009, 74 (22), 8856–8858.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Cleavage of a p-Cyanobenzyl Group from Protected Alcohols, Amines, and Thiols Using Triethylgermyl Sodium. Chem. Lett.1995, 24 (10), 917-918.

Sources

Efficacy Analysis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide and its standing against established Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for type 2 diabetes, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone strategy.[1] DPP-4 inhibitors, or "gliptins," function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2][3][4] This guide provides an in-depth technical comparison of a specific investigational compound, N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, against established market alternatives. We will delve into the mechanistic rationale, comparative efficacy based on its chemical class, and the detailed experimental protocols required for its evaluation.

This compound belongs to the 2-cyanoazetidine class of DPP-4 inhibitors.[5][6] This structural motif is significant; the cyano group acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the active site of DPP-4. This mechanism contrasts with non-covalent inhibitors and can lead to prolonged target engagement. While specific efficacy data for this exact molecule is not publicly available, its performance can be inferred from the well-documented structure-activity relationships of this class, which often exhibit high potency.[5][6]

Comparative Efficacy: 2-Cyanoazetidines vs. Marketed Gliptins

The primary metric for evaluating a DPP-4 inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. Lower IC50 values indicate higher potency. The 2-cyanoazetidine class, to which our topic compound belongs, is known for achieving sub-micromolar to low nanomolar potency.[5][6] For a meaningful comparison, we will benchmark this class against widely prescribed DPP-4 inhibitors.

Compound ClassSpecific DrugMechanismTypical DPP-4 IC50 (nM)
2-Cyanoazetidine This compound (representative)Reversible Covalent< 100 (Expected)[5][6]
Cyanopyrrolidine VildagliptinReversible Covalent62[2]
Cyanopyrrolidine SaxagliptinReversible Covalent50[2]
Trifluoromethyl- piperidine SitagliptinNon-covalent19[2]
Xanthine-based LinagliptinNon-covalent1[2]

Table 1: Comparative in vitro potency of different classes of DPP-4 inhibitors.

The data clearly positions the 2-cyanoazetidine class as highly potent, rivaling established covalent inhibitors like Vildagliptin and Saxagliptin. While non-covalent inhibitors like Sitagliptin and especially Linagliptin show very high potency, the prolonged target binding of covalent inhibitors can offer distinct pharmacodynamic profiles.[7][8]

Signaling Pathway: The Role of DPP-4 Inhibition

To understand the biological consequence of inhibiting DPP-4, it is essential to visualize its role in the incretin signaling pathway. DPP-4 is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position.[6] Its most critical substrates in glucose homeostasis are GLP-1 and GIP.

DPP4_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Ingestion Food Ingestion GLP1_Release GLP-1 Release Ingestion->GLP1_Release Active_GLP1 Active GLP-1 GLP1_Release->Active_GLP1 DPP4 DPP-4 Enzyme Active_GLP1->DPP4 Degradation GLP1R GLP-1 Receptor Active_GLP1->GLP1R Binds Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1R->Insulin Inhibitor N-Boc-N'-(4-cyanobenzyl)- 2-L-azetidinecarboxamide Inhibitor->DPP4 Inhibits Assay_Workflow A Prepare Reagents (Compound, Enzyme, Substrate) B Dispense Compound/ Controls into 96-well Plate A->B C Add DPP-4 Enzyme B->C D Pre-incubate (15 min @ 37°C) C->D E Add Fluorogenic Substrate (Gly-Pro-AMC) D->E F Kinetic Fluorescence Reading (Ex 360nm / Em 460nm) E->F G Calculate Reaction Rates & Determine IC50 F->G

Caption: Workflow for DPP-4 Enzymatic Inhibition Assay.

Protocol 2: Cell-Based GLP-1 Secretion Assay

This secondary assay confirms that the enzymatic inhibition observed translates into a desired biological effect: the potentiation of GLP-1 levels. This is typically performed using enteroendocrine cell lines that secrete GLP-1.

Principle: The murine STC-1 or human NCI-H716 cell lines are models for intestinal L-cells that secrete GLP-1 in response to various stimuli. [9][10]By co-incubating these cells with a GLP-1 secretagogue and the DPP-4 inhibitor, one can measure the amount of active GLP-1 protected from degradation.

Step-by-Step Methodology:

  • Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency in 24-well plates.

  • Pre-incubation: Wash the cells twice with a basal buffer (e.g., HEPES-buffered Krebs-Ringer). Pre-incubate the cells for 30 minutes in the basal buffer.

  • Treatment:

    • Prepare treatment solutions containing a known GLP-1 secretagogue (e.g., 10 mM L-lysine or 10 µM Forskolin) in the basal buffer. [11] * Add the test compound (this compound) at various concentrations to the secretagogue-containing buffer.

    • Remove the pre-incubation buffer from the cells and add the treatment solutions.

  • Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator.

  • Sample Collection: Collect the supernatant from each well. To prevent further degradation, immediately add a broad-spectrum protease inhibitor cocktail or a specific DPP-4 inhibitor to the collected samples. Centrifuge to remove any cell debris.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit specific for active GLP-1 (7-36) amide. [9]7. Data Analysis:

    • Normalize the GLP-1 concentration to the total protein content of the cells in each well (measured after lysing the cells).

    • Compare the GLP-1 levels in wells treated with the inhibitor to those treated with the secretagogue alone. A dose-dependent increase in active GLP-1 indicates effective inhibition of cell-surface DPP-4.

Conclusion and Future Directions

This compound, as a representative of the 2-cyanoazetidine class, is predicted to be a highly potent, reversible covalent inhibitor of DPP-4. Its efficacy is expected to be comparable to or exceed that of several first- and second-generation gliptins. The provided experimental workflows offer a robust framework for confirming its IC50 value and demonstrating its functional consequence on the preservation of active GLP-1. A critical consideration for this class of compounds is their chemical stability, as some 2-cyanoazetidines are prone to cyclization into inactive forms; therefore, aqueous stability assays should be conducted in parallel during development. [5][6]Further investigation into its selectivity against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) is also a crucial step to ensure a favorable safety profile.

References

  • Ferraris, D., et al. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. Available at: [Link]

  • PubMed. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Johns Hopkins University. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Available at: [Link]

  • He, H., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available at: [Link]

  • Fura, A., et al. (2012). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Diabetes Reports, 12(5), 534-543. Available at: [Link]

  • Promega. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Available at: [Link]

  • Thomas, L., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology and Toxicology, 13, 2. Available at: [Link]

  • ResearchGate. (2012). The effect of dilution on the IC50 for inhibition of human plasma DPP... Available at: [Link]

  • Chen, Y., et al. (2020). Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion. Scientific Reports, 10(1), 12345. Available at: [Link]

  • Yi, F., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3726. Available at: [Link]

  • Assay Genie. (n.d.). Human DPP4 (Dipeptidyl Peptidase IV) ELISA Kit. Available at: [Link]

  • Capuano, A., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy, 4(2), 371-379. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Available at: [Link]

  • BPS Bioscience. (n.d.). GLP-1R/CRE Luciferase Reporter HEK293 Cell Line. Available at: [Link]

  • Ahren, B. (2008). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. Expert Opinion on Investigational Drugs, 17(2), 155-164. Available at: [Link]

  • Martin, N. A., et al. (2019). Peptide production and secretion in GLUTag, NCI-H716, and STC-1 cells: a comparison to native L-cells in vivo. Journal of Molecular Endocrinology, 62(4), 205-217. Available at: [Link]

  • Rosenstock, J., & Baron, M. A. (2009). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Drugs of the Future, 34(11), 887. Available at: [Link]

  • Ahren, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Prescriber, 12(1), 35-47. Available at: [Link]

  • Dr. Oracle. (2022). What are the alternatives to Sitagliptin (Sitagliptin phosphate), a dipeptidyl peptidase-4 (DPP-4) inhibitor?. Available at: [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Available at: [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Available at: [Link]

  • PubMed. (2009). Synthesis and biological evaluation of arylhydrazinocyanoacrylates and N-aryl pyrazolecarboxylates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • ResearchGate. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Available at: [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link]

  • Med Ed 101. (2021). Comparison of DPP4 Inhibitors. Available at: [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Available at: [Link]

  • ResearchGate. (2023). Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke. Available at: [Link]

Sources

A Researcher's Guide to Azetidine-Based Fluorophore-Ligand Conjugates: A Spectroscopic Comparison and Application Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, resolution, and validity of imaging-based assays. For years, classic fluorophores like rhodamines and coumarins, typically featuring N,N-dialkylamino substituents, have been the workhorses of cellular imaging. However, the emergence of azetidine-based fluorophores represents a significant leap forward, offering substantial improvements in photophysical properties that translate directly to higher-quality experimental data.

This guide provides an in-depth comparison of azetidine-based fluorophores against their traditional counterparts, supported by spectroscopic data and detailed experimental protocols. We will explore the causal mechanisms behind their enhanced performance and provide a framework for their synthesis and characterization, empowering you to make informed decisions for your next generation of imaging probes.

The Azetidine Advantage: Suppressing Non-Radiative Decay for Brighter Probes

The core innovation of azetidine-based fluorophores lies in a simple yet profound structural modification: the replacement of flexible N,N-dialkylamino groups with a rigid, four-membered azetidine ring.[1] This seemingly minor change has a dramatic impact on the fluorophore's performance. In many traditional dyes, energy absorbed from excitation can be lost through non-radiative pathways, such as the formation of a dark, non-fluorescent state known as a Twisted Intramolecular Charge Transfer (TICT) state. The constrained conformation of the azetidine ring effectively suppresses this TICT formation, forcing more of the absorbed energy to be released as fluorescence.[2][3][4] The result is a significant increase in the fluorescence quantum yield (Φ), a direct measure of the dye's photon emission efficiency, leading to brighter and more photostable probes.[1][5][6][7]

This structural modification is broadly applicable across various fluorophore scaffolds, including coumarins, rhodamines, and silicon-rhodamines, making it a versatile strategy for enhancing probe performance.[1][2]

cluster_0 Traditional Fluorophore (e.g., TMR) cluster_1 Azetidine-Based Fluorophore (e.g., JF₅₄₉) Excited_State_T Excited State Ground_State_T Ground State Excited_State_T->Ground_State_T Fluorescence (Photon Emission) TICT_State Twisted Intramolecular Charge Transfer (TICT) State (Dark State) Excited_State_T->TICT_State Non-Radiative Decay (Energy Loss) TICT_State->Ground_State_T Heat Dissipation Excited_State_A Excited State Ground_State_A Ground State Excited_State_A->Ground_State_A Enhanced Fluorescence (Higher Quantum Yield) Blocked_TICT {TICT Formation Suppressed by Rigid Azetidine Ring} Excited_State_A->Blocked_TICT

Figure 1: Mechanism of enhanced fluorescence in azetidine-based dyes.
Spectroscopic Performance: A Head-to-Head Comparison

The most compelling argument for adopting azetidine-based fluorophores comes from a direct comparison of their spectroscopic properties with traditional analogues. The data consistently shows that the azetidine substitution significantly boosts quantum yield and overall brightness (defined as Molar Extinction Coefficient × Quantum Yield) while largely preserving the absorption and emission spectra.

Fluorophore ClassAnalogλabs (nm)λem (nm)ε (M⁻¹cm⁻¹)Φ (Quantum Yield)Relative Brightness
Rhodamine Tetramethylrhodamine (TMR)5555789.2 × 10⁴0.411.00
Azetidine (JF₅₄₉) 549 571 1.01 × 10⁵ 0.88 2.35
Rhodol N,N-dimethyl Rhodol5185466.0 × 10⁴0.211.00
Azetidine Analog 519 546 6.1 × 10⁴ 0.85 4.10
Coumarin 7-(diethylamino)coumarin (DEAC)4104713.5 × 10⁴0.031.00
Azetidine Analog 387 470 2.4 × 10⁴ 0.84 19.2
Si-Rhodamine SiTMR6436621.41 × 10⁵0.411.00
Azetidine (JF₆₄₆) 646 664 1.52 × 10⁵ 0.54 1.42

Data synthesized from Grimm et al.[1][8]

As the table illustrates, the azetidine modification can more than double the brightness of rhodamine and silicon-rhodamine dyes and produce an even more dramatic, over 4-fold increase for rhodol dyes.[1] This enhancement is crucial for demanding applications like single-molecule imaging and super-resolution microscopy. Furthermore, researchers have demonstrated that adding substituents to the 3-position of the azetidine ring allows for the rational and precise tuning of spectral properties, offering a sophisticated method to create a palette of customized colors.[8][9][10]

From Fluorophore to Probe: The Art of Ligand Conjugation

A powerful fluorophore is only useful when it can be directed to a specific biological target. This is achieved by conjugating the dye to a targeting ligand, such as an antibody, a small molecule inhibitor, or a peptide. A recent innovation, the "azetidinecarboxamide" strategy, provides an elegant solution for both enhancing fluorescence and enabling conjugation.[2][3] This approach incorporates a carbonyl group on the azetidine ring, which serves as a versatile chemical handle for attaching a wide range of ligands, streamlining the development of high-performance probes.[2][3]

Fluorophore Core Fluorophore (e.g., Rhodamine) Azetidine Azetidine Ring Provides Brightness & Photostability Fluorophore->Azetidine:f0 Linker Linker (e.g., PEG, Alkyl Chain) Azetidine:f0->Linker Ligand Targeting Ligand (e.g., Small Molecule, Peptide, Antibody) Linker->Ligand:f0 Target Biological Target (e.g., Receptor, Enzyme) Ligand:f1->Target Binding

Figure 2: General structure of an azetidine-based fluorophore-ligand conjugate.
Experimental Workflow: Synthesis and Characterization

To ensure scientific integrity, every protocol must be self-validating. The following sections provide trusted, step-by-step methodologies for the characterization of your fluorophore-ligand conjugates.

The synthesis of azetidine-based rhodamines often employs a Palladium-catalyzed cross-coupling strategy, which is more versatile than traditional acid-catalyzed condensation methods.[8][10] The following is a conceptual workflow.

G cluster_synthesis Synthesis & Purification cluster_conjugation Conjugation & Final Purification start Start: Fluorescein Precursor & 3-Substituted Azetidine pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling purify_fluorophore Purification of Azetidine Fluorophore (e.g., HPLC, Column Chromatography) pd_coupling->purify_fluorophore activate Activate Fluorophore or Ligand (e.g., NHS Ester Formation) purify_fluorophore->activate Purified Fluorophore conjugate Conjugation Reaction (Fluorophore + Ligand) activate->conjugate purify_conjugate Purification of Final Conjugate (e.g., HPLC) conjugate->purify_conjugate end Azetidine Fluorophore-Ligand Conjugate purify_conjugate->end Final Product for Characterization

Figure 3: Conceptual workflow for synthesis and conjugation.

Accurate determination of spectroscopic properties is paramount. This protocol outlines the measurement of key parameters using standard laboratory equipment.

Objective: To determine the absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), and relative fluorescence quantum yield (Φ) of a newly synthesized conjugate.

Materials:

  • Synthesized fluorophore-ligand conjugate

  • High-purity solvent (e.g., spectroscopic grade ethanol, or PBS for aqueous measurements)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard with a known Φ value in the same solvent (e.g., Rhodamine 101 in ethanol, Φ = 0.96)[11]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the conjugate and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). The accuracy of this step is critical for determining the molar extinction coefficient.

  • Absorbance Measurements & Determination of ε:

    • Prepare a series of dilutions from the stock solution (e.g., 1 µM, 2 µM, 5 µM, 8 µM, 10 µM).

    • Record the full absorbance spectrum (e.g., from 300-800 nm) for each dilution using the spectrophotometer. Use a cuvette containing only the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert Law (A = εcl), a plot of absorbance at λabs versus concentration should yield a straight line passing through the origin.

    • The molar extinction coefficient (ε) is the gradient of this line. This multi-point calibration is more robust than a single-point calculation.

  • Fluorescence Emission Measurements:

    • Using a dilute solution with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects, place the sample in the spectrofluorometer.[12][13]

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission spectrum over a suitable range (e.g., from λabs + 10 nm to 800 nm).

    • The peak of this spectrum is the emission maximum (λem).

  • Relative Quantum Yield (Φ) Determination:

    • Causality: This is a comparative method that relies on the principle that two solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[13] Any difference in their integrated fluorescence intensity is therefore directly proportional to the difference in their quantum yields.

    • Procedure: a. Prepare a series of five to six dilute solutions of both your sample conjugate and the reference standard in the same solvent. The absorbances at the chosen excitation wavelength should range from ~0.01 to a maximum of 0.1.[12][13] b. Measure the absorbance of each solution at the excitation wavelength (λex). It is crucial to use the same λex for both the sample and the standard. c. For each solution, measure the full, corrected fluorescence emission spectrum under identical instrument conditions (e.g., excitation/emission slit widths). d. Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. e. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. f. Both plots should be linear. Determine the gradient (m) for each line.

    • Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation[12]:

      Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

      Where:

      • Φ_R is the known quantum yield of the reference standard.

      • m_S and m_R are the gradients of the plots for the sample and reference, respectively.

      • n_S and n_R are the refractive indices of the sample and reference solvents (if they are different, which should be avoided for this protocol).

Conclusion and Future Outlook

The incorporation of azetidine moieties into fluorophore scaffolds provides a robust and generalizable strategy for creating exceptionally bright and photostable probes.[6][14] As demonstrated by the spectroscopic data, this modification directly addresses the fundamental limitations of many traditional dyes by minimizing non-radiative energy loss.[4] The ability to conjugate these superior fluorophores to specific ligands, further simplified by strategies like the azetidinecarboxamide platform, opens the door to higher-fidelity cell imaging, more sensitive diagnostic assays, and deeper insights into complex biological systems.[2] Future work will undoubtedly focus on expanding the palette of 3-substituted azetidines to achieve even more precise control over the spectral and chemical properties of these powerful research tools.[8]

References

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30). Available at: [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines‐Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. Available at: [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship, University of California. Available at: [Link]

  • Spectroscopy of azetidine-substituted Si-rhodamine derivatives. ResearchGate. Available at: [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available at: [Link]

  • Grimm, J. B., English, B. P., Chen, J., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. National Institutes of Health. Available at: [Link]

  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore–Ligand Conjugates for High‐Resolution Cell Imaging. ResearchGate. Available at: [Link]

  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging. ResearchGate. Available at: [Link]

  • Zhou, J., Lin, X., Ji, X., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(11), 4413–4417. Available at: [Link]

  • Niu, G., Zhang, R., Hua, Y., et al. (2016). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolecular Charge Transfer. Vanderbilt University. Available at: [Link]

  • Grimm, J. B., Brown, T. A., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. National Institutes of Health. Available at: [Link]

  • Grimm, J. B., Brown, T. A., & Lavis, L. D. (2016). A general method to fine-tune fluorophores for live-cell and in vivo imaging. ResearchGate. Available at: [Link]

  • Zhou, J., Lin, X., Ji, X., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications. Available at: [Link]

  • Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]

  • Le-Gac, G., & Le-Ru, E. C. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. National Institutes of Health. Available at: [Link]

  • Würth, C., Grabolle, M., Pauli, J., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]

  • Le-Gac, G., & Le-Ru, E. C. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzamide Scaffold in Crop Protection

The benzamide chemical scaffold is a cornerstone in modern agrochemical research, giving rise to a diverse array of highly effective fungicides and insecticides. The inherent versatility of the benzamide ring system allows for extensive synthetic modification, enabling the fine-tuning of biological activity against specific targets. This adaptability has led to the development of compounds with distinct modes of action, addressing some of the most pressing challenges in pest and disease management.

This technical guide offers a comparative analysis of two prominent classes of benzamide-derived agrochemicals: the Succinate Dehydrogenase Inhibitor (SDHI) fungicides and the Ryanodine Receptor (RyR) modulating insecticides. We will delve into their mechanisms of action, present comparative efficacy data for key derivatives, and provide detailed, field-proven protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of crop protection and drug development to aid in the informed selection and application of these critical compounds.

Part 1: Fungicidal Benzamides - Targeting Fungal Respiration

A significant class of benzamide fungicides functions by disrupting the fungal mitochondrial respiratory chain. These compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs), belonging to FRAC (Fungicide Resistance Action Committee) Group 7.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

SDHI fungicides, such as fluopyram and boscalid, act on Complex II of the mitochondrial electron transport chain.[1][2] Their primary target is the enzyme succinate dehydrogenase (SDH), which is essential for cellular respiration.[1][2] The SDH enzyme catalyzes the oxidation of succinate to fumarate as part of the Krebs cycle. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block this crucial step.[1] This inhibition halts ATP production, depriving the fungal cells of energy and leading to the cessation of spore germination, germ tube elongation, and mycelial growth.[1][3]

The diagram below illustrates the inhibitory action of SDHI benzamides on the fungal mitochondrial respiratory chain.

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ... leads to ATP Production SDHI Benzamide SDHI Fungicide (e.g., Fluopyram) SDHI->ComplexII INHIBITS

Caption: Mechanism of Action for SDHI Benzamide Fungicides.

Comparative Efficacy of Fungicidal Benzamides

The efficacy of SDHI fungicides can vary depending on the specific chemical structure, target pathogen, and the presence of resistance mutations. Fluopyram, a pyridinyl-ethyl-benzamide, demonstrates a broad spectrum of activity against pathogens like Sclerotinia spp. and Botrytis spp.[1][4] The following table summarizes the median effective concentration (EC₅₀) values for representative benzamide SDHIs against key plant pathogens. Lower EC₅₀ values indicate higher fungicidal activity.

CompoundChemical SubclassTarget PathogenEC₅₀ (µg/mL)Reference(s)
Fluopyram Pyridinyl-ethyl-benzamideBotrytis cinerea (Gray Mold)0.001 - 0.054
Fluopyram Pyridinyl-ethyl-benzamideSclerotinia sclerotiorum (White Mold)0.010 - 0.099[5]
Boscalid Pyridine-carboxamideBotrytis cinerea (Sensitive Strain)~0.034
Boscalid Pyridine-carboxamideBotrytis cinerea (Resistant Strain)>10[6][7]
Flutolanil Phenyl-benzamideRhizoctonia solani-[2][8]

Note: Efficacy can be significantly impacted by pathogen resistance. For instance, while boscalid is effective against sensitive B. cinerea strains, resistance is widespread.[7] Fluopyram often remains effective against certain boscalid-resistant isolates, highlighting differences in binding or susceptibility to specific resistance mutations.[6]

Part 2: Insecticidal Benzamides - Disrupting Insect Muscle Function

In contrast to their fungicidal counterparts, insecticidal benzamides, specifically the phthalic acid diamides, employ a completely different mode of action, targeting the muscular system of insects. These compounds are classified by the Insecticide Resistance Action Committee (IRAC) in Group 28.[9]

Mechanism of Action: Ryanodine Receptor Activation

The primary molecular target for insecticidal diamides like flubendiamide is the ryanodine receptor (RyR).[10][11][12] The RyR is a large ion channel located on the sarcoplasmic reticulum of muscle cells, responsible for regulating the release of intracellular calcium (Ca²⁺) stores, which is essential for muscle contraction.[13][14]

Flubendiamide and related compounds bind to a specific site on the insect RyR, locking the channel in an open state.[1][13] This leads to a continuous, uncontrolled leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[15] The resulting elevated intracellular Ca²⁺ concentration causes sustained muscle contraction, paralysis, rapid cessation of feeding, and ultimately, death of the insect.[10][13] This mode of action is highly selective for insect RyRs, with low affinity for mammalian receptors, contributing to their favorable safety profile for non-target organisms.[10][16]

RyR_Mechanism cluster_Muscle_Cell Insect Muscle Cell cluster_Action SR Sarcoplasmic Reticulum (Ca²⁺ Store) RyR Ryanodine Receptor (RyR Channel) Cytosol Cytosol (Low Ca²⁺) RyR->Cytosol Controlled Ca²⁺ Release (Nerve Impulse) RyR->Cytosol UNCONTROLLED Ca²⁺ LEAK Paralysis Sustained Muscle Contraction, Paralysis & Death Cytosol->Paralysis High Cytosolic Ca²⁺ Diamide Benzamide Diamide (e.g., Flubendiamide) Diamide->RyR BINDS & ACTIVATES

Caption: Mechanism of Action for Diamide Benzamide Insecticides.

Comparative Efficacy of Insecticidal Benzamides

Diamide insecticides are particularly potent against lepidopteran (moth and butterfly) larvae. Their efficacy is typically measured by the lethal concentration (LC₅₀) or lethal dose (LD₅₀) required to kill 50% of a test population.

CompoundChemical SubclassTarget PestLC₅₀Reference(s)
Flubendiamide Phthalic DiamidePlutella xylostella (Diamondback Moth)0.0267%[17]
Flubendiamide Phthalic DiamidePlutella xylostella (Diamondback Moth)0.00050 - 0.00062%[18]
Chlorantraniliprole Anthranilic DiamidePlutella xylostella (Diamondback Moth)0.0328%[17]
Chlorantraniliprole Anthranilic DiamidePlutella xylostella (Diamondback Moth)0.000275 - 0.00037%[18]
Fluxametamide IsoxazolinePlutella xylostella (Diamondback Moth)0.040 - 0.247 mg/L[19]
Fluxametamide IsoxazolineSpodoptera exigua (Beet Armyworm)0.211 - 0.761 mg/L[19]

Note: LC₅₀ values can vary significantly between studies due to differences in bioassay methodology, insect strain susceptibility, and formulation. The data presented illustrates the high potency of this class of insecticides.

Part 3: Experimental Protocols for Efficacy Assessment

The following protocols provide standardized, self-validating methodologies for assessing the fungicidal and insecticidal activity of benzamide compounds in a laboratory setting.

Protocol 1: Fungicidal Activity - Mycelial Growth Inhibition Assay

This in vitro assay is a foundational method for determining the direct inhibitory effect of a compound on fungal growth.[20] It is used to calculate EC₅₀ values.

Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The radial growth of a fungal colony is measured over time and compared to an untreated control.[3][21]

Workflow Diagram:

Fungicide_Workflow A 1. Prepare Stock Solution Dissolve test compound in a suitable solvent (e.g., DMSO). B 2. Serial Dilution Create a range of concentrations from the stock solution. A->B C 3. Prepare Poisoned Media Amend molten PDA with each fungicide dilution. Pour plates. B->C D 4. Inoculation Place a mycelial plug from an actively growing culture in the center of each plate. C->D E 5. Incubation Incubate plates under controlled conditions (e.g., 25°C, dark). D->E F 6. Data Collection Measure colony diameter at set time points until control plate is covered. E->F G 7. Analysis Calculate percent inhibition. Determine EC₅₀ via probit analysis. F->G

Caption: Workflow for Mycelial Growth Inhibition Assay.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Accurately weigh the benzamide compound and dissolve it in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Scientist's Note: DMSO is a common choice as it is a powerful solvent and is typically non-fungitoxic at the low final concentrations used in the media (<0.5%).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath to prevent solidification while allowing for the addition of the test compound.

  • Amending the Media ("Poisoned Food Technique"): [21] Perform serial dilutions of the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare two control sets: a solvent control (PDA + DMSO) and a negative control (PDA only).

    • Trustworthiness Check: The solvent control is critical to ensure that the solvent itself does not inhibit fungal growth, thus validating that any observed effect is due to the test compound.

  • Plate Pouring: Swirl each flask of amended media to ensure homogeneity and pour approximately 20 mL into sterile 90 mm Petri dishes. Allow the plates to solidify completely.

  • Inoculation: Using a sterile cork borer (5 mm diameter), take mycelial plugs from the leading edge of an actively growing, pure culture of the target fungus (e.g., Sclerotinia sclerotiorum). Place one plug, mycelium-side down, in the center of each test and control plate.[3]

  • Incubation: Seal the plates with paraffin film and incubate them in an inverted position at a temperature optimal for the test fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions daily or at a set endpoint (e.g., when the mycelium in the control plate reaches the edge of the dish). Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration. Use probit analysis or non-linear regression software to calculate the EC₅₀ value.[22]

Protocol 2: Insecticidal Activity - Leaf-Dip Bioassay

This is a standard laboratory method, recommended by IRAC, for determining the toxicity of an insecticide to leaf-chewing insects, such as lepidopteran larvae.[16][23] It is used to calculate LC₅₀ values.

Principle: Host plant leaves are dipped into insecticidal solutions of varying concentrations. After the leaves dry, they are infested with test insects. Mortality is assessed after a specified period.[11][24]

Workflow Diagram:

Insecticide_Workflow A 1. Prepare Test Solutions Make serial dilutions of the insecticide in water with a surfactant. B 2. Leaf Preparation Excise uniform leaf discs from unsprayed host plants. A->B C 3. Leaf Dipping Immerse each leaf disc in a test solution for a set time (e.g., 10 seconds). B->C D 4. Drying Air-dry the treated leaves on a rack at room temperature. C->D E 5. Bioassay Setup Place each dried leaf disc in a Petri dish with moistened filter paper. D->E F 6. Infestation Introduce a set number of larvae (e.g., 10 third-instar larvae) per dish. E->F G 7. Incubation & Assessment Incubate under controlled conditions. Assess mortality at 24, 48, 72 hours. F->G

Caption: Workflow for Insecticidal Leaf-Dip Bioassay.

Step-by-Step Methodology:

  • Insect Rearing: Use a healthy, homogenous population of the target insect (e.g., third-instar larvae of Plutella xylostella). Rearing insects in the lab under controlled conditions ensures uniformity in age and susceptibility.

  • Preparation of Test Solutions: Prepare a stock solution of the formulated benzamide insecticide. Perform serial dilutions in distilled water to obtain a range of at least 5-7 test concentrations. Add a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to all solutions, including the control, to ensure even wetting of the leaf surface.

    • Scientist's Note: The surfactant is crucial for breaking the surface tension of the water, allowing the insecticide solution to coat the waxy leaf cuticle uniformly.

  • Leaf Preparation: Use fresh, untreated leaves from the host plant (e.g., cabbage for P. xylostella). Cut leaf discs of a uniform size (e.g., 5 cm diameter) that will fit into a standard Petri dish.

  • Dipping Procedure: Using forceps, individually dip each leaf disc into a test solution for a consistent duration (e.g., 10 seconds) with gentle agitation.[16] Prepare a control set using the water-surfactant solution only.

  • Drying: Place the dipped leaves on a wire rack to air-dry for 1-2 hours, ensuring the insecticidal deposit is dry to the touch before infesting with larvae.

  • Bioassay Setup: Place a moistened filter paper in the bottom of each Petri dish to maintain humidity and prevent the leaf disc from desiccating. Place one treated leaf disc in each dish.

  • Infestation: Carefully transfer a known number of larvae (e.g., 10-20) onto each leaf disc using a fine paintbrush.[15]

    • Trustworthiness Check: Use multiple replicates (at least 3-4) for each concentration and the control. Control mortality should be less than 10%; if it is higher, the assay should be repeated.

  • Incubation and Assessment: Seal the Petri dishes with ventilated lids or perforated film and maintain them in a controlled environment (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod). Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a brush.

  • LC₅₀ Determination: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀ values and their 95% confidence limits.

Conclusion and Future Outlook

Benzamide-based compounds represent a triumph of chemical design, providing potent and often highly specific solutions for managing critical fungal diseases and insect pests. SDHI fungicides like fluopyram are vital for controlling a broad spectrum of plant pathogens by targeting cellular respiration. Concurrently, diamide insecticides such as flubendiamide provide exceptional control of lepidopteran pests by disrupting muscle function through a unique mode of action.

The continued success of these chemical classes depends on responsible stewardship to manage the evolution of resistance. Future research should focus on designing novel benzamide structures that can overcome existing resistance mechanisms, exploring synergistic combinations, and further refining their selectivity to enhance their integration into sustainable pest management programs. The robust and validated protocols detailed herein are essential tools for this ongoing research, enabling the accurate and reproducible assessment of next-generation compounds.

References

  • Fluopyram: Efficacy and Beyond on Problematic Diseases. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Flubendiamide. (n.d.). Grokipedia. Retrieved from [Link]

  • Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. (n.d.). ResearchGate. Retrieved from [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Retrieved from [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI. Retrieved from [Link]

  • BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). (n.d.). SciELO. Retrieved from [Link]

  • IRAC Mode of Action Classification Scheme. (n.d.). Insecticide Resistance Action Committee. Retrieved from [Link]

  • Aphids. (n.d.). Insecticide Resistance Action Committee. Retrieved from [Link]

  • A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). (2020). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. (2019). APS Journals. Retrieved from [Link]

  • Baseline Susceptibility of Plutella xylostella and Spodoptera exigua to Fluxametamide in China. (n.d.). MDPI. Retrieved from [Link]

  • Quantitative Microplate-Based Growth Assay for Determination of Antifungal Susceptibility of Histoplasma capsulatum Yeasts. (n.d.). PubMed Central. Retrieved from [Link]

  • A Rapid Colorimetric Microtiter Bioassay to Evaluate Fungicide Sensitivity Among Verticillium dahliae Isolates. (n.d.). ResearchGate. Retrieved from [Link]

  • Sensitivity of Sclerotinia sclerotiorum to fluopyram and its mixtures in Henan Province. (n.d.). Journal of Plant Protection. Retrieved from [Link]

  • Comparison of EC50 values among compounds with excellent effects against S. sclerotiorum, H. maydis, and R. solani. (n.d.). ResearchGate. Retrieved from [Link]

  • SDHI fungicides and turfgrass disease control: An overview. (2019). University of Georgia Extension. Retrieved from [Link]

  • Relationship between 50% effective concentration (EC 50 ) value and (i) mycelial growth or (ii) conidial germination frequency for selected isolates of Botrytis cinerea Mean ± SE u. (n.d.). ResearchGate. Retrieved from [Link]

  • Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea. (2023). MDPI. Retrieved from [Link]

  • RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. (n.d.). Connect Journals. Retrieved from [Link]

  • Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity. (2023). PubMed. Retrieved from [Link]

  • A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • SDHI Fungicides for Turfgrass Diseases. (2025). Penn State Extension. Retrieved from [Link]

  • Assessment of safety of flubendiamide 20 WG against non-target organisms. (2019). The Pharma Innovation Journal. Retrieved from [Link]

  • Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. (2023). protocols.io. Retrieved from [Link]

  • Insect Ryanodine Receptor: Distinct but Coupled Insecticide Binding Sites for [N-(CH3)-H-3]Chlorantraniliprole, Flubendiamide, and [H-3]Ryanodine. (n.d.). ResearchGate. Retrieved from [Link]

  • Compared in vivo performances of fluopyram and boscalid in controlling... (n.d.). ResearchGate. Retrieved from [Link]

  • Baseline susceptibility of Helicoverpa armigera , Plutella xylostella and Spodoptera frugiperda to the meta‐diamide insecticide broflanilide. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal activity test with mycelia growth‐inhibitory rate methods. (n.d.). ResearchGate. Retrieved from [Link]

  • 11 Fluopyram: Efficacy and Beyond on Problematic Diseases. (n.d.). CABI Digital Library. Retrieved from [Link]

  • SDHI Fungicides. (n.d.). FRAC.info. Retrieved from [Link]

  • Mycelial Growth Inhibition: Significance and symbolism. (n.d.). sci-journal.org. Retrieved from [Link]

  • Evaluation of flubendiamide 480 SC against diamond back moth (Plutella xylostella L.) in cabbage. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (n.d.). PubMed Central. Retrieved from [Link]

  • Evaluation the Efficacy of Fungicides and Bio-agents against Fusarium oxysporum under in vitro and in vivo Conditions. (2017). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Research Progress on Benzimidazole Fungicides: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (n.d.). FAO AGRIS. Retrieved from [Link]

  • Lethal and sublethal effects of flubendiamide and spirotetramat against the leaf worm, Spodoptera litura(Fabricius) under laboratory conditions. (2023). PubMed Central. Retrieved from [Link]

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). CDC. Retrieved from [Link]

  • Evaluation of Selected Systemic and Non Systemic Fungicides In Vitro and In Vivo condition against Web Blight Disease of Urd Bean caused by Rhizoctonia solani Kuhn. (2014). International Journal of Agriculture and Food Science Technology. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a key intermediate in pharmaceutical research. By understanding the chemical nature of this compound and the governing regulations, we can establish a disposal process that is both safe and compliant.

Hazard Identification and Risk Assessment: A Functional Group Analysis

This compound (CAS 908259-42-7) is a complex organic molecule without a specific, universally published Safety Data Sheet (SDS) detailing its disposal.[1][2][3] Therefore, a risk assessment must be conducted by analyzing its constituent functional groups. This approach allows us to anticipate potential hazards and handle the compound with the appropriate precautions.

Functional GroupPotential HazardRationale and Necessary Precautions
Aryl Nitrile (-C≡N) Toxicity, Environmental HazardNitriles can be toxic and may release hydrogen cyanide gas under strongly acidic or high-temperature conditions.[4] The cyanide group imparts significant toxicity, making it crucial to prevent its release into the environment.[5] Waste streams containing this compound should be treated as toxic.
Amide (-CO-NH-) Chemical ReactivityAmides are generally stable but can undergo hydrolysis. While this specific amide linkage is robust, it is part of a larger, reactive molecule. Disposal should follow protocols for general organic chemical waste.[6]
Boc Protecting Group Acid Sensitivity, Gas GenerationThe tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[7][8] Deprotection generates isobutylene and carbon dioxide gas.[8][9] Crucially, this means acidic waste streams must not be mixed with waste containing this compound in a sealed container, as gas pressure could lead to rupture.
Azetidine Ring Reactivity, Biological ActivityAzetidine is a four-membered, saturated heterocyclic amine.[10] While this strained ring is part of a stable amide structure, azetidine derivatives are known to be biologically active, warranting careful handling to avoid exposure.[11][12]

Given this analysis, this compound should be handled as a hazardous substance. Prudent practice dictates treating it as toxic and requiring disposal as regulated hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][14]

  • EPA (RCRA): This act provides the "cradle-to-grave" framework for hazardous waste management.[14] A waste is considered hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits "characteristic" properties of ignitability, corrosivity, reactivity, or toxicity.[15][16] As this compound is not explicitly listed, it must be managed as hazardous due to the toxic potential of the nitrile group.

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals, including the necessary training and personal protective equipment (PPE).[17][18]

Your institution's Environmental Health and Safety (EHS) office is the definitive resource for interpreting these regulations and providing specific guidance for your location.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the decision-making process and physical steps for the safe disposal of this compound and associated waste.

DisposalWorkflow Disposal Decision Workflow for N-Boc-N'-...-azetidinecarboxamide cluster_prep Preparation & PPE cluster_waste_id Waste Identification cluster_streams Segregation & Collection cluster_final Final Disposition start Begin Disposal Process ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_id Identify Waste Type ppe->waste_id solid Unused/Expired Solid Compound waste_id->solid Solid liquid Solutions in Organic Solvents waste_id->liquid Organic Solution aqueous Aqueous Solutions (e.g., from workup) waste_id->aqueous Aqueous Solution consumables Contaminated Consumables (Gloves, Wipes, Weigh Paper) waste_id->consumables Contaminated Materials solid_container Collect in 'Hazardous Waste - Solid' Container. Tightly seal. solid->solid_container liquid_container Collect in 'Hazardous Waste - Liquid' (Non-Halogenated) Container. Keep container closed. liquid->liquid_container aqueous_container Collect in 'Hazardous Waste - Aqueous' Container. Check pH. AVOID ACIDIC CONDITIONS. aqueous->aqueous_container consumables_container Collect in designated 'Solid Waste' Bag/Container within lab. consumables->consumables_container labeling Ensure all containers are properly labeled with 'Hazardous Waste', full chemical name, and date. solid_container->labeling liquid_container->labeling aqueous_container->labeling consumables_container->labeling saa Store in designated Satellite Accumulation Area (SAA). labeling->saa ehs Contact EHS for Waste Pickup. saa->ehs

Caption: Waste Segregation and Disposal Workflow.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.[19]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use compatible, chemical-resistant nitrile gloves. Inspect gloves before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Decontamination of Glassware and Surfaces
  • Glassware: Rinse glassware that was in direct contact with the compound three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the first rinse as hazardous liquid waste. Subsequent rinses can typically be managed as non-hazardous, but consult your EHS office for specific guidance.

  • Surfaces: Decontaminate work surfaces by wiping with a cloth dampened with a solvent like 70% ethanol. Dispose of the wipe as contaminated solid waste.

Step 3: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and to facilitate efficient disposal by your EHS office.[20]

  • Unused or Expired Solid Compound: Place directly into a dedicated, clearly labeled "Hazardous Waste - Solid" container.[21] Do not mix with other chemicals.

  • Solutions in Organic Solvents: Collect in a "Hazardous Waste - Liquid (Non-Halogenated)" container. Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is kept tightly sealed when not in use.

  • Aqueous Solutions: Collect in a dedicated "Hazardous Waste - Aqueous" container. Crucially, ensure the pH of this waste stream is neutral or slightly basic. Acidic conditions could potentially hydrolyze the Boc group, leading to gas evolution.[7][22]

  • Contaminated Consumables: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, silica gel from chromatography) must be collected in a designated container for solid hazardous waste.

Step 4: Labeling and Storage

Proper labeling is a key EPA requirement.[21][23]

  • All waste containers must be labeled with the words "Hazardous Waste." [21]

  • The label must clearly list the full chemical name: "this compound." If it's a solution, list the solvent(s) and estimate the concentration.

  • Indicate the relevant hazards using pictograms or text (e.g., "Toxic").

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[21][23]

Step 5: Final Disposal
  • Never dispose of this chemical down the drain or in the regular trash.

  • Once your waste container is full or you have finished the project, arrange for pickup through your institution's EHS office or designated hazardous waste contractor. They are trained and equipped to handle the transportation and final treatment of the waste in compliance with all federal and state regulations.[23][24]

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.

  • Containment: Wearing appropriate PPE, contain the spill. For a solid, carefully sweep it up. For a liquid, cover with an inert absorbent material like vermiculite or sand.

  • Collection: Scoop the contained material into a designated hazardous waste container and label it appropriately.[24]

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination section.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

By adhering to this structured and scientifically-grounded disposal protocol, you uphold your commitment to a safe and sustainable research environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Lab Manager. (2025, September 19). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). This compound | CAS 908259-42-7. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Sigma-Aldrich. (2024, March 2).
  • ACS Publications. (2025, November 17).
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • European Coatings. (2026, January 9). Upcycling PET waste: a sustainable path to closed-loop recyclable polymers. Retrieved from [Link]

  • BASF. (2026, January 13).
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained. YouTube. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.).
  • National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity.
  • Environmental Working Group. (2023, November 22).

Sources

A Strategic Guide to Personal Protective Equipment for Handling N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a compound utilized in the synthesis of pharmaceuticals, requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound safely, ensuring both personal and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be constructed by analyzing its constituent functional groups: a Boc-protected amine, an azetidine ring, a carboxamide, and a cyanobenzyl group.[1][2] This proactive, science-based approach allows us to anticipate potential risks and establish a robust PPE framework.

Hazard Analysis: A Structurally-Informed Perspective

The potential hazards of this compound can be inferred from its chemical structure:

  • Azetidine Moiety : Azetidine and its derivatives are cyclic amines that can be irritating to the skin, eyes, and respiratory tract.[3][4] Some carboxylic acid forms of azetidine are also noted to have potential reproductive effects in animals.[5]

  • Cyanobenzyl Group : Compounds containing a nitrile (cyano) group can be toxic if inhaled, absorbed through the skin, or ingested. Upon combustion or in the presence of strong acids, they may release toxic gases such as hydrogen cyanide and nitrogen oxides.[6][7]

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8] While the Boc group itself is not typically hazardous, its removal often involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which present their own significant hazards.[8][9][10]

  • Carboxamide Linkage : Amides as a class generally have low toxicity, but some can be skin and eye irritants. The primary concern is often the potential for inhalation of fine dust particles.[11]

Given these components, we must assume the compound may be harmful if inhaled, ingested, or comes into contact with skin, and may cause irritation to the eyes and respiratory system.[3][12]

Core PPE Directive: Establishing a Baseline of Safety

For all routine laboratory operations involving this compound, the following PPE is mandatory. This baseline protocol is designed to mitigate risks associated with accidental spills, splashes, and inhalation of airborne particulates.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][11] This is critical to protect the eyes from dust particles and potential splashes of solvents used with the compound.
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling solid chemicals and provide good protection against a range of solvents.[11] Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.[13]
Lab CoatA long-sleeved, buttoned lab coat is required to protect skin and personal clothing from accidental contact with the chemical.[5][11]
Respiratory Protection Engineering ControlsAll handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6][13]

Enhanced PPE for Specific High-Risk Operations

Certain procedures may increase the risk of exposure and necessitate an elevated level of personal protection.

  • Handling Large Quantities (>10g) or Performing Energetic Reactions :

    • Face Shield : In addition to safety goggles, a face shield provides a secondary layer of protection for the entire face from splashes or unexpected releases of energy.[11][13]

    • Chemical-Resistant Apron : A neoprene or similar impervious apron should be worn over the lab coat to offer additional protection against significant spills.[14]

  • Procedures with High Aerosolization Potential (e.g., sonication, vigorous mixing) :

    • NIOSH-Approved Respirator : If engineering controls are insufficient to control dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters may be required.[13][15] The specific type of respirator should be determined by a formal risk assessment.

  • Boc-Group Deprotection :

    • When using strong acids like TFA or HCl for deprotection, all work must be conducted in a chemical fume hood.[9][16] Depending on the acid's concentration and volatility, specialized gloves with higher chemical resistance (e.g., butyl rubber) and a face shield may be necessary.

Procedural Workflow for Safe Handling and Disposal

A systematic, step-by-step approach is crucial for minimizing exposure and ensuring a safe working environment.

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as its selection. The following sequence prevents cross-contamination.

Disposal_Workflow cluster_waste_streams Waste Generation cluster_containers Waste Segregation & Collection substance N-Boc-N'-(4-cyanobenzyl)- 2-L-azetidinecarboxamide (Solid or in Solution) solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) substance->solid_waste liquid_waste Contaminated Liquids (Solvents, Rinsates) substance->liquid_waste solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Carboy liquid_waste->liquid_container disposal Arrange for Pickup by Environmental Health & Safety solid_container->disposal liquid_container->disposal

Caption: Chemical Waste Disposal Workflow.

By adhering to this comprehensive PPE and handling guide, researchers can confidently work with this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Unisan. (2021). How to Properly Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • SUNLINE Supply. (2022). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Gloves.com. (2024). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

  • Biorepositories. (n.d.). 1--N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.